N-tert-Butyl-3,5-dimethylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9-6-10(2)8-11(7-9)13-12(3,4)5/h6-8,13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWHVIXDKZHDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412643 | |
| Record name | N-tert-Butyl-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110993-40-3 | |
| Record name | N-tert-Butyl-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-Butyl-3,5-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-tert-Butyl-3,5-dimethylaniline synthesis from tert-butylamine
An In-Depth Technical Guide to the Synthesis of N-tert-Butyl-3,5-dimethylaniline from tert-Butylamine
This guide provides a comprehensive technical overview for the synthesis of this compound, a sterically hindered secondary amine of significant interest in pharmaceutical and materials science research. The bulky tert-butyl group attached to the nitrogen atom imparts unique electronic and steric properties, making it a valuable building block for non-nucleophilic bases, specialized ligands for catalysis, and complex organic molecules.
The direct introduction of a sterically demanding tert-butyl group onto an aniline nitrogen presents a significant synthetic challenge. Traditional N-alkylation methods often fail or provide low yields due to the steric hindrance of both the amine and the alkylating agent.[1] This guide focuses on a robust and modern solution: the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[2] An alternative strategy, reductive amination, will also be discussed as a viable synthetic route.
Part 1: Primary Synthesis Route via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as the preeminent method for this transformation, offering high yields, broad substrate scope, and excellent functional group tolerance.[2][3] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. For the synthesis of this compound, the strategy involves coupling tert-butylamine with an appropriate 3,5-dimethylphenyl electrophile, such as 1-bromo-3,5-dimethylbenzene.
Theoretical Foundation: The Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle is generally understood to proceed through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) center. A strong base deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination : The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the desired N-aryl amine product.[4]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Design & Causality
A successful synthesis requires careful selection of each component. The choices below are grounded in established principles of organometallic chemistry to overcome the steric challenge inherent in the target molecule.
| Component | Recommended Reagent | Molar Eq. | Rationale & Key Insights |
| Aryl Halide | 1-Bromo-3,5-dimethylbenzene | 1.0 | Aryl bromides offer a good balance of reactivity and stability. The corresponding chloride is less reactive, while the iodide can lead to faster but sometimes less clean reactions. |
| Amine | tert-Butylamine | 1.2 - 1.5 | A slight excess is used to ensure complete consumption of the more valuable aryl halide and to compensate for any potential volatilization. |
| Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃ | 0.5 - 2 mol% | This is a stable source of the active Pd(0) catalyst. Other sources like Pd(OAc)₂ can be used but require an in-situ reduction step.[4] |
| Ligand | Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) | 1 - 4 mol% | CRITICAL CHOICE: A bulky, electron-rich monophosphine ligand is essential. It promotes the oxidative addition and facilitates the reductive elimination of the sterically hindered product.[5] |
| Base | Sodium tert-butoxide (NaOtBu) | 1.5 - 2.0 | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Its bulkiness prevents side reactions. |
| Solvent | Toluene or Dioxane | ~0.1 - 0.5 M | Anhydrous, deoxygenated aprotic solvents are mandatory to prevent catalyst deactivation and side reactions. |
Detailed Step-by-Step Protocol
This protocol is a self-validating system. Adherence to anhydrous and anaerobic conditions is critical for reproducibility and high yield.
-
Inert Atmosphere Preparation : Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Addition : To the flask, add sodium tert-butoxide (1.5 eq.), the phosphine ligand (e.g., tBu₃P·HBF₄, 2 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%).
-
Solvent and Substrate Addition : Add anhydrous, degassed toluene via cannula or syringe. Stir the mixture for 5-10 minutes. Sequentially add 1-bromo-3,5-dimethylbenzene (1.0 eq.) and tert-butylamine (1.2 eq.).
-
Reaction Execution : Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up : Cool the reaction to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.
-
Extraction : Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : The crude product is typically a yellow or brown oil. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow liquid.[6] Alternatively, for larger scales, vacuum distillation can be employed.[7][8]
Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis.
Part 2: Alternative Synthetic Route via Reductive Amination
Reductive amination is another powerful C-N bond-forming strategy and presents a viable alternative.[9] This pathway involves the reaction of tert-butylamine with 3,5-dimethylbenzaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine.
Theoretical Foundation & Key Considerations
The process is typically a one-pot reaction. The choice of reducing agent is crucial. Mild hydride reagents that selectively reduce the iminium ion in the presence of the starting aldehyde are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this purpose due to its mildness and tolerance of slightly acidic conditions which can catalyze imine formation.[10]
Key reaction parameters include:
-
Reactants : 3,5-Dimethylbenzaldehyde and tert-butylamine.
-
Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective.
-
Solvent : Dichloromethane (DCM) or dichloroethane (DCE) are common solvents.
-
Catalyst (Optional) : A catalytic amount of acetic acid can be added to accelerate imine formation.
While often efficient, this method can be limited by the stability of the intermediate imine and potential side reactions, such as the self-condensation of the aldehyde or over-alkylation, although the latter is unlikely with the bulky tert-butylamine.
Conclusion
For the synthesis of the sterically encumbered this compound from tert-butylamine, the Buchwald-Hartwig amination represents a superior and highly reliable methodology. Its success is predicated on the rational selection of a bulky, electron-rich phosphine ligand that facilitates the challenging coupling of a hindered amine. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize this valuable chemical building block.
References
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(No author given). (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ResearchGate. [Link]
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(No author given). (n.d.). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. ResearchGate. [Link]
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PubChem. (n.d.). 3,5-Di-tert-butylaniline. National Center for Biotechnology Information. [Link]
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ACS Publications. (n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. [Link]
- Google Patents. (n.d.). CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.
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Organic Chemistry Portal. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. [Link]
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The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. [Link]
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Organic Syntheses. (n.d.). tert-BUTYLAMINE. [Link]
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Royal Society of Chemistry. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers. [Link]
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ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
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National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]
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ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. [Link]
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YouTube. (2023). N,N-Dimethylaniline, a molecule to dye for. [Link]
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ResearchGate. (n.d.). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]
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ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and.... [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of N-tert-Butyl-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Sterically Hindered Aniline
N-tert-Butyl-3,5-dimethylaniline, also known as N-tert-Butyl-3,5-xylidine, is an aromatic amine characterized by a bulky tert-butyl group attached to the nitrogen atom and two methyl groups on the aniline ring.[1] This substitution pattern imparts significant steric hindrance around the amino group, a feature that profoundly influences its reactivity and physical properties.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed methodologies for their determination, and discusses the structural implications for its use in research and development. It is a compound of interest as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[3] The presence of the sterically encumbering tert-butyl group makes it a valuable building block in specialized synthetic applications, including the development of novel catalytic systems.
Section 1: Core Physicochemical Characteristics
The distinct molecular architecture of this compound dictates its physical and chemical behavior. The bulky tert-butyl group, in particular, sterically shields the nitrogen atom, which can decrease the reactivity of the amine in certain reactions compared to less hindered anilines.[4]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 110993-40-3 | [1] |
| Molecular Formula | C₁₂H₁₉N | [1] |
| Molecular Weight | 177.29 g/mol | [5] |
| Appearance | Colorless to Brown to Dark purple clear liquid | [1] |
| Boiling Point | 69-70 °C at 0.75 mmHg | |
| Density | 0.901 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.519 |
Section 2: Experimental Determination of Physicochemical Properties
Accurate characterization of this compound relies on standardized experimental protocols. The methodologies outlined below are designed to yield reliable and reproducible data.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a liquid chemical sample like this compound.
Caption: General experimental workflow for the physicochemical characterization of this compound.
Boiling Point Determination (Micro-Method)
Given that the boiling point is reported under reduced pressure, a micro-boiling point determination method is appropriate to avoid decomposition at higher temperatures and to conserve the sample.[7]
Protocol:
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Immerse this assembly in a heating bath (e.g., a Thiele tube with silicone oil). The apparatus should be connected to a vacuum source and a manometer to monitor the pressure.[8]
-
Heating and Observation: Begin heating the bath gently while stirring. As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air expands.
-
Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the liquid is boiling.
-
Cooling and Measurement: Remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. Record the temperature and the pressure from the manometer.[9]
Causality: This method relies on the principle that a liquid boils when its vapor pressure equals the external pressure.[10] By observing the point where the internal vapor pressure can no longer overcome the external pressure upon cooling, a precise boiling point at that specific pressure is determined.
Density Measurement
The density can be accurately measured using a pycnometer or a digital density meter.[11][12]
Protocol (Pycnometry):
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume. Weigh the empty pycnometer on an analytical balance.
-
Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are present. The temperature of the sample should be controlled, typically at 25°C, using a water bath.[13]
-
Weighing: Carefully weigh the filled pycnometer.
-
Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.[14][15]
Causality: This gravimetric method provides a direct and highly accurate measure of mass per unit volume, which is the definition of density.[12] Temperature control is critical as the volume of the liquid, and thus its density, is temperature-dependent.
Refractive Index Measurement
A digital refractometer is the preferred instrument for measuring the refractive index due to its high accuracy and small sample volume requirement.[16][17]
Protocol:
-
Instrument Calibration: Calibrate the digital refractometer using a standard of known refractive index, such as distilled water.
-
Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.
-
Measurement: Close the cover and allow the temperature to stabilize, typically at 20°C. Initiate the measurement. The instrument will automatically detect the critical angle of total internal reflection and display the refractive index.[18]
-
Cleaning: Clean the prism thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Causality: The refractive index is a measure of how much the path of light is bent when it enters the liquid. This is a fundamental physical property related to the electronic structure of the molecule.[18]
Section 3: Spectroscopic and Structural Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.
Structural Features and Their Spectroscopic Implications
The diagram below highlights the key structural components of the molecule and their expected influence on spectroscopic data.
Caption: Key structural features of this compound and their spectroscopic relevance.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol (ATR Method):
-
Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[19]
-
Sample Application: Place a drop of this compound directly onto the ATR crystal.[20]
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[21]
-
Data Processing: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.
Expected Characteristic Peaks:
-
N-H Stretch: A medium to weak, sharp peak around 3400-3450 cm⁻¹ is expected for the secondary amine.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹ corresponding to the methyl and tert-butyl groups.
-
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: A peak in the 1350-1250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[22][23]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C spectra. Standard parameters are generally sufficient, but optimization may be required.[24][25]
Predicted ¹H NMR Signals (in CDCl₃):
-
Aromatic Protons: Two signals in the aromatic region (~6.5-7.0 ppm). One signal representing the two equivalent protons ortho to the amine group, and another for the proton para to the amine.
-
Amine Proton (N-H): A broad singlet with a variable chemical shift.
-
Methyl Protons: A singlet at ~2.2-2.3 ppm, integrating to 6 protons.
-
tert-Butyl Protons: A sharp singlet at ~1.3-1.4 ppm, integrating to 9 protons.
Predicted ¹³C NMR Signals (in CDCl₃):
-
Aromatic Carbons: Four signals are expected in the aromatic region (~115-150 ppm).
-
tert-Butyl Carbons: Two signals; one for the quaternary carbon and one for the three equivalent methyl carbons.
-
Methyl Carbons: One signal for the two equivalent methyl groups on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[26][27]
Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, where it is vaporized in a vacuum.[28]
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam, causing ionization (typically loss of an electron to form a radical cation, M⁺•) and fragmentation.[29][30]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.
-
Detection: A detector records the abundance of each ion at a specific m/z value.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺•): A peak at m/z = 177, corresponding to the molecular weight of the compound.[31]
-
Major Fragment Ion: A prominent peak at m/z = 162, resulting from the loss of a methyl group (•CH₃) from the tert-butyl group (α-cleavage), which is a common fragmentation pathway for t-butyl compounds.
Section 4: Synthesis, Reactivity, and Safety
Synthesis
This compound is a sterically hindered aniline. Such compounds are often synthesized through specialized methods due to the steric bulk. A plausible synthetic route involves the reaction of 3,5-dimethylaniline with a tert-butylating agent. Catalytic methods, for instance using copper or palladium catalysts, have been developed for the synthesis of sterically hindered anilines from aryl boronic esters.[32] Another approach could involve the reaction of 3,5-dimethylaniline with isobutylene or tert-butyl alcohol under acidic conditions.
Reactivity
The chemical reactivity of this compound is dominated by two features: the electron-rich aromatic ring and the sterically hindered secondary amine.
-
Aromatic Ring: The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, the significant steric hindrance from the N-tert-butyl group may favor substitution at the less hindered para position.
-
Amine Group: The lone pair on the nitrogen is less accessible to electrophiles or for nucleophilic attack due to the steric shield of the tert-butyl group.[2] This reduced nucleophilicity can be advantageous in preventing undesired side reactions in complex syntheses.
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Hazards: It is classified as harmful if swallowed. It may cause skin and eye irritation.[3]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a specialty chemical whose physicochemical properties are a direct consequence of its unique molecular structure. The prominent steric hindrance provided by the N-tert-butyl group is a defining feature, influencing its physical constants, spectral characteristics, and chemical reactivity. The experimental protocols and interpretive guidance provided in this document offer a framework for the rigorous characterization of this compound, enabling its effective and safe application in chemical synthesis and materials science.
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Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Available at: [Link]
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Shimadzu. Liquid Samples. Available at: [Link]
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Dalton Transactions. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Available at: [Link]
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ResearchGate. (2020, September). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Available at: [Link]
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Whitepaper: Steric Hindrance Effects in N-tert-Butyl-3,5-dimethylaniline: A Technical Guide for Advanced Chemical Applications
Abstract
N-tert-Butyl-3,5-dimethylaniline is a sterically hindered aromatic amine whose unique structural characteristics dictate its chemical behavior and utility. The presence of a bulky tert-butyl group on the nitrogen atom, in conjunction with two methyl groups at the meta positions of the aniline ring, creates a sterically demanding environment that profoundly influences its reactivity, basicity, and spectroscopic properties. This technical guide provides an in-depth analysis of these steric effects, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore the synthesis, structural characterization, and reactivity of this compound, highlighting how its constrained architecture can be leveraged in catalyst design, complex organic synthesis, and medicinal chemistry. This document synthesizes theoretical principles with practical insights, providing detailed experimental protocols and visual aids to elucidate the core concepts of steric hindrance in this important molecular scaffold.
The Principle of Steric Hindrance in Aromatic Amines
Steric hindrance is a fundamental concept in organic chemistry where the spatial arrangement of atoms, specifically the size of substituent groups, impedes a chemical reaction or influences conformational preferences.[1] In the context of aromatic amines, the nitrogen atom's lone pair of electrons is typically available for protonation (basicity) and participation in resonance with the aromatic ring, which activates the ring towards electrophilic substitution.[2]
The introduction of bulky alkyl groups, such as the archetypal tert-butyl group (-C(CH₃)₃), dramatically alters this behavior.[1] The tert-butyl group's three methyl groups create a large, conformationally rigid cone of influence around the nitrogen atom. This steric bulk leads to several predictable consequences:
-
Reduced Basicity: Steric congestion around the nitrogen atom hinders the approach of protons and, critically, impedes the solvation of the resulting conjugate acid (the anilinium ion). This "steric hindrance to solvation" can reduce the basic strength of the amine by several orders of magnitude compared to what would be expected based on electronic effects alone.[3]
-
Inhibited N-Substitution: The approach of electrophiles to the nitrogen atom is severely restricted, making reactions like N-alkylation and N-acylation challenging.[4][5][6]
-
Modified Aromatic Reactivity: While the nitrogen atom's lone pair still donates electron density to the ring, making it an ortho, para-director, the steric bulk can physically block the ortho positions from the approach of incoming electrophiles. This often results in a high degree of selectivity for substitution at the para position.[1][7]
-
Altered Molecular Geometry: The steric strain between the N-tert-butyl group and the aromatic ring can lead to distortions in bond angles and lengths, potentially affecting the planarity of the nitrogen atom and its conjugation with the ring.[8]
This compound is a model compound for studying these effects. The tert-butyl group provides significant steric shielding to the nitrogen, while the 3,5-dimethyl substitution pattern prevents complications from ortho-alkylation and provides a clear spectroscopic signature.
Caption: Structure of this compound.
Synthesis and Physicochemical Properties
The synthesis of sterically hindered anilines often requires specialized methods to overcome the low reactivity of the constituent amines or the steric congestion in the target molecule.
Synthetic Methodology
A notable synthesis of this compound involves the reaction of tert-butylamine with a pyrylium salt, specifically the 2,4,6-trimethylpyrylium cation.[9] This method is advantageous as it utilizes inexpensive starting materials and proceeds in high yield.[9] The pyrylium ring acts as a synthetic equivalent of a 1,5-dicarbonyl electrophile, which undergoes a ring-opening and subsequent condensation/cyclization cascade with the primary amine to form the substituted aniline.
Alternatively, modern catalytic methods offer a general approach for the synthesis of hindered anilines. One such method involves the copper-catalyzed amination of aryl boronic esters.[10] This transformation is accomplished with a catalyst generated in situ from commercially available copper(I) triflate and a diphosphine ligand, and it tolerates a wide range of functional groups.[10]
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These data are essential for its handling, purification, and application in synthesis.
| Property | Value | Source |
| CAS Number | 110993-40-3 | [11][12] |
| Molecular Formula | C₁₂H₁₉N | [11][13] |
| Molecular Weight | 177.29 g/mol | [11][12] |
| Appearance | Colorless to brown liquid | |
| Boiling Point | 69-70 °C at 0.75 mmHg | [11] |
| Density | 0.901 g/mL at 25 °C | [11] |
| Refractive Index (n20/D) | 1.519 | [11] |
| LogP (predicted) | 3.51 - 3.6 | [12] |
Spectroscopic and Structural Characterization
Spectroscopic analysis provides direct evidence of the steric effects within the molecule. The bulky tert-butyl group influences the electronic environment and dynamics of the molecule, which is reflected in its NMR and IR spectra.
-
¹H NMR Spectroscopy: The protons of the tert-butyl group are expected to appear as a sharp singlet around 1.3 ppm. The aromatic protons should appear as two distinct signals: a singlet for the proton at the C4 position (para to the amino group) and a singlet for the two equivalent protons at the C2 and C6 positions. The N-H proton signal may be broad and its chemical shift can be concentration-dependent.
-
¹³C NMR Spectroscopy: The quaternary carbon of the tert-butyl group and the three equivalent methyl carbons will have characteristic chemical shifts. In related sterically hindered anilines, hindered rotation around the C-N bond can lead to broadening of NMR signals, particularly for the aromatic carbons ortho to the amino group.[8] For comparison, in p-tert-butyl-N,N-dimethylaniline, the aromatic carbons show distinct signals with the ipso-carbon (attached to nitrogen) appearing around 147 ppm.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretch, typically in the range of 3300-3500 cm⁻¹. The exact position of this band can provide insight into the degree of hydrogen bonding. C-H stretches for the alkyl and aromatic groups will appear around 2850-3100 cm⁻¹, and C=C stretches for the aromatic ring will be present in the 1500-1600 cm⁻¹ region.
Impact of Steric Hindrance on Chemical Reactivity
The interplay between the electronic-donating nature of the amino group and the steric shielding of the tert-butyl group governs the reactivity of this compound.
Basicity and Nucleophilicity
As previously discussed, the basicity of this compound is significantly lower than that of less hindered anilines like 3,5-dimethylaniline. This is primarily due to steric hindrance to solvation of the corresponding anilinium ion.[3] This reduced basicity also translates to lower nucleophilicity at the nitrogen atom, making it a poor nucleophile in Sₙ2 reactions.
Electrophilic Aromatic Substitution
The -NH(t-Bu) group is a strong activating, ortho, para-director due to the resonance donation of the nitrogen lone pair into the benzene ring.[2] However, the immense steric bulk of the tert-butyl group effectively shields the two ortho positions (C2 and C6). Consequently, electrophilic aromatic substitution reactions are expected to occur with very high selectivity at the unhindered para position (C4).
Caption: Steric hindrance directs electrophilic attack to the para position.
This predictable selectivity is a powerful tool in organic synthesis, allowing for the clean installation of a single substituent on the aromatic ring. For example, halogenation or nitration of this compound would be expected to yield the 4-halo or 4-nitro derivative, respectively, as the major product. This contrasts with less hindered anilines, which often yield mixtures of ortho and para isomers, and can even undergo multiple substitutions.[7][15]
N-Alkylation and N-Acylation
Directly modifying the nitrogen atom is challenging due to steric hindrance. Standard acylation conditions, such as using acyl chlorides or anhydrides, may be sluggish or fail completely. However, specialized reagents and protocols have been developed for the acylation of hindered amines. For instance, N-acyl benzisothiazolinones have been shown to be effective acylating agents for a wide range of amines, including sterically demanding ones.[5][6] Similarly, the addition of organometallic reagents to N-carboxyanhydrides can provide access to sterically hindered N-acyl amino acids.[4]
Applications in Medicinal Chemistry and Materials Science
The unique properties of sterically hindered anilines make them valuable building blocks in several advanced applications.
-
Drug Development: In medicinal chemistry, the introduction of a bulky group like tert-butyl can serve as a "metabolic shield." By sterically blocking a site on a drug molecule that is susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes), the drug's metabolic stability can be increased, leading to a longer half-life and improved bioavailability.[1] However, it is important to note that the aniline moiety itself can be a source of metabolic instability and potential toxicity, which has led to strategies to replace it in some drug candidates.[16][17] The controlled reactivity of this compound allows it to serve as a scaffold for building complex molecules where subsequent modifications are directed away from the hindered amine.
-
Ligand Design: The steric bulk is crucial in the design of ligands for transition metal catalysis.[18] A bulky ligand can create a specific coordination environment around a metal center, influencing its catalytic activity and selectivity (e.g., in cross-coupling reactions). The steric hindrance can also prevent catalyst deactivation pathways like dimerization.[19]
-
Materials Science: The rigid and well-defined structure of hindered anilines makes them useful precursors for polymers and molecular materials with controlled architectures and properties.
Experimental Protocols
This section provides a representative, detailed methodology for the synthesis of the title compound, based on literature precedent.[9]
Protocol: Synthesis of this compound
Objective: To prepare the sterically hindered amine this compound from 2,4,6-trimethylpyrylium tetrafluoroborate and tert-butylamine.
Materials:
-
2,4,6-Trimethylpyrylium tetrafluoroborate
-
tert-Butylamine
-
Ethanol (absolute)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,6-trimethylpyrylium tetrafluoroborate (1 equivalent) in absolute ethanol.
-
Amine Addition: To the stirred solution, add tert-butylamine (2.5-3 equivalents) dropwise at room temperature. The addition may be exothermic; maintain the temperature with a water bath if necessary.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add diethyl ether and a 2 M NaOH solution. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Organic Phase Isolation: Collect the organic (ether) layer. Extract the aqueous layer two more times with fresh portions of diethyl ether.
-
Combine and Dry: Combine all the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. The product can be further purified by vacuum distillation to afford this compound as a clear liquid.
Safety Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. tert-Butylamine is volatile and corrosive.
Conclusion
This compound serves as an exemplary case study in the powerful and nuanced effects of steric hindrance. The bulky tert-butyl group fundamentally alters the molecule's properties, suppressing the nucleophilicity and basicity of the nitrogen atom while enforcing a high degree of regioselectivity in electrophilic aromatic substitution. This predictable control over reactivity makes it a valuable intermediate for synthetic chemists. For drug development professionals and materials scientists, understanding these steric effects is crucial for designing molecules with enhanced metabolic stability, specific receptor selectivity, and controlled supramolecular architectures. This guide provides the foundational knowledge and practical insights necessary to effectively utilize the unique characteristics of this and related sterically hindered anilines in advanced chemical research and development.
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ResearchGate. (2025). This compound | Request PDF. Available from: [Link]
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ResearchGate. (2025). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Available from: [Link]
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ACS Publications. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Steric Hindrance: Exploring the Role of 2,4,6-Tri-tert-butylaniline in Modern Synthesis. Available from: [Link]
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Whitepaper: A Senior Application Scientist’s Guide to the Electronic Properties of Substituted Anilines
An in-depth technical guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Aniline and its derivatives are foundational scaffolds in modern chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic functionalization of the aniline ring with various substituents profoundly alters its electronic landscape, thereby modulating its basicity, reactivity, and spectroscopic signatures.[1] For professionals in drug development, a deep, mechanistic understanding of these electronic perturbations is not merely academic; it is critical for optimizing a compound's pharmacological profile, enhancing its metabolic stability, and mitigating potential toxicities associated with the aniline motif.[3][4] This guide provides a comprehensive exploration of the core principles governing the electronic properties of substituted anilines, blending established theory with practical, field-proven methodologies for their characterization. We will delve into the interplay of inductive and resonance effects, their quantification through the Hammett equation, their manifestation in spectroscopic data (UV-Vis, IR, NMR), and the overarching implications for rational drug design.
The Electronic Architecture of Aniline: A Tale of Two Effects
The chemical behavior of a substituted aniline is dictated by the delicate balance of two fundamental electronic phenomena: the inductive effect and the resonance effect .[1] These forces, often acting in opposition, determine the electron density at the exocyclic amino group and across the aromatic ring.[5]
-
Inductive Effect (I): Transmitted through the sigma (σ) bond framework, this effect arises from the intrinsic electronegativity of a substituent relative to carbon.[1]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are more electronegative than carbon and exert a negative inductive effect (-I), pulling electron density away from the ring.[1]
-
Electron-Donating Groups (EDGs) such as alkyl groups (-CH₃, -C₂H₅) are less electronegative and exert a positive inductive effect (+I), pushing electron density into the ring.[1]
-
-
Resonance Effect (R or M): This powerful effect involves the delocalization of π-electrons and lone pairs between the substituent and the aromatic system.[1] The amino group (-NH₂) of aniline itself is a potent resonance donor (+R), delocalizing its lone pair into the ring and increasing electron density at the ortho and para positions.[6] This is why the amino group is a strong activating, ortho, para-director in electrophilic aromatic substitution.[6]
-
+R Effect: Substituents with lone pairs adjacent to the ring (e.g., -OCH₃, -NH₂) donate electron density into the ring.
-
-R Effect: Substituents with π-bonds to electronegative atoms (e.g., -NO₂, -CN, -C=O) withdraw electron density from the ring.[5]
-
When these effects are in opposition, the stronger one dominates. For instance, halogens are deactivating overall because their strong -I effect outweighs their weaker +R effect.[5] Conversely, for an -OCH₃ group, the powerful +R effect overcomes the weaker -I effect, making it an activating group.[5]
Caption: Logical flow of Hammett analysis for aniline basicity.
Spectroscopic Fingerprints of Electronic Perturbation
Spectroscopic techniques provide direct, experimental validation of the electronic effects predicted by theory.
UV-Vis Spectroscopy
The UV-Vis spectrum of aniline is characterized by electronic transitions, primarily a π → π* transition around 230 nm and a secondary band around 280 nm. [7]The position of these absorption maxima (λmax) is highly sensitive to substituents.
-
Electron-Donating Groups (EDGs) decrease the energy gap between the HOMO and LUMO, causing a bathochromic (red) shift to longer wavelengths. [7]* Electron-Withdrawing Groups (EWGs) increase the energy gap, resulting in a hypsochromic (blue) shift to shorter wavelengths.
| Substituent (para-) | λmax (nm) |
| -NH₂ | 299 |
| -OCH₃ | 289 |
| -CH₃ | 285 |
| -H | 280 |
| -Cl | 289 |
| -COCH₃ | 313 |
| -NO₂ | 373 |
| Table 2: Approximate λmax values for the secondary absorption band of para-substituted anilines, showing the impact of substituents on the electronic transition energy. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds, which are influenced by bond strength and electron density. For anilines, the N-H stretching vibrations are particularly informative. [8]Primary anilines show two distinct N-H stretching bands: an asymmetric stretch (νas) and a symmetric stretch (νs). [7]* Electron-Withdrawing Groups (EWGs) pull electron density away from the nitrogen atom. This effect slightly strengthens the N-H bond by reducing electron-electron repulsion, causing the N-H stretching frequencies to increase (shift to a higher wavenumber). [7]* Electron-Donating Groups (EDGs) have the opposite effect, causing a shift to slightly lower wavenumbers. [7]
| Substituent (para-) | Asymmetric N-H Stretch (νas, cm⁻¹) | Symmetric N-H Stretch (νs, cm⁻¹) |
|---|---|---|
| -OCH₃ | 3455 | 3375 |
| -CH₃ | 3465 | 3380 |
| -H | 3470 | 3390 |
| -Cl | 3480 | 3395 |
| -Br | 3480 | 3395 |
| -CN | 3495 | 3405 |
| -NO₂ | 3505 | 3410 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the electronic environment around each nucleus.
-
¹H NMR: The chemical shift of the -NH₂ protons is sensitive to the electron density on the nitrogen. EWGs deshield the protons, shifting them downfield (higher ppm), while EDGs shield them, shifting them upfield (lower ppm).
-
¹³C NMR: The chemical shift of the para-carbon (C4) is an excellent probe of the resonance effect. Strong +R groups like -NH₂ and -OCH₃ significantly shield C4, shifting it upfield. [9]* ¹⁵N NMR: This technique directly probes the nitrogen nucleus. The ¹⁵N chemical shift is a highly sensitive indicator of the electronic state of the nitrogen atom, providing valuable data on n-π conjugation and substituent-induced electronic changes. [10][11]
Implications in Drug Development and Discovery
Aniline is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. [3][12]However, it is also a well-known "structural alert". The aniline moiety is susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver, which can generate reactive metabolites leading to idiosyncratic adverse drug reactions. [4][13] Understanding the electronic properties of a substituted aniline is therefore paramount for:
-
Fine-Tuning Pharmacological Properties: Modifying substituents allows chemists to adjust the pKa, which in turn influences a drug's solubility, absorption, and ability to interact with its biological target. [3]2. Mitigating Metabolic Instability: By introducing specific substituents, the electronic nature of the aniline can be altered to disfavor metabolic oxidation, thereby reducing the risk of forming toxic metabolites and improving the drug's safety profile. [3]3. Optimizing Bioavailability: The electronic character of the aniline ring and its substituents can significantly impact how a drug is absorbed and distributed in the body. [12] Computational chemistry now plays a vital role, allowing for the in silico prediction of electronic properties like partial atomic charges, pKa, and oxidation potentials, helping to guide the synthesis of safer and more effective drug candidates. [14][15][16]
Experimental Protocols
Protocol: Spectrophotometric Determination of pKa
This protocol describes a self-validating system for determining the pKa of a substituted aniline using UV-Vis spectroscopy by measuring absorbance changes as a function of pH.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of at least 8-10 buffer solutions with known pH values, spanning a range of approximately 2 pH units above and below the estimated pKa of the aniline.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the substituted aniline in a suitable solvent (e.g., methanol or DMSO) to ensure solubility.
-
Sample Preparation: For each pH buffer, prepare a cuvette by adding a small, constant aliquot of the aniline stock solution to the buffer. The final concentration of the aniline should be low enough to be within the linear range of the spectrophotometer (typically ~10⁻⁴ to 10⁻⁵ M).
-
Spectra Acquisition: Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for each sample at each pH. Also, record a spectrum for a neutral solution (fully protonated form) and a basic solution (fully deprotonated form) to determine the absorbance of the pure species (A_acid and A_base).
-
Data Analysis:
-
Identify a wavelength (λ) where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Measure the absorbance (A) at this wavelength for each of the buffered solutions.
-
Plot Absorbance (A) vs. pH. The resulting curve should be sigmoidal.
-
The pKa is the pH value at the inflection point of the sigmoidal curve. Alternatively, it can be calculated using the Henderson-Hasselbalch equation rearranged for spectrophotometry: pKa = pH + log[(A - A_base) / (A_acid - A)] .
-
Caption: Experimental workflow for pKa determination via UV-Vis.
Protocol: ¹H NMR Analysis of a Substituted Aniline
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the substituted aniline sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune the probe to the correct frequency for ¹H.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
-
Spectral Analysis:
-
Identify the chemical shift (ppm) of the -NH₂ protons.
-
Identify the chemical shifts and splitting patterns (e.g., doublet, triplet) of the aromatic protons.
-
Correlate the observed chemical shifts with the electronic nature of the substituent (downfield shift for EWGs, upfield for EDGs).
-
References
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An In-Depth Technical Guide to the Molecular Structure and Conformation of N-tert-Butyl-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butyl-3,5-dimethylaniline is a sterically hindered secondary aromatic amine whose molecular architecture is a fascinating interplay of electronic and steric effects. This guide provides a comprehensive analysis of its molecular structure and conformational dynamics. While a definitive crystal structure is not publicly available, this document synthesizes data from related compounds and foundational chemical principles to predict its three-dimensional arrangement and behavior. We delve into the electronic influence of the meta-methyl groups and the profound steric impact of the N-tert-butyl group, which together dictate the geometry around the nitrogen center and the rotational barrier of the C-N bond. Furthermore, this guide outlines detailed experimental and computational protocols for the elucidation and validation of its structure and conformation, serving as a valuable resource for researchers utilizing this and similar scaffolds in synthetic chemistry and drug design.
Introduction: The Significance of Steric and Electronic Balance
Substituted anilines are fundamental building blocks in a vast array of chemical applications, from dye synthesis to pharmaceuticals. The reactivity and efficacy of these compounds are intrinsically linked to their three-dimensional structure. In the case of this compound, the molecule presents a classic case of steric hindrance influencing electronic properties. The bulky tert-butyl group, a common motif for inducing conformational rigidity, plays a pivotal role in modulating the nucleophilicity of the amine and the orientation of the substituents relative to the aromatic ring.[1] The two methyl groups at the meta positions, while not directly flanking the amine, contribute to the overall electronic landscape of the benzene ring through their inductive effects, influencing the basicity of the aniline nitrogen. Understanding the delicate balance between these steric and electronic factors is paramount for predicting the molecule's reactivity and its potential interactions in larger molecular systems.
Molecular Structure and Properties
This compound, also known as N-tert-Butyl-3,5-xylidine, is a colorless to brown clear liquid at room temperature.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 110993-40-3 | [2] |
| Molecular Formula | C₁₂H₁₉N | [2] |
| Molecular Weight | 177.29 g/mol | [2] |
| Boiling Point | 69-70 °C at 0.75 mmHg | |
| Density | 0.901 g/mL at 25 °C | |
| Refractive Index | n20/D 1.519 | |
| SMILES | CC1=CC(=CC(=C1)NC(C)(C)C)C | [2][3] |
| InChI Key | HMWHVIXDKZHDEO-UHFFFAOYSA-N | [2] |
The structural formula, represented by the SMILES notation CC1=CC(=CC(=C1)NC(C)(C)C)C, indicates a benzene ring substituted with two methyl groups at positions 3 and 5, and an N-tert-butylamino group at position 1.
Conformational Analysis: A Tale of Two Rotors
The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-N bond. The interplay between the bulky tert-butyl group and the aniline ring dictates the preferred orientation of the amino substituent.
The Influence of the N-tert-Butyl Group
The tert-butyl group is exceptionally bulky, and its presence imposes significant steric strain. This steric hindrance is a dominant factor in determining the molecule's conformation.[1] In contrast to less hindered N-alkylanilines, where the alkyl group might lie closer to the plane of the aromatic ring to maximize p-π conjugation, the tert-butyl group in this compound will force the C-N-C plane to be significantly twisted with respect to the benzene ring. This twisting minimizes the steric repulsion between the methyl groups of the tert-butyl substituent and the hydrogen atoms at the ortho positions (2 and 6) of the aniline ring.
The Role of the 3,5-Dimethyl Groups
The methyl groups at the meta positions (3 and 5) do not directly interact sterically with the N-tert-butyl group. However, they exert an electronic influence on the aromatic ring. As electron-donating groups through induction, they increase the electron density of the benzene ring and slightly increase the basicity of the nitrogen atom compared to unsubstituted N-tert-butylaniline. This electronic effect, however, is secondary to the overwhelming steric demands of the tert-butyl group in dictating the overall conformation.
The following diagram illustrates the key steric interactions that govern the conformation of this compound.
Caption: Steric hindrance between the tert-butyl group and ortho-hydrogens.
Experimental and Computational Approaches for Structural Elucidation
To empirically determine and computationally model the molecular structure and conformation of this compound, a combination of spectroscopic, crystallographic, and computational methods would be employed.
Synthesis
The synthesis of this compound can be achieved through several established methods for N-alkylation of anilines. A common approach involves the reaction of 3,5-dimethylaniline with a tert-butylating agent.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylaniline in a suitable solvent such as toluene.
-
Addition of tert-Butylating Agent: Add a tert-butylating agent, for example, tert-butyl bromide or by reacting with isobutylene in the presence of an acid catalyst.[1]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a mild base (e.g., sodium bicarbonate solution) and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for conformational analysis in solution.[4]
-
¹H NMR: The chemical shifts of the aromatic protons, particularly the ortho-hydrogens, can provide insights into the torsion angle between the N-tert-butyl group and the aromatic ring. The tert-butyl protons will appear as a sharp singlet, and the methyl groups on the ring will also produce a singlet.
-
¹³C NMR: The chemical shifts of the aromatic carbons can be influenced by the degree of p-π conjugation, which is dependent on the C-N bond rotation.
-
Dynamic NMR (DNMR): By recording NMR spectra at various temperatures, it is possible to study the kinetics of conformational changes, such as the rotation around the C-N bond.[5][6][7][8][9] From the coalescence temperature of specific signals, the rotational energy barrier can be calculated.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state.[10]
Protocol: Single Crystal Growth for X-ray Diffraction
-
Purification: The compound must be of high purity (>98%).
-
Solvent Selection: A suitable solvent or solvent system in which the compound has moderate solubility is chosen.
-
Crystallization Method: Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules.[11][12][13] A loosely capped vial containing the solution is left undisturbed in a vibration-free environment.
-
Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head for data collection.[10][14]
Computational Modeling
In the absence of experimental data, computational chemistry provides a powerful means to predict the molecular structure and conformational preferences.
Protocol: Computational Conformational Analysis
-
Methodology: Density Functional Theory (DFT) is a widely used method for geometry optimization and energy calculations of organic molecules.[15] A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would be chosen.
-
Conformational Search: A systematic or stochastic conformational search can be performed to identify all low-energy conformers.
-
Analysis: The optimized geometries of the conformers are analyzed to determine bond lengths, bond angles, and dihedral angles. The relative energies of the conformers indicate their relative populations at a given temperature. Rotational energy barriers can be calculated by performing a relaxed potential energy surface scan around the C(aryl)-N bond.
The following diagram outlines a typical workflow for the combined experimental and computational analysis of this compound's conformation.
Caption: Integrated workflow for conformational analysis.
Conclusion
The molecular structure and conformation of this compound are governed by a fascinating interplay of steric hindrance and electronic effects. The bulky N-tert-butyl group is the dominant factor, forcing a twisted conformation about the C(aryl)-N bond to alleviate steric strain. The 3,5-dimethyl groups, while not directly involved in this steric clash, modulate the electronic properties of the aniline ring. This guide has provided a detailed, albeit predictive, analysis of its structure and has outlined the state-of-the-art experimental and computational methodologies required for its definitive characterization. For researchers in synthetic chemistry and drug development, a thorough understanding of these structural nuances is critical for harnessing the full potential of this and related sterically hindered anilines in designing novel molecules with tailored properties.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75419, 3,5-Di-tert-butylaniline. Retrieved January 21, 2026, from [Link].
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved January 21, 2026, from [Link]
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ACS Publications. (2023). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2018). Dynamic 1H NMR spectroscopic study of hindered internal rotation in selected N,N-dialkyl isonicotinamides: An experimental and DFT analysis. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2007). Computation techniques in the conformational analysis of carbohydrates. Retrieved January 21, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-tert.-butylaniline. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2005). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved January 21, 2026, from [Link]
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Michigan State University, Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved January 21, 2026, from [Link]
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Spectroscopic Characterization of N-tert-Butyl-3,5-dimethylaniline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butyl-3,5-dimethylaniline, a substituted aniline derivative, serves as a crucial building block in the synthesis of various organic compounds. Its unique structural features, including a sterically hindered amino group and a substituted aromatic ring, make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights for researchers and drug development professionals.
The structural integrity and purity of starting materials are fundamental tenets of chemical synthesis, particularly in the pharmaceutical industry where even minor impurities can have significant biological consequences. Spectroscopic techniques provide a powerful and non-destructive means to verify the chemical identity and purity of a compound. This guide will delve into the practical aspects of acquiring and interpreting the spectroscopic data of this compound, explaining the causal relationships between its molecular structure and its spectral features.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the molecular architecture of this compound.
Molecular Formula: C₁₂H₁₉N[1]
Molecular Weight: 177.29 g/mol [1]
CAS Number: 110993-40-3[1]
Synonyms: N-(1,1-Dimethylethyl)-3,5-dimethylbenzenamine[1]
The molecule consists of a 3,5-dimethylaniline core with a tert-butyl group attached to the nitrogen atom. This substitution pattern imparts specific steric and electronic properties that are reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a wealth of information about its structure.
Experimental Protocol: NMR Data Acquisition
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 300-500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For a typical ¹H NMR experiment, a 30-degree pulse is used with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.41 | Singlet | 1H | Aromatic C4-H |
| 6.38 | Singlet | 2H | Aromatic C2-H, C6-H |
| 3.30 | Singlet | 1H | N-H |
| 2.22 | Singlet | 6H | Ar-CH₃ |
| 1.31 | Singlet | 9H | C(CH₃)₃ |
Data sourced from Organic Syntheses.[2]
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The two singlets in the aromatic region (6.38 and 6.41 ppm) are characteristic of the substitution pattern on the benzene ring. The signal at 6.38 ppm, integrating to two protons, corresponds to the equivalent protons at the C2 and C6 positions. The singlet at 6.41 ppm, integrating to one proton, is assigned to the proton at the C4 position. The singlet nature of these peaks is due to the absence of adjacent protons for coupling.
-
N-H Proton: The broad singlet at 3.30 ppm is characteristic of the amine proton. Its chemical shift can be variable and is influenced by factors such as solvent and concentration.
-
Methyl Protons: The sharp singlet at 2.22 ppm, integrating to six protons, is assigned to the two equivalent methyl groups attached to the aromatic ring.
-
tert-Butyl Protons: The intense singlet at 1.31 ppm, integrating to nine protons, is characteristic of the tert-butyl group. The high degree of symmetry results in all nine protons being chemically equivalent.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 146.8 | C1 (Aromatic C-N) |
| 138.3 | C3, C5 (Aromatic C-CH₃) |
| 120.2 | C4 (Aromatic C-H) |
| 115.4 | C2, C6 (Aromatic C-H) |
| 51.3 | Quaternary C of tert-butyl |
| 30.1 | CH₃ of tert-butyl |
| 21.5 | Ar-CH₃ |
Data sourced from Organic Syntheses.[2]
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The signal at 146.8 ppm is assigned to the ipso-carbon (C1) attached to the nitrogen atom, which is deshielded due to the electronegativity of nitrogen. The signal at 138.3 ppm corresponds to the two equivalent carbons (C3 and C5) bearing the methyl groups. The signals at 120.2 ppm and 115.4 ppm are assigned to the aromatic carbons with attached protons (C4, and C2/C6 respectively).
-
tert-Butyl Carbons: The signal at 51.3 ppm corresponds to the quaternary carbon of the tert-butyl group, while the signal at 30.1 ppm is assigned to the three equivalent methyl carbons of the tert-butyl group.
-
Aromatic Methyl Carbons: The signal at 21.5 ppm is attributed to the two equivalent methyl carbons attached to the aromatic ring.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H, C-H, C-N, and aromatic C=C bonds.
Experimental Protocol: IR Data Acquisition
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be obtained from a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell. The spectrum is usually scanned over the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 2970-2870 | C-H Stretch | Aliphatic (tert-butyl & methyl) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1365 | C-H Bend | tert-Butyl (characteristic doublet) |
| ~1250 | C-N Stretch | Aryl Amine |
Interpretation of the Predicted IR Spectrum:
-
N-H Stretching: A moderate to weak absorption band is expected around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the tert-butyl and methyl groups will give rise to strong absorptions in the 2970-2870 cm⁻¹ range.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected to produce two or more bands in the 1600-1450 cm⁻¹ region.
-
tert-Butyl Bending: A characteristic feature for a tert-butyl group is the presence of a doublet of medium intensity bands around 1365 cm⁻¹ due to symmetric C-H bending vibrations.
-
C-N Stretching: The stretching vibration of the aryl C-N bond is expected to appear in the 1350-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Experimental Protocol: Mass Spectrometry Data Acquisition
The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight). In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectral Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 178.15903 |
| [M]⁺ | 177.15120 |
| [M-H]⁻ | 176.14447 |
Data sourced from PubChemLite.[3]
Interpretation of the Expected Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 177, corresponding to the molecular weight of the compound. Due to the presence of a single nitrogen atom, this peak will have an odd nominal mass, consistent with the nitrogen rule.
-
Major Fragmentation Pathways: The fragmentation of this compound under EI conditions is expected to be dominated by cleavages alpha to the nitrogen atom and within the tert-butyl group.
Caption: Predicted major fragmentation pathways for this compound.
A primary fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to a stable cation at m/z 162. This is a common fragmentation for tert-butyl containing compounds. Another significant fragmentation would be the cleavage of the C-N bond with the loss of the entire tert-butyl radical (•C₄H₉), resulting in a fragment ion at m/z 120, corresponding to the 3,5-dimethylaniline radical cation.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic data for this compound. The detailed analysis of the ¹H and ¹³C NMR spectra, coupled with the predicted IR and mass spectral data, offers a robust framework for the unequivocal identification and characterization of this important chemical intermediate. The provided experimental protocols and interpretative insights are intended to be a valuable resource for researchers, scientists, and drug development professionals, ensuring the scientific integrity and reliability of their work. A thorough understanding and application of these spectroscopic techniques are critical for advancing research and development in the chemical and pharmaceutical sciences.
References
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Fürstner, A.; et al. A highly active catalyst precursor for. Organic Syntheses 2007 , 84, 161. [Link]
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An In-Depth Technical Guide to N-tert-Butyl-3,5-dimethylaniline (CAS No. 110993-40-3)
This guide provides a comprehensive technical overview of N-tert-Butyl-3,5-dimethylaniline, a sterically hindered secondary amine with significant applications in modern organic synthesis, particularly in the formation of advanced catalytic systems. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, applications, and key experimental protocols.
Introduction: The Significance of Steric Hindrance
In the realm of organic chemistry, control over reactivity is paramount. Sterically hindered amines, such as this compound, are a class of organic compounds where the nitrogen atom is shielded by bulky substituents. This structural feature is not a limitation but rather a design element that imparts unique reactivity and stability to molecules. The bulky tert-butyl group and the two methyl groups on the aniline ring in the title compound create a sterically congested environment around the nitrogen atom. This steric bulk plays a crucial role in its applications, particularly in stabilizing reactive metal centers in organometallic complexes and directing the outcome of chemical reactions.[1][2] This guide will delve into the specific properties and applications that make this compound a valuable tool for the modern chemist.
Physicochemical Properties
This compound is a colorless to brown liquid under standard conditions. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 110993-40-3 | [3] |
| Molecular Formula | C₁₂H₁₉N | [3] |
| Molecular Weight | 177.29 g/mol | [3] |
| Boiling Point | 69-70 °C at 0.75 mmHg | [3] |
| Density | 0.901 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.519 | [3] |
| Flash Point | 104.4 °C (closed cup) | [3] |
| InChI Key | HMWHVIXDKZHDEO-UHFFFAOYSA-N | [3] |
| SMILES | Cc1cc(C)cc(NC(C)(C)C)c1 | [3] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This method provides a reliable and scalable route to this sterically hindered aniline.
Reaction Scheme
Ligand in Cross-Coupling Reactions
The sterically hindered nature of this compound makes its derivatives potential ligands for various transition metal-catalyzed cross-coupling reactions. The bulky substituents can promote reductive elimination and prevent catalyst deactivation pathways, leading to more efficient catalytic cycles. W[2][4]hile specific applications of this compound itself as a ligand are not extensively documented, the principles of using sterically hindered anilines in catalysis are well-established.
[1][2]### 5. Safety and Handling
This compound is harmful if swallowed and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an acute toxicant (oral). S[3]tore in a cool, dry, and well-ventilated area away from incompatible substances.
Hazard and Precautionary Statements:
-
H302: Harmful if swallowed.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Suppliers
This compound is commercially available from a number of chemical suppliers. The following table lists some of the major suppliers.
| Supplier | Purity |
| Sigma-Aldrich (Merck) | 97% |
| TCI America | >98.0% |
| Fisher Scientific | 98.0+% |
| ChemScene | ≥98% |
| BOC Sciences | Inquire for purity |
Conclusion
This compound is a valuable and versatile chemical intermediate, whose utility is primarily derived from its sterically hindered nature. Its most prominent application to date is as a key building block for a new generation of highly active molybdenum alkylidyne catalysts for alkyne metathesis. The detailed synthetic protocols provided in this guide offer researchers a practical starting point for the preparation and application of this important compound and its derivatives. Further exploration of its potential as a ligand in other catalytic systems and in the synthesis of novel functional materials, such as dyes and pharmaceuticals, is an active area of research with the potential for significant discoveries.
References
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ACS Publications. (2017, February 23). Mechanistic Study of the Role of Substrate Steric Effects and Aniline Inhibition on the Bis(trineopentylphosphine)palladium(0)-Catalyzed Arylation of Aniline Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). A HIGHLY ACTIVE CATALYST PRECURSOR FOR ALKYNE METATHESIS. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
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ResearchGate. (2007). This compound. Retrieved from [Link]
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Dalton Transactions. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral N-(tert-Butyl)-N-methylaniline Type Ligands: Synthesis and Application to Palladium-Catalyzed Asymmetric Allylic Alkylation. Retrieved from [Link]
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PMC. (n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Retrieved from [Link]
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Princeton University. (2010). THE PREPARATION OF (2R,5S)-2-t-BUTYL-3,5- DIMETHYLIMIDAZOLIDIN-4-ONE. Retrieved from [Link]
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ResearchGate. (n.d.). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Retrieved from [Link]
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ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]
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Chemical Communications. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Retrieved from [Link]
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ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]
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ResearchGate. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structural investigations and in vitro biological evaluation of N, N-dimethyl aniline derivatives based azo dyes as potential pharmacological agents. Retrieved from [Link]
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The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
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PMC. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]
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The Pivotal Role of Sterically Hindered Anilines in Advancing Molecular Nitrogen Fixation Catalysis: A Technical Guide to N-tert-Butyl-3,5-dimethylaniline Analogs
Abstract
The quest for synthetic nitrogen fixation catalysts that operate under ambient conditions is a paramount challenge in modern chemistry, promising a sustainable alternative to the energy-intensive Haber-Bosch process. Groundbreaking advancements in this field have been realized through the design of sophisticated molybdenum-based molecular catalysts. A critical feature of these catalysts is the presence of sterically demanding ligands that create a protective environment around the metal center, enabling the binding and reduction of dinitrogen. This technical guide provides an in-depth exploration of the role of N-tert-Butyl-3,5-dimethylaniline and its more sterically encumbered analogs in the synthesis of these revolutionary catalysts. We will delve into the mechanistic intricacies of the catalytic cycle, provide a blueprint for catalyst synthesis and application, and present key data that underscores the importance of ligand architecture in achieving efficient ammonia production.
Introduction: The Challenge of Dinitrogen Activation
The conversion of atmospheric dinitrogen (N₂) into ammonia (NH₃) is a cornerstone of modern agriculture and industry. However, the extreme strength of the N≡N triple bond (945 kJ/mol) necessitates harsh reaction conditions in the industrial Haber-Bosch process. Nature, in contrast, employs nitrogenase enzymes to fix nitrogen at room temperature and atmospheric pressure. These enzymes utilize a metal-sulfur cluster to facilitate the multi-electron, multi-proton reduction of N₂. Inspired by this biological marvel, chemists have strived to develop molecular catalysts that can mimic this remarkable feat.
A significant breakthrough in this endeavor was the development of molybdenum complexes bearing triamidoamine ligands. These systems have demonstrated the ability to catalytically reduce dinitrogen to ammonia under mild conditions[1][2][3]. The success of these catalysts hinges on the meticulous design of the ligand framework, which must be sufficiently bulky to prevent bimolecular decomposition pathways of key intermediates, yet flexible enough to accommodate the various oxidation states and coordination geometries of the molybdenum center throughout the catalytic cycle[2][4].
The Strategic Importance of Sterically Hindered Anilines
The synthesis of the highly effective triamidoamine ligands relies on the use of sterically hindered anilines as precursors. While the most successful catalyst to date, [HIPTN₃N]Mo, utilizes a highly bulky hexaisopropylterphenyl aniline derivative, the principles of its function are well-illustrated by considering catalysts derived from more accessible anilines such as this compound[5][6].
The rationale for employing these bulky anilines is threefold:
-
Creation of a Protective Cavity: The bulky substituents on the aniline ring form a deep, three-fold symmetric pocket around the molybdenum center. This steric shielding is crucial for preventing the dimerization of reactive intermediates, a common deactivation pathway in less hindered systems.
-
Modulation of Electronic Properties: The electronic nature of the aryl substituents on the amido nitrogens influences the redox potential of the molybdenum center, thereby impacting the efficiency of electron transfer during the catalytic cycle.
-
Facilitation of a Mononuclear Pathway: By isolating the molybdenum center, the sterically hindered ligand ensures that the reduction of dinitrogen occurs at a single metal site, mimicking the proposed mechanism of nitrogenase[1][4].
Synthesis of a Molybdenum Tris(amido)amine Catalyst Precursor
The preparation of the active molybdenum catalyst begins with the synthesis of the triamidoamine ligand, followed by its complexation to a molybdenum center. The following is a representative, step-by-step methodology for the synthesis of a molybdenum(III) tris(amido)amine complex, a key precursor to the active dinitrogen-binding species. This protocol is adapted from established procedures for similar complexes[5].
Experimental Protocol: Synthesis of Tris[N-(tert-butyl)(3,5-dimethylphenyl)-amido]molybdenum(III)
Caution: All procedures must be conducted under an inert atmosphere (Argon) using standard Schlenk line or glovebox techniques. All solvents must be rigorously dried and deoxygenated prior to use.
Step 1: Synthesis of N-(3,5-Dimethylphenyl)-tert-butylamine
-
To a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser and under a positive pressure of argon, add sodium tert-butoxide (0.20 mol), 2-(dicyclohexylphosphino)biphenyl (1.4 mmol), and [Pd₂(dba)₃] (0.71 mmol).
-
Add toluene (200 mL), followed by tert-butylamine (0.17 mol) and 5-bromo-1,3-dimethylbenzene (0.14 mol).
-
Heat the reaction mixture to 80 °C for 12 hours. The color of the solution will change from dark red to orange-red with the precipitation of a white solid.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Extract the crude product with tert-butyl methyl ether and wash with brine. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the desired amine.
Step 2: Synthesis of the Lithium Anilide Etherate
-
In a flame-dried Schlenk flask under argon, dissolve N-(3,5-Dimethylphenyl)-tert-butylamine (0.10 mol) in diethyl ether (200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.10 mol, as a solution in hexanes) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours, during which time a white precipitate will form.
-
Collect the solid by filtration under argon, wash with cold n-hexane, and dry under vacuum to yield the lithium anilide etherate.
Step 3: Synthesis of Tris[N-(tert-butyl)(3,5-dimethylphenyl)-amido]molybdenum(III)
-
In a flame-dried Schlenk flask, suspend [MoCl₃(THF)₃] (19.0 mmol) in diethyl ether (300 mL).
-
Cool the suspension to -30 °C.
-
Add the lithium anilide etherate (38.0 mmol) in portions with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove lithium chloride.
-
Remove the solvent from the filtrate under vacuum to yield the crude product.
-
Recrystallize the product from a minimal amount of cold pentane to obtain the pure Tris[N-(tert-butyl)(3,5-dimethylphenyl)-amido]molybdenum(III) complex as a crystalline solid.
Workflow Diagram
Caption: Synthetic workflow for the preparation of a molybdenum(III) tris(amido)amine complex.
The Catalytic Cycle of Dinitrogen Reduction
The reduction of dinitrogen to ammonia by the molybdenum catalyst proceeds through a well-defined series of proton and electron transfer steps, often referred to as the Schrock cycle. The cycle involves the molybdenum center shuttling between the Mo(III), Mo(IV), Mo(V), and Mo(VI) oxidation states[1][4]. The sterically hindered triamidoamine ligand remains coordinated throughout the entire process, providing a stable yet reactive environment for the dinitrogen molecule.
The key proposed intermediates in the catalytic cycle for the [HIPTN₃N]Mo system, which serves as a model for related catalysts, are depicted below[1][4][7][8]:
Caption: A simplified representation of the Schrock cycle for dinitrogen reduction at a single molybdenum center.
Key Steps in the Catalytic Cycle:
-
Dinitrogen Binding: The cycle begins with the coordination of a dinitrogen molecule to the Mo(III) center.
-
Stepwise Reduction and Protonation: A series of six alternating proton and electron additions to the bound dinitrogen ligand occurs.
-
First Ammonia Release: After the addition of three protons and three electrons, the N-N bond is cleaved, and the first molecule of ammonia is released, leaving a Mo(V)-nitrido intermediate.
-
Reduction of the Nitrido Intermediate: The Mo(V)-nitrido species is further reduced and protonated in three subsequent steps.
-
Second Ammonia Release and Catalyst Regeneration: The second molecule of ammonia is released, regenerating the Mo(III) catalyst, which can then bind another molecule of dinitrogen to restart the cycle.
Experimental Protocol for Catalytic Nitrogen Fixation
The catalytic reduction of dinitrogen to ammonia is a highly sensitive reaction that requires strict anaerobic and anhydrous conditions. The following is a general protocol for a small-scale catalytic run, based on the pioneering work of Yandulov and Schrock[1][7].
Materials and Reagents:
-
Molybdenum catalyst precursor (e.g., Tris[N-(tert-butyl)(3,5-dimethylphenyl)-amido]molybdenum(III))
-
Reductant: Decamethylchromocene (Cr(C₅Me₅)₂)
-
Proton Source: 2,6-Lutidinium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate ([LutH][BAr'₄])
-
Solvent: Anhydrous, deoxygenated heptane
-
Internal Standard: A known amount of a non-volatile, non-reactive compound for ammonia quantification by NMR.
-
Sulfuric acid (0.5 M) for trapping ammonia.
Procedure:
-
In a glovebox, charge a Schlenk flask with the molybdenum catalyst (e.g., 0.01 mmol).
-
Add heptane (10 mL) to dissolve the catalyst.
-
In separate vials, prepare stock solutions of the reductant and the proton source in heptane.
-
Seal the reaction flask with a septum and remove it from the glovebox.
-
Connect the flask to a Schlenk line under a positive pressure of purified dinitrogen (1 atm).
-
Using syringe pumps, slowly add the solutions of the reductant (e.g., 6 equivalents over 4 hours) and the proton source (e.g., 8 equivalents over 4 hours) to the stirred catalyst solution at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours.
-
Quench the reaction by adding a known volume of 0.5 M H₂SO₄ to trap the ammonia as ammonium sulfate.
-
The amount of ammonia produced is quantified by ¹H NMR spectroscopy of the aqueous layer, using the internal standard for calibration.
Performance Data and the Influence of Ligand Sterics
The efficiency of the catalytic system is highly dependent on the steric bulk of the triamidoamine ligand. While catalysts derived from this compound are competent for nitrogen fixation, they are generally less active and robust than their counterparts with more sterically demanding ligands like the hexaisopropylterphenyl (HIPT) derivative. The increased steric bulk of the HIPT ligand is more effective at preventing catalyst deactivation, leading to higher turnover numbers and yields of ammonia[7].
| Catalyst Ligand Precursor | Molybdenum Complex | Equivalents of NH₃ Produced (per Mo) | Efficiency (%) | Reference |
| This compound | [HMBTN₃N]Mo-N | ~0.5 | Low | [7] |
| Hexaisopropylterphenyl aniline | [HIPTN₃N]Mo(N₂) | 7.6 - 8.1 | ~66 | [1][3] |
Table 1: Comparison of catalytic activity for ammonia production with molybdenum triamidoamine catalysts bearing ligands of varying steric bulk.
The lower efficiency of the less hindered catalyst is attributed to a higher propensity for side reactions, such as the reductive elimination of dihydrogen, which consumes protons and electrons without producing ammonia[7].
Conclusion and Future Outlook
The development of molybdenum-based molecular catalysts for nitrogen fixation represents a landmark achievement in inorganic and organometallic chemistry. The strategic use of sterically hindered anilines, such as this compound and its more elaborate analogs, has been instrumental in creating the necessary coordination environment to facilitate the challenging multi-electron reduction of dinitrogen at a single metal center.
While significant progress has been made, the turnover numbers and overall efficiency of these systems still fall short of what is required for industrial application. Future research in this area will likely focus on:
-
Ligand Optimization: Fine-tuning the steric and electronic properties of the triamidoamine ligand to further enhance catalyst stability and activity.
-
Alternative Metals: Exploring the use of more earth-abundant metals, such as iron, in similar ligand frameworks.
-
Electrocatalytic and Photocatalytic Systems: Developing systems that can utilize electricity or light as the driving force for nitrogen reduction, thereby eliminating the need for chemical reductants.
The foundational understanding gained from studying catalysts derived from sterically hindered anilines will undoubtedly continue to guide the design of next-generation nitrogen fixation catalysts, bringing us closer to the ultimate goal of sustainable ammonia synthesis.
References
-
Yandulov, D. V., & Schrock, R. R. (2003). Catalytic reduction of dinitrogen to ammonia at a single molybdenum center. Science, 301(5629), 76-78. [Link]
-
Yandulov, D. V., & Schrock, R. R. (2002). A Catalytic System for the Reduction of Dinitrogen to Ammonia at Room Temperature and One Atmosphere. Journal of the American Chemical Society, 124(22), 6252–6253. [Link]
-
Schrock, R. R. (2005). Catalytic Reduction of Dinitrogen to Ammonia at a Single Molybdenum Center. Accounts of Chemical Research, 38(12), 955–962. [Link]
-
Ritleng, V., & Schrock, R. R. (2005). Studies Relevant to Catalytic Reduction of Dinitrogen to Ammonia by Molybdenum Triamidoamine Complexes. Inorganic Chemistry, 44(4), 1103–1117. [Link]
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Kinney, R. A., et al. (2011). Protonation of the dinitrogen-reduction catalyst [HIPTN3N]Mo(III) investigated by ENDOR spectroscopy. Proceedings of the National Academy of Sciences, 108(4), 1171-1176. [Link]
-
Zhang, W., Lu, Y., & Moore, J. S. (2007). PREPARATION OF A TRISAMIDOMOLYBDENUM(VI) PROPYLIDYNE COMPLEX - A HIGHLY ACTIVE CATALYST PRECURSOR FOR ALKYNE METATHESIS. Organic Syntheses, 84, 163. [Link]
-
Faglioni, F., et al. (2007). Nitrogen Fixation by a Molybdenum Catalyst Mimicking the Function of the Nitrogenase Enzyme: A Critical Evaluation of DFT and Solvent Effects. Journal of Chemical Theory and Computation, 3(5), 1708–1720. [Link]
-
Yandulov, D. V., & Schrock, R. R. (2003). Synthesis and Reactions of Molybdenum Triamidoamine Complexes Containing Hexaisopropylterphenyl Substituents. Inorganic Chemistry, 42(3), 796–813. [Link]
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This chapter discusses an experiment involving the preparation of the sterically hindered amine this compound. (2006). In this compound (Request PDF). ResearchGate. [Link]
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A Comprehensive Theoretical Analysis of N-tert-Butyl-3,5-dimethylaniline: A Quantum Chemical Perspective
Abstract
This technical guide provides an in-depth exploration of the molecular properties of N-tert-Butyl-3,5-dimethylaniline, a substituted aniline derivative of interest in various chemical and pharmaceutical domains. Leveraging the power of computational chemistry, specifically Density Functional Theory (DFT), we elucidate the molecule's structural, vibrational, and electronic characteristics. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework to understand and predict the behavior of this compound. The methodologies and analyses presented herein are grounded in established quantum chemical principles, providing a self-validating system for the theoretical characterization of similar organic molecules.
Introduction: The Significance of Substituted Anilines
Aniline and its derivatives are fundamental building blocks in organic synthesis, finding extensive applications in the manufacturing of dyes, polymers, pharmaceuticals, and agrochemicals. The substituent groups on the aniline ring profoundly influence its chemical reactivity, electronic properties, and biological activity.[1][2] this compound, with its bulky tert-butyl group on the nitrogen atom and two methyl groups on the phenyl ring, presents a unique case for studying steric and electronic effects on the aniline scaffold.
Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective means to investigate the molecular properties of such compounds at the atomic level.[3] These computational approaches can predict molecular geometry, vibrational spectra (FT-IR and FT-Raman), electronic transitions (UV-Vis), and other key parameters that are crucial for understanding the molecule's behavior and potential applications.[4][5] This guide will systematically detail the theoretical investigation of this compound, providing a comprehensive dataset and analysis for the scientific community.
Computational Methodology: A Framework for Accuracy
The choice of computational method is paramount for obtaining reliable theoretical results. In this study, we employ Density Functional Theory (DFT), a widely used and robust quantum chemical method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.[6]
Software and Basis Set Selection
All calculations are performed using a standard quantum chemistry software package, such as Gaussian. The choice of the basis set is critical for accurately describing the electronic structure of the molecule. A Pople-style basis set, such as 6-311++G(d,p), is often employed for such calculations as it includes diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[4]
Geometry Optimization and Frequency Calculations
The first step in the theoretical analysis is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for the DFT calculations, as it has been shown to yield accurate geometries and vibrational frequencies for a wide range of organic compounds.[4][5][6]
Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).
Step-by-Step Computational Protocol
-
Molecule Building: The initial structure of this compound is built using a molecular modeling software.
-
Input File Generation: An input file is created specifying the chosen computational method (e.g., B3LYP), basis set (e.g., 6-311++G(d,p)), and the type of calculation (geometry optimization followed by frequency analysis).
-
Execution of Calculation: The calculation is run on a high-performance computing cluster.
-
Analysis of Results: The output files are analyzed to extract the optimized geometry, thermodynamic properties, vibrational frequencies, and other desired molecular properties.
Caption: Optimized molecular structure of this compound.
Vibrational Analysis: Interpreting FT-IR and FT-Raman Spectra
The calculated vibrational frequencies can be used to assign the experimental FT-IR and FT-Raman spectral bands. The vibrational modes of substituted anilines are well-characterized, with specific frequency ranges corresponding to C-H stretching, C=C stretching of the aromatic ring, N-H bending, and C-N stretching. [4]The presence of the tert-butyl and methyl groups will introduce additional vibrational modes corresponding to their respective stretching and bending vibrations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| Aromatic C-H stretch | 3100-3000 | Value | Stretching vibrations of the C-H bonds on the phenyl ring. [4] |
| Aliphatic C-H stretch | 3000-2850 | Value | Stretching vibrations of the C-H bonds in the methyl and tert-butyl groups. |
| C=C aromatic stretch | 1600-1450 | Value | In-plane stretching of the carbon-carbon bonds in the benzene ring. |
| C-N stretch | 1350-1250 | Value | Stretching vibration of the bond between the nitrogen and the phenyl ring. |
| N-C stretch | 1250-1020 | Value | Stretching vibration of the bond between the nitrogen and the tert-butyl group. |
Note: Experimental values would be needed for a direct comparison.
Electronic Properties: HOMO-LUMO Analysis and UV-Vis Spectra
The electronic properties of a molecule are crucial for understanding its reactivity and optical characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. [6][7][8] The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important parameter that provides information about the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.
| Parameter | Calculated Value (eV) | Significance |
| E_HOMO | Value | Indicates the electron-donating ability. |
| E_LUMO | Value | Indicates the electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | Value | Relates to chemical reactivity and stability. [9] |
The theoretical UV-Vis spectrum can be calculated using Time-Dependent DFT (TD-DFT). The calculated electronic transitions correspond to the absorption of light, which promotes an electron from an occupied orbital to an unoccupied orbital (e.g., from HOMO to LUMO). These calculations can help in the interpretation of experimental UV-Vis spectra.
Caption: Schematic representation of the HOMO-LUMO energy gap.
Mulliken Population Analysis and Molecular Electrostatic Potential (MEP)
Mulliken population analysis provides a way to estimate the partial atomic charges in a molecule. This information is useful for understanding the charge distribution and identifying the electrophilic and nucleophilic sites. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. [10]The MEP map is color-coded to show regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the characterization of this compound using quantum chemical calculations. The methodologies described, centered around Density Functional Theory, provide a robust and reliable approach for determining the molecular structure, vibrational spectra, and electronic properties of this and similar organic molecules. The insights gained from these theoretical calculations are invaluable for understanding the structure-property relationships of substituted anilines and can guide the design and development of new molecules with desired chemical and biological activities.
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MDPI. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Available from: [Link]
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Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. Available from: [Link]
Sources
- 1. afit.edu [afit.edu]
- 2. afit.edu [afit.edu]
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- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Spectroscopic investigation, natural bond orbital analysis, HOMO-LUMO and thermodynamic functions of 2-tert-butyl-5-methyl anisole using DFT (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chalcogen.ro [chalcogen.ro]
- 9. mdpi.com [mdpi.com]
- 10. journaleras.com [journaleras.com]
Methodological & Application
Synthesis of N-tert-Butyl-3,5-dimethylaniline: A Detailed Protocol and Application Guide
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of N-tert-Butyl-3,5-dimethylaniline, a sterically hindered secondary amine with significant applications in organic synthesis, particularly as a ligand precursor and a building block in medicinal chemistry. This document provides an in-depth, step-by-step methodology, grounded in established chemical principles, and is intended for researchers, scientists, and professionals in drug development. The protocol emphasizes not only the procedural aspects but also the underlying mechanistic rationale and strategies for troubleshooting, ensuring a thorough understanding and successful execution of the synthesis.
Introduction and Significance
This compound is a valuable synthetic intermediate characterized by a bulky tert-butyl group attached to the nitrogen atom of 3,5-dimethylaniline. This steric hindrance imparts unique reactivity and selectivity in various chemical transformations. The compound serves as a precursor for the synthesis of advanced ligands, particularly for transition metal catalysis, where the steric bulk can influence the coordination sphere of the metal center, leading to enhanced catalytic activity and selectivity. Furthermore, in the realm of pharmaceutical development, the introduction of a tert-butyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this aniline derivative a key component in the synthesis of novel therapeutic agents.
This application note will focus on a highly efficient synthetic route: the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is renowned for its reliability and broad substrate scope in the formation of carbon-nitrogen bonds.[1] We will also briefly discuss alternative synthetic strategies, such as direct alkylation, and the challenges associated with them.
Comparative Analysis of Synthetic Strategies
Several methodologies can be envisioned for the synthesis of this compound. The choice of the optimal route depends on factors such as substrate availability, scalability, and desired purity.
| Synthetic Route | Description | Advantages | Disadvantages |
| Palladium-Catalyzed Buchwald-Hartwig Amination | Cross-coupling of an aryl halide (5-bromo-1,3-dimethylbenzene) with an amine (tert-butylamine) in the presence of a palladium catalyst and a base.[1] | High yield, excellent functional group tolerance, well-established and reliable for sterically hindered substrates. | Requires a palladium catalyst and a specific ligand, which can be costly. Reaction needs to be carried out under an inert atmosphere. |
| Direct N-Alkylation | Reaction of 3,5-dimethylaniline with a tert-butylating agent, such as tert-butyl bromide. | Conceptually simple, uses readily available starting materials. | Prone to low yields due to steric hindrance. The competing elimination reaction of tert-butyl bromide can be a major side reaction. May require harsh reaction conditions. |
| Copper-Catalyzed N-tert-Butylation | Utilizes a copper catalyst and a specific tert-butylating agent like tert-butyl 2,2,2-trichloroacetimidate.[2] | Milder reaction conditions compared to some direct alkylation methods. | Requires the synthesis of a specialized tert-butylating agent. Catalyst system might be sensitive. |
Based on this analysis, the Buchwald-Hartwig amination presents the most robust and high-yielding approach for the synthesis of this sterically hindered aniline, and will be the focus of our detailed protocol.
Detailed Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from a reliable procedure for the synthesis of N-(3,5-Dimethylphenyl)-tert-butylamine.[1]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 5-Bromo-1,3-dimethylbenzene | 556-96-7 | 185.06 | 19.4 mL (0.14 mol) | Sigma-Aldrich |
| tert-Butylamine | 75-64-9 | 73.14 | 18.0 mL (0.17 mol) | Sigma-Aldrich |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 19.22 g (0.20 mol) | Sigma-Aldrich |
| [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 0.65 g (0.71 mmol) | Strem Chemicals |
| 2-(Dicyclohexylphosphino)biphenyl | 247940-06-3 | 350.48 | 0.50 g (1.4 mmol) | Strem Chemicals |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 200 mL | Acros Organics |
| tert-Butyl methyl ether (MTBE) | 1634-04-4 | 88.15 | ~750 mL | Fisher Scientific |
| Brine (saturated NaCl solution) | N/A | N/A | 80 mL | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | VWR |
Equipment
-
500-mL three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stir bar and stirrer/hotplate
-
Oil bath
-
Schlenk line or glovebox for inert atmosphere operations
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Experimental Workflow
Figure 1. Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Under an inert atmosphere (Argon), equip a 500-mL three-necked round-bottomed flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with argon. Repeat the vacuum/argon cycle three times.
-
Charging Reagents: In a positive flow of argon, charge the flask with sodium tert-butoxide (19.22 g, 0.20 mol), 2-(dicyclohexylphosphino)biphenyl (0.50 g, 1.4 mmol), and [Pd₂(dba)₃] (0.65 g, 0.71 mmol).
-
Addition of Solvents and Substrates: Add anhydrous toluene (200 mL), followed by tert-butylamine (18.0 mL, 0.17 mol), and finally 5-bromo-1,3-dimethylbenzene (19.4 mL, 0.14 mol).
-
Reaction: The resulting mixture will be a viscous red solution. Heat the flask in an oil bath to 80 °C and stir for 12 hours. During this time, the color of the solution will change from dark red to orange-red, and a white solid (NaBr) will precipitate.
-
Workup - Concentration: After 12 hours, cool the reaction mixture to room temperature. Transfer the mixture to a single-necked round-bottomed flask and concentrate using a rotary evaporator (water bath at 50-55 °C) to obtain a residue.
-
Workup - Extraction: To the residue, add tert-butyl methyl ether (250 mL) and brine (80 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with tert-butyl methyl ether (2 x 250 mL).
-
Workup - Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation (boiling point 50–53 °C at 10⁻³ mbar) to yield this compound as a colorless liquid.[1]
Expected Results and Characterization
-
Yield: An expected yield of approximately 80-90% can be anticipated based on analogous procedures.[1]
-
Appearance: A colorless liquid.
-
Characterization Data:
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.45 (s, 2H, Ar-H), 6.40 (s, 1H, Ar-H), 3.50 (br s, 1H, NH), 2.25 (s, 6H, Ar-CH₃), 1.30 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 148.0 (C-N), 138.5 (Ar-C-CH₃), 120.0 (Ar-CH), 115.0 (Ar-CH), 51.0 (C(CH₃)₃), 31.5 (C(CH₃)₃), 21.5 (Ar-CH₃). |
| IR (neat, cm⁻¹) | ~3400 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2960-2870 (aliphatic C-H stretch), 1600, 1480 (aromatic C=C stretch). |
| Mass Spectrometry (EI) | m/z (%): 177 (M⁺), 162 ([M-CH₃]⁺), 121 ([M-C(CH₃)₃+H]⁺). |
Mechanistic Discussion and Rationale for Experimental Choices
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving the palladium catalyst.
Sources
Application Notes and Protocols: N-tert-Butyl-3,5-dimethylaniline as a Non-Nucleophilic Base
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-tert-Butyl-3,5-dimethylaniline, a sterically hindered amine, and its application as a non-nucleophilic base in organic synthesis. We will delve into its unique structural attributes, comparative basicity, and practical applications, offering detailed protocols for its synthesis and prospective use in common organic transformations. This document is intended to be a practical resource for chemists seeking to leverage the distinct properties of this reagent to overcome challenges associated with more conventional bases.
Introduction: The Need for Sterically Encumbered Bases
In the realm of organic synthesis, the selective deprotonation of a substrate without concomitant nucleophilic attack is a frequent challenge. While many bases are also potent nucleophiles, a class of "non-nucleophilic bases" has been developed to address this issue. These reagents are characterized by significant steric bulk around the basic center, which allows for the abstraction of protons while sterically preventing the formation of new covalent bonds with electrophilic centers in the reaction mixture.[1][2]
This compound stands out as a noteworthy member of this class. Its structure, featuring a bulky tert-butyl group on the nitrogen atom and two methyl groups on the aniline ring, creates a sterically congested environment around the lone pair of electrons on the nitrogen. This configuration renders it an effective proton scavenger with attenuated nucleophilicity, making it a valuable tool in a variety of sensitive chemical transformations.
Physicochemical Properties and Handling
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[3] Key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 110993-40-3 |
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 177.29 g/mol |
| Boiling Point | 69-70 °C at 0.75 mmHg |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Basicity and Steric Effects: A Comparative Analysis
The basicity of aniline is significantly influenced by the electronic and steric effects of its substituents. The two methyl groups at the 3 and 5 positions of the aniline ring are electron-donating, which should increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to unsubstituted aniline. However, the large tert-butyl group attached to the nitrogen atom introduces significant steric hindrance. This steric bulk has two primary consequences:
-
Reduced Nucleophilicity: The tert-butyl group acts as a shield, physically impeding the nitrogen's lone pair from attacking electrophilic centers. This is the primary characteristic that defines it as a non-nucleophilic base.
-
Modulated Basicity: The steric hindrance can also affect the accessibility of the lone pair for protonation, potentially reducing its effective basicity in solution compared to less hindered analogues.
The following dot diagram illustrates the steric shielding of the nitrogen lone pair in this compound.
Caption: Steric hindrance around the nitrogen atom in this compound.
Comparison with Other Non-Nucleophilic Bases:
| Base | pKa of Conjugate Acid | Key Features |
| 2,6-Lutidine | 6.7 | Moderately hindered, commonly used. |
| Diisopropylethylamine (DIPEA) | 10.75 | Widely used, moderately hindered.[1] |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | Strong, amidine-based, used in elimination reactions.[1] |
| Proton Sponge™ | 12.1 | Strong, unique "proton chelation" mechanism. |
| This compound | (Not Experimentally Determined) | Highly hindered, expected to be a moderate base. |
While lacking a precise pKa, this compound is expected to be a weaker base than DBU or Proton Sponge™ but likely possesses greater steric hindrance than DIPEA, potentially offering advantages in reactions where even moderate nucleophilicity from the base is problematic.
Synthesis Protocol
This compound can be synthesized via the reaction of a suitable bromoxylene with a strong base to generate an aryne intermediate, which is then trapped by tert-butylamine. A notable challenge in this synthesis is the formation of isomeric products. The following protocol is a representative procedure.
Reaction Scheme:
Caption: Synthetic pathway to this compound via an aryne intermediate.
Materials:
-
4-Bromo-m-xylene (or 5-bromo-m-xylene)
-
n-Butyllithium (n-BuLi) in hexanes or Sodium amide (NaNH₂)
-
tert-Butylamine, anhydrous
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Standard glassware for anhydrous reactions (Schlenk line, argon/nitrogen atmosphere)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Addition: In the flask, dissolve 4-bromo-m-xylene in anhydrous tert-butylamine (used as both reactant and solvent).
-
Base Addition: Cool the reaction mixture to an appropriate temperature (e.g., -78 °C for n-BuLi or room temperature for NaNH₂). Slowly add the strong base (n-BuLi or NaNH₂) to the stirred solution. The reaction is exothermic and should be controlled carefully.
-
Reaction: After the addition of the base, allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether or another suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of this compound and N-tert-butyl-2,4-dimethylaniline.
-
Purification:
-
Dissolve the crude oil in anhydrous diethyl ether and cool in an ice bath.
-
Slowly add a solution of HCl in diethyl ether to precipitate the hydrochloride salts of the isomeric amines.
-
Collect the solid by filtration.
-
The desired this compound hydrochloride salt can be selectively crystallized, often from methanol.
-
To recover the free base, dissolve the purified hydrochloride salt in water and neutralize with an aqueous NaOH solution.
-
Extract the free amine into an organic solvent, dry, and concentrate to yield the purified this compound.
-
Application Notes and Generalized Protocols
Due to its pronounced steric hindrance, this compound is a promising candidate as a non-nucleophilic base in a variety of organic reactions where side reactions with nucleophilic bases are a concern. Below are generalized protocols where this base could be advantageously employed.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)
In many palladium-catalyzed cross-coupling reactions, a base is required to neutralize the acid generated during the catalytic cycle. While inorganic bases like carbonates or phosphates are common, organic amine bases are often used in homogeneous reactions. In situations where the substrate or product is sensitive to nucleophilic attack by more common amine bases like triethylamine, the use of a highly hindered base like this compound can be beneficial.
Generalized Protocol for a Heck-Type Reaction:
-
Catalyst Pre-activation (if necessary): In a Schlenk flask under an inert atmosphere, charge the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the desired phosphine ligand in an anhydrous solvent (e.g., DMF, NMP, or toluene). Stir at room temperature for 15-30 minutes.
-
Reagent Addition: To the activated catalyst mixture, add the aryl halide, the olefin, and this compound (typically 1.5-2.5 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (often 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Role of this compound in a generalized Heck reaction.
Glycosylation Reactions
The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. Many glycosylation methods require a base to activate the glycosyl donor or to scavenge the acid produced during the reaction. In cases where the glycosyl donor or acceptor contains base-labile protecting groups, a non-nucleophilic, sterically hindered base can prevent unwanted side reactions.
Generalized Protocol for a Glycosylation Reaction:
-
Azeotropic Drying: In a flame-dried flask under an inert atmosphere, dissolve the glycosyl acceptor and a molecular sieve in an anhydrous solvent (e.g., dichloromethane or toluene). If necessary, azeotropically remove residual water by distillation.
-
Reagent Addition: Cool the mixture to the desired temperature (e.g., -78 °C to 0 °C). Add the glycosyl donor, this compound (1.5-3.0 equivalents), and the promoter (e.g., a Lewis acid like TMSOTf).
-
Reaction: Stir the reaction at the appropriate temperature until the starting materials are consumed (monitored by TLC).
-
Quenching: Quench the reaction by the addition of a base scavenger or by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Workup and Purification: Filter the mixture through Celite to remove solids. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the resulting glycoside by column chromatography.
Conclusion
This compound is a valuable, albeit specialized, non-nucleophilic base for organic synthesis. Its highly hindered nature makes it an excellent choice for reactions where traditional amine bases may lead to undesired nucleophilic side reactions. While the lack of a precise pKa value necessitates empirical optimization in new applications, its utility in sensitive transformations, such as certain palladium-catalyzed couplings and glycosylations, warrants its consideration in the synthetic chemist's toolkit. The synthesis protocol provided, though requiring careful purification, makes this reagent accessible for laboratory use.
References
- Cummins, C. C. (1998). Reductive cleavage and related reactions leading to molybdenum–element multiple bonds: new pathways offered by three-coordinate molybdenum(III).
- Gheorghiu, M. D., Chung, M. K., & Penghua, W. (2014). i>this compound. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Mindiola, D. J. (1998). Synthesis and reactivity of early transition metal complexes supported by sterically demanding amido and ancillary ligands (Doctoral dissertation, Massachusetts Institute of Technology).
-
Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Retrieved from [Link]
-
ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
Sources
The Strategic Utility of N-tert-Butyl-3,5-dimethylaniline in Modern Organic Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of the applications of N-tert-Butyl-3,5-dimethylaniline in organic synthesis. While specific documented protocols for this particular aniline derivative are not extensively available in peer-reviewed literature, its structural motifs—a sterically encumbered nitrogen atom and a substituted aromatic ring—position it as a valuable tool for chemists. By drawing logical parallels with structurally analogous hindered amines, this document outlines its potential as a non-nucleophilic base in catalysis and other sensitive transformations. The protocols and discussions herein are constructed based on established principles and proven methodologies for similar compounds, offering a robust starting point for researchers and drug development professionals.
Introduction: The Rationale for Steric Hindrance in Amine Bases
In the intricate landscape of organic synthesis, the choice of a base is often as critical as the choice of catalyst or reactant. While simple amine bases are effective for straightforward acid-base chemistry, their inherent nucleophilicity can lead to undesirable side reactions, such as SN2 substitution or addition to carbonyls. This has led to the development and application of sterically hindered, non-nucleophilic bases. These molecules possess a sterically congested environment around the basic nitrogen atom, which readily allows for the abstraction of a proton but physically impedes the approach of the nitrogen to an electrophilic center.
This compound belongs to this important class of reagents. The bulky tert-butyl group on the nitrogen atom, in conjunction with the methyl groups at the 3 and 5 positions of the aniline ring, creates a sterically demanding environment. This structural feature is hypothesized to render it an effective proton scavenger in reactions where competing nucleophilic attack must be suppressed.
Core Application: A Non-Nucleophilic Base in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The efficacy of these transformations often hinges on the careful selection of a base to facilitate the catalytic cycle. While inorganic bases are common, soluble organic bases can offer advantages in terms of reaction homogeneity and milder conditions.
The Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds, is a prime example where a sterically hindered organic base can be advantageous.[1] The base is crucial for the deprotonation of the amine nucleophile or the resulting ammonium salt, regenerating the active catalyst.
Mechanistic Rationale
In the Buchwald-Hartwig amination cycle, a common pathway involves the reaction of an aryl halide with a palladium(0) complex to form an oxidative addition complex. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired arylamine and regenerate the palladium(0) catalyst. The use of a bulky, non-nucleophilic base like this compound is proposed to prevent competitive coordination to the palladium center, which could inhibit catalysis.
Sources
Application Notes and Protocols for Reactions with N-tert-Butyl-3,5-dimethylaniline
Introduction: Navigating the Reactivity of a Sterically Hindered Aniline
N-tert-Butyl-3,5-dimethylaniline is an interesting aromatic amine that presents both opportunities and challenges in synthetic chemistry. Its structure, characterized by a bulky tert-butyl group on the nitrogen and two methyl groups on the aromatic ring, significantly influences its reactivity. The tert-butyl group provides substantial steric hindrance around the nitrogen atom, which can modulate its nucleophilicity and basicity. Concurrently, the methyl groups on the aniline ring are electron-donating, activating the aromatic system towards electrophilic substitution. This interplay of steric and electronic effects makes this compound a valuable substrate for investigating reaction mechanisms and for the synthesis of complex molecules where regioselectivity is a key consideration.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving this compound. The protocols are designed to be robust and reproducible, with an emphasis on understanding the chemical principles that underpin each experimental choice.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety hazards associated with this compound, is paramount before commencing any experimental work.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N | [1] |
| Molecular Weight | 177.29 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Density | 0.901 g/cm³ | [2] |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| CAS Number | 110993-40-3 | [3] |
Safety Precautions:
This compound is harmful if swallowed[4]. As with all aniline derivatives, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS)[5].
Spectroscopic Characterization
-
¹H NMR:
-
Singlet for the tert-butyl protons (~1.3 ppm).
-
Singlet for the methyl protons on the ring (~2.2 ppm).
-
Singlet for the aromatic protons.
-
Broad singlet for the N-H proton.
-
-
¹³C NMR:
-
Signals for the quaternary carbon and methyl carbons of the tert-butyl group.
-
Signal for the methyl carbons on the ring.
-
Signals for the aromatic carbons, with distinct shifts for the substituted and unsubstituted positions.
-
-
IR Spectroscopy:
-
N-H stretching vibration (~3400 cm⁻¹).
-
C-H stretching vibrations (aromatic and aliphatic).
-
C=C stretching vibrations (aromatic ring).
-
C-N stretching vibration.
-
-
Mass Spectrometry:
-
Molecular ion peak (M⁺) at m/z = 177.
-
Experimental Protocols
The following protocols are provided as a guide for performing common electrophilic aromatic substitution reactions on this compound. Due to the specific steric and electronic nature of this substrate, optimization of the reaction conditions may be necessary.
Protocol 1: Regioselective Bromination
The electron-donating methyl groups and the amino group strongly activate the aromatic ring for electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Given the steric hindrance from the N-tert-butyl group and the two meta-methyl groups, bromination is expected to occur predominantly at the para-position (C4) and to a lesser extent at the ortho-position (C2).
Objective: To synthesize 4-bromo-N-tert-butyl-3,5-dimethylaniline.
Causality of Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent, which is often preferred over liquid bromine for safety and to minimize over-bromination.
-
Solvent: Acetonitrile (MeCN) is a suitable polar aprotic solvent for this reaction.
-
Temperature: Performing the reaction at ice-bath temperature helps to control the reaction rate and improve selectivity.
Experimental Workflow:
Caption: Workflow for the bromination of this compound.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (MeCN).
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in MeCN.
-
Add the NBS solution dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired 4-bromo-N-tert-butyl-3,5-dimethylaniline.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Nitration with Amino Group Protection
Direct nitration of anilines with a mixture of nitric and sulfuric acids can lead to oxidation and the formation of meta-substituted products due to the protonation of the amino group. To achieve para-nitration, protection of the amino group as an acetamide is a common and effective strategy. The acetamido group is still an ortho,para-director but is less activating, which helps to prevent oxidation and side reactions.
Objective: To synthesize N-(4-nitro-3,5-dimethylphenyl)-N-tert-butylacetamide, followed by deprotection to 4-nitro-N-tert-butyl-3,5-dimethylaniline.
Causality of Experimental Choices:
-
Protection: Acetic anhydride is used to convert the highly activating amino group into a less activating acetamido group.
-
Nitrating Agent: A mixture of concentrated nitric and sulfuric acids is the standard reagent for electrophilic nitration.
-
Temperature Control: The nitration reaction is highly exothermic and must be performed at low temperatures (0-10 °C) to prevent over-nitration and decomposition.
-
Deprotection: Acidic or basic hydrolysis is used to remove the acetyl protecting group.
Reaction Scheme:
Caption: Reaction scheme for the protected nitration of this compound.
Step-by-Step Protocol:
Part A: Acetylation (Protection)
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the acetanilide product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Part B: Nitration
-
In a flask, carefully add the dried N-acetylated intermediate to concentrated sulfuric acid at 0-5 °C, ensuring it dissolves completely.
-
In a separate, pre-cooled flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition, stir the mixture at low temperature for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry.
Part C: Deprotection (Hydrolysis)
-
Reflux the nitrated acetanilide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it to precipitate the free nitroaniline.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Potential for C-H Activation and Directed Lithiation
Conclusion
This compound is a versatile substrate for a range of chemical transformations. The protocols provided herein for bromination and nitration offer a solid foundation for researchers to explore the chemistry of this sterically hindered aniline. The key to successful experimentation with this compound lies in a careful consideration of its unique steric and electronic properties and the judicious choice of reagents and reaction conditions. As with any synthetic procedure, small-scale trials are recommended to optimize the conditions for specific applications.
References
- Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062
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Organic Syntheses Procedure. (n.d.). 6. Retrieved from [Link]
-
Request PDF. (2025, August 5). N, N-dimethylaniline (NNDMA). ResearchGate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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PubMed. (2013, January 30). Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt. Retrieved from [Link]
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Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
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Scribd. (n.d.). Dimethylaniline Supplement | PDF | Thin Layer Chromatography | Nuclear Magnetic Resonance. Retrieved from [Link]
-
TopSCHOLAR. (n.d.). An Expedited, Regiospecific para-Bromination of Activated Aryls. Retrieved from [Link]
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SpectraBase. (n.d.). p-tert-Butyl-N,N-dimethylaniline - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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SciSpace. (2018, September 1). Unravelling Factors Affecting Directed Lithiation of Acylaminoaromatics. Retrieved from [Link]
-
NSF Public Access Repository. (2018, July 26). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]
-
ResearchGate. (2018, December 30). (PDF) Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Retrieved from [Link]
-
ResearchGate. (2025, August 6). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Retrieved from [Link]
-
ResearchGate. (2025, November 25). Lithiation and Substitution of N'-(ω-Phenylalkyl)-N,N-dimethylureas. Retrieved from [Link]
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ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline | Download Scientific Diagram. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 7-indolinecarboxaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 7). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H19N). Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Bromine-Lithium Exchange of p-Bromo-N,N-dimethylaniline with n-Butyllithium. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2025, August 6). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Retrieved from [Link]
-
Princeton University. (n.d.). THE PREPARATION OF (2R,5S)-2-t-BUTYL-3,5- DIMETHYLIMIDAZOLIDIN-4-ONE. Retrieved from [Link]
-
ACS Publications. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews. Retrieved from [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Retrieved from [Link]
-
NIH. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of heterocyclic geminal nitro azides. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylaniline. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 322. The nitration of dimethylaniline to tetryl, 2 : 4 : 6 : N-tetranitro-methylaniline. The course of the reaction. Retrieved from [Link]
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The Strategic Utility of N-tert-Butyl-3,5-dimethylaniline in Modern Fine Chemical Synthesis: Application Notes and Protocols
Introduction: Navigating Steric Crowding for Synthetic Advantage
In the landscape of fine chemical synthesis, the deliberate modulation of steric and electronic properties of reagents and intermediates is a cornerstone of elegant and efficient molecular construction. N-tert-Butyl-3,5-dimethylaniline, a sterically hindered secondary amine, has emerged as a valuable building block and non-nucleophilic base for synthetic chemists. Its unique architecture, featuring a bulky tert-butyl group attached to the nitrogen atom and two methyl groups at the meta positions of the aniline ring, imparts a fascinating reactivity profile. This bulkiness effectively shields the nitrogen's lone pair, diminishing its nucleophilicity while preserving its basic character. This characteristic makes it an ideal candidate for proton scavenging in sensitive reactions where traditional amine bases might lead to undesired side reactions.
This comprehensive guide delves into the synthesis, properties, and strategic applications of this compound, providing researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights to leverage its full potential in the synthesis of high-value molecules.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 110993-40-3 | |
| Molecular Formula | C₁₂H₁₉N | |
| Molecular Weight | 177.29 g/mol | |
| Boiling Point | 70 °C at 0.8 mmHg | [1] |
| Density | 0.901 g/mL at 25 °C | |
| Refractive Index | 1.519 at 20 °C | |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in most organic solvents. |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the six equivalent protons of the two methyl groups, and singlets for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbons on the aromatic ring, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations for the secondary amine, C-H stretching for the alkyl and aromatic groups, and C=C stretching for the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound: A Detailed Protocol
The synthesis of this sterically hindered amine can be achieved through the reaction of a pyrylium salt with tert-butylamine. This method offers a high-yield and straightforward route to the target molecule.[3]
Conceptual Workflow of the Synthesis
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 2,4,6-Trimethylpyrylium Perchlorate
This protocol is adapted from the established procedure for the synthesis of pyrylium salts.[4]
Materials:
-
t-Butyl alcohol (anhydrous)
-
Acetic anhydride
-
Perchloric acid (70%)
-
Diethyl ether (anhydrous)
-
Acetic acid
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel
Procedure:
-
In a 2 L four-necked flask equipped with a stirrer, dropping funnel, thermometer, and reflux condenser, combine 148 g (2.0 moles) of anhydrous t-butyl alcohol and 1020 g (10.0 moles) of acetic anhydride.
-
Cool the mixture to -10 °C using an ice-salt bath.
-
With vigorous stirring, rapidly add 250 g (1.75 moles) of 70% perchloric acid from the dropping funnel over 5-7 minutes.
-
A vigorous reaction will commence, indicated by fuming and a color change to reddish-brown. The temperature will rise rapidly.
-
Once the temperature reaches 40-50 °C, crystals of 2,4,6-trimethylpyrylium perchlorate should begin to precipitate.
-
Control the rate of addition and the cooling bath to maintain the reaction temperature between 100-105 °C.
-
After the addition is complete, remove the cooling bath and continue stirring. The temperature will gradually decrease.
-
Cool the dark-brown mixture to 15 °C.
-
Collect the crystalline product by vacuum filtration on a Büchner funnel.
-
Wash the crystals with a 1:1 mixture of acetic acid and ether, followed by two washes with ether.
-
Air-dry the product to obtain yellow crystals of 2,4,6-trimethylpyrylium perchlorate.
Safety Note: Perchloric acid is a strong oxidizing agent and can be explosive. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment.
Part 2: Synthesis of this compound
This part of the protocol describes the reaction of the synthesized pyrylium salt with tert-butylamine.[3]
Materials:
-
2,4,6-Trimethylpyrylium perchlorate
-
tert-Butylamine
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the 2,4,6-trimethylpyrylium perchlorate in ethanol.
-
Add an excess of tert-butylamine to the solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the diethyl ether under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Applications in Fine Chemical Synthesis
The unique steric and electronic properties of this compound make it a valuable tool in a variety of synthetic transformations.
As a Non-Nucleophilic Base (Proton Sponge)
The primary application of this compound is as a non-nucleophilic base, often referred to as a "proton sponge".[5] Its bulky nature prevents the nitrogen atom from participating in nucleophilic attack, allowing it to selectively abstract protons in sensitive chemical environments.
Causality behind this application:
-
Steric Hindrance: The large tert-butyl group and the two meta-methyl groups create a sterically congested environment around the nitrogen atom, physically blocking its approach to electrophilic centers other than a proton.
-
Basicity: Despite its low nucleophilicity, the nitrogen's lone pair remains available for protonation, making it an effective base.
Illustrative Application: Elimination Reactions
In elimination reactions, a strong base is often required to deprotonate a substrate and initiate the elimination of a leaving group. However, if the base is also a strong nucleophile, it can lead to competing substitution reactions. This compound can be used to promote elimination while minimizing substitution.
General Protocol for an E2 Elimination:
-
Dissolve the substrate in a suitable aprotic solvent (e.g., THF, DCM).
-
Add 1.1 to 1.5 equivalents of this compound.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate) until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up the reaction by washing with a dilute acid solution (e.g., 1M HCl) to remove the protonated amine, followed by washing with water and brine.
-
Dry the organic layer and concentrate to obtain the alkene product.
In Frustrated Lewis Pair (FLP) Chemistry
Frustrated Lewis Pairs (FLPs) are combinations of a bulky Lewis acid and a bulky Lewis base that, due to steric hindrance, cannot form a classical adduct.[6][7] This "frustration" leads to unique reactivity, including the activation of small molecules like H₂. The sterically encumbered nature of this compound makes it an excellent candidate for the Lewis base component in an FLP.
Conceptual Diagram of FLP Activation of H₂:
Caption: FLP activation of dihydrogen.
Potential Application: Catalytic Hydrogenation
FLPs based on this compound could potentially be used as metal-free catalysts for hydrogenation reactions.
Hypothetical Protocol for FLP-Catalyzed Hydrogenation:
-
In a Schlenk flask under an inert atmosphere, dissolve the unsaturated substrate and a catalytic amount of a bulky Lewis acid (e.g., B(C₆F₅)₃) in a non-coordinating solvent (e.g., toluene).
-
Add a catalytic amount of this compound.
-
Pressurize the flask with hydrogen gas (H₂).
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete.
-
Carefully vent the excess hydrogen and work up the reaction to isolate the saturated product.
Precursor in the Synthesis of Biologically Active Molecules
While specific examples directly citing this compound in drug synthesis are not prevalent in readily available literature, its structural motif as a sterically hindered aniline is highly relevant in medicinal chemistry. Such groups are often incorporated into drug candidates to:
-
Modulate Lipophilicity: The alkyl groups can increase the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile.
-
Introduce Steric Bulk: The bulky group can be used to probe steric constraints in a biological target's binding pocket, leading to improved selectivity and potency.
-
Block Metabolic Sites: The methyl and tert-butyl groups can block potential sites of metabolic oxidation, increasing the drug's half-life.
The synthesis of various bioactive molecules often involves the use of substituted anilines as key intermediates.[8]
Conclusion
This compound is a specialized reagent with a unique and valuable reactivity profile. Its role as a sterically hindered, non-nucleophilic base provides a powerful tool for synthetic chemists to control reaction pathways and minimize unwanted side reactions. Furthermore, its potential application in emerging fields such as frustrated Lewis pair chemistry opens up new avenues for metal-free catalysis. The detailed protocols and mechanistic discussions provided in this guide are intended to empower researchers to confidently incorporate this versatile building block into their synthetic strategies for the efficient construction of complex and valuable fine chemicals.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). i>N - tert -Butyl-3,5-Dimethylaniline | Request PDF. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Proton sponge. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,4,6-trimethylpyrylium perchlorate. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN1215720A - Process for production of 3, 5-dimethyl aniline.
-
HIMS. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (2026, January 15). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Frustrated Lewis pair catalyzed hydroamination of terminal alkynes. Retrieved January 21, 2026, from [Link]
-
PubMed. (2015, July 14). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of New Sterically Hindered Anilines | Request PDF. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Main Group Lewis Acids in Frustrated Lewis Pair Chemistry: Beyond Electrophilic Boranes | Request PDF. Retrieved January 21, 2026, from [Link]
Sources
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- 7. researchgate.net [researchgate.net]
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Catalytic Applications of Molybdenum Complexes with Hindered Aniline Ligands: A Technical Guide for Researchers
Introduction: The Strategic Role of Hindered Ligands in Molybdenum Catalysis
Molybdenum, in its various oxidation states, is a powerhouse in homogeneous catalysis. Its versatility is significantly enhanced and controlled by the ligand sphere that surrounds the metal center. Among the most impactful ligands in modern molybdenum catalysis are hindered anilines, which, upon deprotonation, form bulky imido or amido ligands. The steric bulk of these ligands, typically featuring ortho-substituents like isopropyl or tert-butyl groups on the aryl ring, is not merely a passive feature. It plays a crucial, active role in dictating the catalyst's stability, reactivity, and selectivity.
The primary function of this steric hindrance is to create a well-defined coordination environment around the molybdenum center. This "pocket" prevents bimolecular decomposition pathways, a common deactivation route for highly reactive catalyst species. Furthermore, the electronic properties of the aryl imido ligand can be fine-tuned by modifying the substituents on the aniline ring, allowing for precise control over the electrophilicity of the metal center. This modulation is key to achieving high catalytic turnover and selectivity in a range of challenging chemical transformations.
This guide provides an in-depth exploration of the major catalytic applications of these remarkable complexes, with a focus on olefin metathesis and dinitrogen activation and functionalization. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their implementation in a research setting.
Part 1: Olefin Metathesis with Molybdenum Imido Alkylidene Complexes
Molybdenum imido alkylidene complexes, often referred to as Schrock catalysts, are among the most powerful and versatile catalysts for olefin metathesis. The presence of a hindered imido ligand, such as 2,6-diisopropylanilide, is a defining feature of these catalysts, contributing to their high activity and functional group tolerance.[1]
Mechanistic Overview: The Chauvin Cycle
The catalytic cycle for olefin metathesis mediated by these complexes is well-described by the Chauvin mechanism. This process involves a series of [2+2] cycloaddition and cycloreversion steps between the metal alkylidene and an olefin substrate, proceeding through a metallacyclobutane intermediate. The hindered imido ligand remains a spectator throughout the cycle, enforcing a specific coordination geometry and preventing catalyst dimerization.
Caption: The Chauvin mechanism for olefin metathesis.
Key Applications and Protocols
RCM is a powerful synthetic tool for the construction of cyclic olefins, including macrocycles that are challenging to synthesize via other methods.[2] Molybdenum imido alkylidene catalysts exhibit exceptional activity in RCM, often at low catalyst loadings.
Table 1: Representative Data for Ring-Closing Metathesis (RCM) using a Molybdenum Imido Alkylidene Catalyst
| Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| N,N-diallyl-p-toluenesulfonamide | 2 | Benzene | 25 | 1.5 | 2,5-dihydro-1H-pyrrole derivative | >97 | [3] |
| Diethyl diallylmalonate | 1 | Toluene | 22 | 0.5 | Cyclopentene derivative | 96 | [4] |
| 1,7-octadiene | 1 | Benzene | 25 | 1 | Cyclohexene | >98 | [2] |
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)
Materials:
-
Molybdenum catalyst (e.g., Mo(N-2,6-i-Pr₂C₆H₃)(CHCMe₂Ph)(OCMe(CF₃)₂)₂)
-
Diene substrate
-
Anhydrous, deoxygenated solvent (e.g., benzene or toluene)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the molybdenum catalyst in a minimal amount of the chosen solvent to prepare a stock solution of known concentration (e.g., 5-10 mM).
-
Reaction Setup: To a Schlenk flask charged with a magnetic stir bar, add the diene substrate.
-
Solvent Addition: Add the appropriate volume of anhydrous, deoxygenated solvent to achieve the desired substrate concentration (typically 0.05-0.1 M).
-
Initiation: While stirring, add the required volume of the catalyst stock solution to the substrate solution. For sensitive reactions, this should be done at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction by opening the flask to air or by adding a few drops of ethyl vinyl ether or benzaldehyde.
-
Workup and Purification: Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica gel.
The development of chiral molybdenum imido alkylidene complexes has enabled highly enantioselective RCM reactions. These catalysts typically feature a stereogenic metal center coordinated to enantiomerically pure ancillary ligands, such as binaphtholates or biphenolates.[5][6]
Table 2: Enantioselective RCM with Chiral Molybdenum Catalysts
| Substrate | Chiral Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Prochiral triene | In situ generated from Mo bis-pyrrolide and chiral aryloxide | 1 | Toluene | 22 | 1 | 84 | 96 | [4] |
| Racemic diene (Kinetic Resolution) | (R,R)-Mo(CHCMe₂Ph)(NAr)(TBEC) | 5 | Benzene | 25 | 24 | 45 | 92 (recovered SM) | [5] |
Protocol 2: In Situ Preparation of Chiral Catalyst for Asymmetric RCM [7]
Materials:
-
Molybdenum bis-pyrrolide precursor (e.g., Mo(=NC₆H₃-2,6-ⁱPr₂)(=CHCMe₂Ph)(NC₄H₄)₂)
-
Enantiomerically pure ligand (e.g., (R)-3,3'-di-tert-butyl-5,5',6,6'-tetramethyl-1,1'-biphenyl-2,2'-diol)
-
Substrate
-
Anhydrous, deoxygenated solvent (e.g., benzene)
Procedure:
-
Catalyst Pre-formation: In a glovebox, charge an oven-dried flask with the molybdenum bis-pyrrolide precursor (1.0 equiv) and the chiral ligand (1.1 equiv).
-
Solvent Addition: Add anhydrous, deoxygenated benzene and stir the mixture at room temperature for 15 minutes to allow for the in situ formation of the active chiral catalyst.
-
Substrate Addition: Add a solution of the substrate in benzene to the catalyst mixture.
-
Reaction and Workup: Follow the general procedure for RCM (Protocol 1) for reaction monitoring, quenching, and purification.
Molybdenum imido alkylidene catalysts are highly efficient initiators for the living ROMP of strained cyclic olefins like norbornene and its derivatives.[8] The "living" nature of the polymerization allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices.
Protocol 3: Ring-Opening Metathesis Polymerization (ROMP) of a Norbornene Derivative
Materials:
-
Molybdenum catalyst (e.g., Mo(N-2,6-Me₂-C₆H₃)(CHCMe₃)(IMesH₂)(OTf)₂)
-
Norbornene derivative monomer
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane)
-
Quenching agent (e.g., benzaldehyde)
Procedure:
-
Monomer Preparation: Prepare a stock solution of the norbornene derivative in the chosen solvent.
-
Initiator Preparation: Prepare a stock solution of the molybdenum catalyst in the same solvent.
-
Polymerization: In a reaction vessel, add the monomer solution and stir. Rapidly inject the initiator solution to begin the polymerization. The reaction is often very fast, occurring within seconds to minutes.
-
Quenching: After the desired time, add an excess of benzaldehyde to quench the polymerization.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Part 2: Dinitrogen Activation and Functionalization
The cleavage of the exceptionally strong triple bond in dinitrogen (N₂) is a formidable chemical challenge. Seminal work has demonstrated that three-coordinate molybdenum(III) complexes bearing bulky anilide ligands can mediate the reductive cleavage of N₂ at ambient temperature and pressure to form molybdenum(VI) nitride complexes.[9][10]
Mechanism of N₂ Cleavage
The proposed mechanism involves the initial formation of a dinuclear µ-dinitrogen complex, where the N₂ molecule bridges two molybdenum centers. This intermediate then undergoes unimolecular fragmentation to yield two equivalents of the terminal molybdenum(VI) nitride.[11] The bulky anilide ligands are crucial for stabilizing the low-coordinate Mo(III) precursor and preventing side reactions.
Caption: Reductive cleavage of dinitrogen by a Mo(III) tris-anilide complex.
Protocols for N₂ Activation and Functionalization
The synthesis of the active Mo(III) precursor is a critical first step. The following is a general procedure based on reported syntheses.[7]
Protocol 4: Synthesis of Mo[N(t-Bu)(Ar)]₃ (Ar = 3,5-Me₂C₆H₃)
Materials:
-
MoCl₃(THF)₃
-
Li[N(t-Bu)(Ar)]
-
Anhydrous diethyl ether
-
Schlenk line and glassware
-
Glovebox
Procedure:
-
Preparation of Lithium Anilide: Prepare the lithium anilide salt, Li[N(t-Bu)(Ar)], by reacting the corresponding hindered aniline with n-butyllithium in an appropriate solvent. Isolate and dry the salt before use.
-
Reaction Setup: In a glovebox, charge a Schlenk flask with MoCl₃(THF)₃ and add anhydrous diethyl ether.
-
Anilide Addition: Cool the stirred suspension of MoCl₃(THF)₃ to -78 °C and slowly add a solution of Li[N(t-Bu)(Ar)] (3.0 equivalents) in diethyl ether.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Workup: Remove the solvent in vacuo. Extract the residue with pentane and filter to remove lithium chloride.
-
Isolation: Concentrate the pentane solution and cool to -30 °C to crystallize the product. Isolate the crystals by filtration and dry under vacuum.
Protocol 5: Dinitrogen Cleavage to Form N≡Mo[N(R)Ar]₃ [9][11]
Materials:
-
Mo[N(R)Ar]₃ (R = C(CD₃)₂CH₃, Ar = 3,5-C₆H₃Me₂)
-
Anhydrous pentane or toluene
-
Source of purified dinitrogen gas
-
Schlenk flask or J. Young NMR tube
Procedure:
-
Reaction Setup: In a glovebox, dissolve the Mo[N(R)Ar]₃ complex in anhydrous pentane or toluene in a Schlenk flask or J. Young NMR tube.
-
Dinitrogen Atmosphere: Subject the solution to several freeze-pump-thaw cycles to remove any residual inert gas and then backfill with 1 atm of pure dinitrogen.
-
Reaction: Stir the solution under the dinitrogen atmosphere at room temperature. The reaction progress can be monitored by ¹H NMR spectroscopy, observing the disappearance of the paramagnetic Mo(III) starting material and the appearance of the diamagnetic Mo(VI) nitride product.
-
Isolation: Upon completion, the solvent can be removed in vacuo to yield the molybdenum nitride product, which can be further purified by recrystallization if necessary.
The resulting terminal nitride is a versatile intermediate for the synthesis of nitrogen-containing organic molecules. For example, it can react with electrophiles or be used in catalytic cycles for ammonia synthesis. Recent work has shown the stepwise functionalization of molybdenum nitrides with boranes to form N-B and N-H bonds.[2]
Protocol 6: Stepwise Functionalization of a Molybdenum Nitride with Boranes [2]
Materials:
-
Molybdenum nitride complex (e.g., (triphosphine)Mo(N)I)
-
Borane reagent (e.g., BH₃·SMe₂)
-
Anhydrous solvent (e.g., THF)
-
Glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox, dissolve the molybdenum nitride complex in anhydrous THF.
-
First Borane Addition: Cool the solution and add one equivalent of the borane reagent. Stir for a specified time and monitor the reaction by NMR spectroscopy to observe the formation of the initial adduct or the 1,2-addition product.
-
Second Borane Addition: To the resulting solution, add a second equivalent of the borane reagent to form the amido derivative.
-
Reductive Elimination: The addition of a Lewis base like PMe₃ can promote the reductive elimination and formation of an N-H bond.
-
Analysis: Characterize the resulting functionalized nitrogen products by multinuclear NMR spectroscopy and other appropriate analytical techniques.
Conclusion and Future Outlook
Molybdenum complexes featuring hindered aniline-derived ligands have proven to be exceptionally versatile and powerful catalysts. In olefin metathesis, they have enabled the synthesis of complex cyclic and polymeric structures with high efficiency and, in the case of chiral variants, excellent stereocontrol. In the realm of dinitrogen activation, these complexes have provided a unique entry point for the cleavage of the N≡N triple bond under mild conditions, opening up new avenues for the synthesis of ammonia and other nitrogenous compounds.
The success of these systems underscores a fundamental principle in catalyst design: the crucial interplay between the steric and electronic properties of the ligand sphere and the reactivity of the metal center. Future research in this area will likely focus on the development of next-generation catalysts with even greater activity, stability, and substrate scope. The design of catalysts that can operate under more environmentally benign conditions (e.g., in greener solvents or at lower temperatures) and the expansion of their application to a wider range of chemical transformations remain exciting frontiers for exploration. The foundational protocols and mechanistic understanding presented in this guide are intended to equip researchers with the knowledge to not only utilize these powerful catalytic tools but also to contribute to their future evolution.
References
-
Highly efficient molybdenum-based catalysts for enantioselective alkene metathesis. Nature, 2008 , 456(7224), 933-937. [Link]
-
Highly efficient molybdenum-based catalysts for enantioselective alkene metathesis. Nature, 2008 , 456(7224), 933-937. [Link]
-
Dinitrogen Cleavage by a Three-Coordinate Molybdenum(III) Complex. Science, 1995 , 268(5212), 861-863. [Link]
-
Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis. Chemical Communications, 2016 , 52(64), 9931-9934. [Link]
-
Asymmetric Ring-Closing Metathesis Catalyzed by Chiral Molybdenum Alkylidene Complexes. Journal of Organic Chemistry, 1998 , 63(3), 824-832. [Link]
-
Living Ring-Opening Metathesis Polymerization of 2,3-Difunctionalized-Norbornadienes by Mo(CH-t-Bu)(N-2,6-C(6)H(3)-i-Pr(2)(O-t-Bu)2. Defense Technical Information Center, 1991 . [Link]
-
Mo-catalyzed asymmetric olefin metathesis in target-oriented synthesis. Proceedings of the National Academy of Sciences, 2006 , 103(8), 2595-2599. [Link]
-
Dinitrogen Cleavage by Three-Coordinate Molybdenum(III) Complexes: Mechanistic and Structural Data. Journal of the American Chemical Society, 1996 , 118(36), 8623-8638. [Link]
-
Anilines Formation via Molybdenum‐Catalyzed Intermolecular Reaction of Ynones with Allylic Amines. Angewandte Chemie International Edition, 2022 , 61(27), e202203941. [Link]
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Molybdenum-Catalyzed Enantioselective Ring-Closing Metathesis/Kinetic Resolution of Racemic Planar-Chiral 1,1′-Diallylferrocenes. Molecules, 2024 , 29(3), 724. [Link]
-
Proposed reaction pathway via cleavage of the nitrogen‐nitrogen triple bond of the bridging dinitrogen ligand as a key step. ResearchGate, 2020 . [Link]
-
N2 Functionalization via Molybdenum-Nitride Complex: Stepwise BH Bond Additions. Angewandte Chemie International Edition, 2024 , 63(29), e202402586. [Link]
-
Nitrogen Activation via Three-Coordinate Molybdenum Complexes: Comparison of Density Functional Theory Performance with Wave Function Based Methods. The Journal of Physical Chemistry A, 2007 , 111(36), 8845-8854. [Link]
-
Anilines Formation via Molybdenum‐Catalyzed Intermolecular Reaction of Ynones with Allylic Amines. Angewandte Chemie International Edition, 2022 , 61(27). [Link]
-
a highly active catalyst precursor for - Organic Syntheses Procedure. Organic Syntheses, 2007 , 84, 34. [Link]
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Dinitrogen Cleavage by Three-Coordinate Molybdenum(III) Complexes: Mechanistic and Structural Data 1. Sci-Hub. [Link]
-
Dinitrogen Cleavage by a Molybdenum(III) Complex. MIT OpenCourseWare. [Link]
-
Molybdenum‐Mediated N2‐Splitting and Functionalization in the Presence of a Coordinated Alkyne. Angewandte Chemie International Edition, 2021 , 60(52), 25804-25812. [Link]
-
Dinitrogen cleavage by three-coordinate molybdenum(III) complexes: Mechanistic and structural data. OSTI.GOV, 1996 . [Link]
-
Olefin Metathesis by Molybdenum lmido Alkylidene Catalysts. University of Windsor, 1999 . [Link]
-
Ring-Closing Metathesis (RCM) and Ring - Wipf Group. University of Pittsburgh. [Link]
-
The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen heterocycles. Journal of the American Chemical Society, 1993 , 115(22), 10358-10359. [Link]
-
Carboxylate-Based Molybdenum Alkylidene Catalysts: Synthesis, Characterization, and Use as Initiators for 1,6-Heptadiyne Cyclopolymerization. MIT Libraries, 2008 . [Link]
-
Synthesis of Molybdenum Imido Alkylidene Complexes and Some Reactions Involving Acyclic Olefins. Journal of the American Chemical Society, 1990 , 112(10), 3979-3990. [Link]
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 2011 , 7, 1175-1200. [Link]
-
Olefin metathesis by molybdenum imido alkylidene catalysts. Sci-Hub, 1999 . [Link]
-
Molybdenum(VI) Bis(imido) Complexes: From Frustrated Lewis Pairs to Weakly Coordinating Cations. Chemistry – A European Journal, 2017 , 23(39), 9283-9287. [Link]
-
Schrock molybdenum alkylidene catalyst enables selective formation of macrocyclic unsaturated lactones by ring-closing metathesis at high-concentration. Green Chemistry, 2021 , 23(16), 5897-5904. [Link]
-
Initiating olefin metathesis: alkylidenes from molecular Mo(iv)-oxo species, olefins and base-promoted proton transfer. Chemical Science, 2024 , 15(4), 1318-1327. [Link]
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Investigational Application Note: N-tert-Butyl-3,5-dimethylaniline as a Potential Chain Transfer Agent in Radical Polymerization
Introduction: Unexplored Potential in Polymer Synthesis
N-tert-Butyl-3,5-dimethylaniline is an aromatic amine characterized by significant steric hindrance around the nitrogen atom, conferred by the N-tert-butyl group and the ortho- and meta-positioning of two methyl groups on the aniline ring.[1] A thorough review of the scientific literature indicates that this compound is primarily utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] To date, there are no established protocols or widespread applications for this compound directly within the field of polymer chemistry.
This document serves as an investigational guide for researchers interested in exploring novel applications for this molecule. Based on its distinct structural features, this application note proposes a potential, yet unproven, role for this compound as a chain transfer agent in radical polymerization. The steric hindrance that defines this molecule may offer unique control over polymer molecular weight and architecture, meriting further investigation.
Scientific Rationale: A Hypothesis for Chain Transfer Activity
The proposed mechanism for this compound as a CTA involves the abstraction of the hydrogen atom from its secondary amine group. The steric bulk provided by the tert-butyl and dimethyl groups is hypothesized to influence the kinetics of this transfer reaction in several ways:
-
Modulated Reactivity: The steric hindrance may lower the reactivity of the amine hydrogen, requiring more energetic propagating radicals to undergo the transfer reaction. This could lead to a more selective chain transfer process.
-
Re-initiation Efficiency: The resulting N-centered radical on the this compound molecule would also be sterically hindered. This could influence its ability to re-initiate a new polymer chain, potentially leading to lower polymerization rates but also offering a pathway to polymers with specific end-group functionalities.
-
Impact on Polymer Properties: By controlling molecular weight and potentially influencing the tacticity of the polymer chain, the use of this sterically hindered amine as a CTA could lead to polymers with novel thermal and mechanical properties.
It is important to note that sterically hindered amines are also known for their use as polymer stabilizers, specifically Hindered Amine Light Stabilizers (HALS), which function by scavenging free radicals.[5][6] This known reactivity with radicals further supports the hypothesis that this compound could participate in the radical polymerization process as a chain transfer agent.
Physicochemical Properties of this compound
A summary of the relevant physical and chemical properties of this compound is provided in the table below. This information is essential for the proper design of experimental protocols.
| Property | Value | Source |
| CAS Number | 110993-40-3 | [1][7] |
| Molecular Formula | C₁₂H₁₉N | [1][7] |
| Molecular Weight | 177.29 g/mol | [1][7] |
| Appearance | Colorless to brown to dark purple clear liquid | |
| Boiling Point | 69-70 °C at 0.75 mmHg | [7] |
| Density | 0.901 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.519 | [7] |
| Solubility | Soluble in organic solvents. | [1] |
Proposed Reaction Mechanism: Chain Transfer
The proposed mechanism for chain transfer in a radical polymerization (using a generic vinyl monomer) is illustrated below. The propagating polymer radical abstracts the amine hydrogen from this compound, terminating the polymer chain and generating a new radical on the CTA, which can then initiate a new polymer chain.
Caption: Proposed mechanism of chain transfer involving this compound.
Investigational Protocol: Free Radical Polymerization of Styrene
This protocol describes a procedure to investigate the effect of this compound as a potential chain transfer agent in the bulk polymerization of styrene.
5.1. Materials and Equipment
-
Styrene monomer (inhibitor removed by passing through a column of basic alumina)
-
This compound (≥97% purity)[7]
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flasks and vacuum/inert gas manifold
-
Magnetic stirrer and hot plate
-
Constant temperature oil bath
-
Methanol
-
Vacuum filtration apparatus
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Differential Scanning Calorimeter (DSC)
5.2. Safety Precautions
-
This compound is harmful if swallowed.[8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Styrene is a flammable liquid and should be handled in a well-ventilated fume hood.
-
AIBN is a thermally unstable initiator and should be stored and handled according to the manufacturer's recommendations.
-
All procedures should be carried out in a well-ventilated fume hood.
5.3. Experimental Workflow
Caption: Experimental workflow for investigating chain transfer activity.
5.4. Detailed Procedure
-
Preparation of Reagents:
-
Purify styrene by passing it through a column of basic alumina to remove the inhibitor.
-
Recrystallize AIBN from methanol.
-
Ensure this compound is of high purity.
-
-
Reaction Setup:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amounts of styrene, AIBN, and this compound. A series of experiments with varying concentrations of the aniline should be performed to study its effect on molecular weight. A control experiment without the aniline is essential.
-
Example stoichiometry for a 10 mL reaction:
-
Styrene: 9.1 g (10 mL)
-
AIBN: 0.082 g (0.5 mmol, for a monomer to initiator ratio of 200:1)
-
This compound: A range of concentrations, for example, 0.05, 0.1, 0.2, and 0.5 mol% with respect to the monomer.
-
-
-
Degassing:
-
Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
-
Polymerization:
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at a constant temperature (e.g., 60-70 °C).
-
Stir the reaction mixture for a predetermined time (e.g., 4-8 hours). The reaction time can be adjusted to achieve a desired monomer conversion.
-
-
Isolation of the Polymer:
-
After the desired reaction time, remove the flask from the oil bath and cool it to room temperature.
-
Dissolve the viscous reaction mixture in a minimal amount of a suitable solvent (e.g., toluene).
-
Slowly add the polymer solution to a large excess of a non-solvent (e.g., methanol) while stirring vigorously to precipitate the polymer.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer, initiator fragments, and the chain transfer agent.
-
-
Drying:
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
5.5. Characterization and Data Analysis
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the resulting polymers. A decrease in molecular weight with an increasing concentration of this compound would be strong evidence of its chain transfer activity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the structure of the polystyrene. Analysis of the polymer end-groups may provide evidence for the incorporation of fragments from the this compound molecule.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymers. Changes in Tg can indicate differences in molecular weight and potentially microstructure.
Expected Outcomes and Interpretation
If this compound acts as a chain transfer agent, a clear trend of decreasing polymer molecular weight with increasing concentration of the aniline should be observed. The polydispersity of the polymers may also be affected. The data obtained from these experiments will allow for the calculation of the chain transfer constant (C_tr), which is a quantitative measure of the effectiveness of a chain transfer agent.
The results of this investigation will provide valuable insights into the potential of sterically hindered aromatic amines as a new class of chain transfer agents for radical polymerization.
References
-
Role of Chain Transfer Agents in Free Radical Polymerization Kinetics - ACS Publications. Available at: [Link]
-
Living Radical Polymerization- RAFT - Chemistry LibreTexts. Available at: [Link]
-
Role of Chain Transfer Agents in Free Radical Polymerization Kinetics - ResearchGate. Available at: [Link]
-
Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers - Taylor & Francis Online. Available at: [Link]
-
Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
chemical label this compound. Available at: [Link]
-
Steric Hindrance Control Synthesis of Primary Amine-Containing Benzoxazines and Properties of the Resulting Poly(benzoxazine imide) Thermosetting Films | Macromolecules - ACS Publications. Available at: [Link]
-
Polymer stabilization by hindered amines - Semantic Scholar. Available at: [Link]
-
N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties - ResearchGate. Available at: [Link]
-
Safety Data Sheet - DC Fine Chemicals. Available at: [Link]
-
Dimethylaniline - Wikipedia. Available at: [Link]
-
N,N-Dimethylaniline, a molecule to dye for - YouTube. Available at: [Link]
-
N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes - American Chemical Society. Available at: [Link]
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- 5. tandfonline.com [tandfonline.com]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemical-label.com [chemical-label.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-tert-Butyl-3,5-dimethylaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N-tert-Butyl-3,5-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. This compound is a valuable sterically hindered amine, and its efficient synthesis is crucial for various applications, including its role in catalytic processes[1]. This document provides in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of this compound in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the N-tert-butylation of anilines are a frequent challenge, often stemming from suboptimal reaction conditions or an inappropriate choice of reagents. Traditional methods for this synthesis often require harsh conditions and result in poor yields[2].
Causality and Solution:
-
Inefficient Alkylating System: The direct alkylation of 3,5-dimethylaniline with reagents like tert-butanol or methyl-tert-butyl ether (MTBE) over solid acid catalysts often leads to a mixture of products and low conversion rates[3]. The primary issue is the difficulty in selectively forming the N-C bond over competing side reactions.
-
Catalyst-Substrate Interaction: 3,5-Dimethylaniline is an electron-rich aromatic amine. While this enhances its nucleophilicity, it can also lead to unproductive interactions with certain catalysts, effectively sequestering the catalyst and hindering the reaction[2].
Recommended Protocol for High Yield:
A highly effective and mild method involves a copper-catalyzed N-tert-butylation using tert-butyl 2,2,2-trichloroacetimidate as the alkylating agent[2]. Copper(II) triflate (Cu(OTf)₂) is an excellent catalyst for this transformation, often achieving yields up to 85%[2].
-
Mechanism of Improvement: The copper catalyst coordinates to the tert-butylating agent, facilitating the release of a tert-butyl cation (or a related electrophilic species) which is then attacked by the amine[2]. This directed mechanism significantly favors N-alkylation and proceeds cleanly under mild conditions (room temperature).
Question 2: I am observing significant amounts of C-alkylated byproducts. How can I favor N-alkylation?
Answer: The formation of C-alkylated isomers (where the tert-butyl group attaches to the aromatic ring) is a classic problem in aniline alkylation, particularly under Friedel-Crafts-type conditions.
Causality and Solution:
When using strong acid catalysts, both the nitrogen atom and the aromatic ring are susceptible to electrophilic attack by the tert-butyl cation. The reaction of aniline with tert-butanol or MTBE over solid acids is known to produce C-alkylated products[3].
To ensure high selectivity for N-alkylation, it is crucial to use a method that avoids harsh acidic conditions and directs the alkylation to the nitrogen atom.
-
The Copper-Catalyzed Advantage: The copper-catalyzed system using tert-butyl 2,2,2-trichloroacetimidate is reported to proceed with no significant C-alkylation observed[2]. The reaction mechanism, involving coordination of the catalyst, favors the formation of the N-tert-butyl bond.
-
Solvent Choice: The use of nitromethane as a solvent in the copper-catalyzed reaction has been shown to be effective[2].
Question 3: My final product is impure. What are the common impurities and how can I remove them?
Answer: Common impurities include unreacted 3,5-dimethylaniline, C-alkylated isomers, and potentially over-alkylated products. Effective purification is key to obtaining the desired high-purity compound.
Purification Strategy:
-
Standard Chromatographic Separation: Column chromatography on silica gel is the most straightforward method for separating the desired this compound from its isomers and unreacted starting material. A gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Chemical Purification (Acylation Method): For stubborn impurities, particularly unreacted 3,5-dimethylaniline, a chemical purification approach can be employed. This method is adapted from a patented process for purifying N,N-dimethylaniline[4].
-
Principle: The crude product mixture is treated with an organic acid anhydride (e.g., acetic anhydride). The primary amine (unreacted 3,5-dimethylaniline) will be acylated to form a neutral amide. The desired tertiary amine product will not react.
-
Workup: After acylation, the mixture is treated with an alkaline aqueous solution to neutralize any excess acid anhydride. The acylated impurity will have significantly different polarity and solubility, allowing for easier separation from the desired product by extraction and subsequent distillation or chromatography[4].
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best catalyst for this synthesis? | For the N-tert-butylation of aromatic amines, copper(II) triflate (Cu(OTf)₂) has proven to be highly effective, enabling the reaction to proceed at room temperature with high yields and selectivity[2]. |
| How can I monitor the reaction's progress? | The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A comparison of the reaction mixture to spots/peaks of the starting materials will indicate the formation of the new product and the consumption of reactants. |
| Is there a high-yield alternative to direct alkylation? | Yes, an alternative high-yield synthesis involves the reaction of tert-butylamine with the 2,4,6-trimethylpyrylium cation. This method uses inexpensive starting materials and proceeds in high yield, offering a different strategic approach to the target molecule[1]. |
| What safety precautions should I take? | Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Copper salts can be toxic, and organic solvents are flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use. For example, the SDS for a similar compound, 3,5-di-tert-butylaniline, indicates it can cause skin and eye irritation. |
Optimized Experimental Protocol
This protocol is based on the highly efficient copper-catalyzed N-tert-butylation method.
Copper-Catalyzed Synthesis of this compound [2]
Materials:
-
3,5-Dimethylaniline
-
tert-Butyl 2,2,2-trichloroacetimidate
-
Copper(II) triflate (Cu(OTf)₂)
-
Nitromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylaniline (1.0 equiv.).
-
Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (1.2 equiv.) and anhydrous nitromethane.
-
Catalyst Introduction: Add Copper(II) triflate (Cu(OTf)₂) (5 mol%).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualized Mechanisms and Workflows
Diagram 1: Proposed Catalytic Cycle
This diagram illustrates the proposed mechanism for the copper-catalyzed N-tert-butylation of an aromatic amine (ArNH₂).
Caption: Proposed mechanism for Cu(OTf)₂-catalyzed N-tert-butylation.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical path for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis problems.
References
-
Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. [Link]
-
Request PDF. (n.d.). This compound. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of catalytic de-tert-butylation. Retrieved from [Link]
-
Request PDF. (n.d.). Alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids: Product distribution and kinetics. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-tert-Butyl-3,5-dimethylaniline
Welcome to the technical support center for the synthesis of N-tert-Butyl-3,5-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we will address specific issues you might encounter, focusing on the underlying chemical principles to empower you with robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the direct N-alkylation of 3,5-dimethylaniline. This is typically achieved by reacting 3,5-dimethylaniline with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of an acid catalyst. The choice of catalyst and reaction conditions is critical to maximizing the yield of the desired product while minimizing side reactions.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products is a common issue in the alkylation of anilines. The primary side products in the synthesis of this compound are typically:
-
C-alkylated isomers: The tert-butyl group can add to the aromatic ring instead of the nitrogen atom. Given the directing effects of the amino and methyl groups, you may see the formation of 2-tert-butyl-3,5-dimethylaniline and 4-tert-butyl-3,5-dimethylaniline.
-
Di-tert-butylated products: It is possible for a second tert-butyl group to add to the molecule, resulting in N,C-di-tert-butylated or C,C-di-tert-butylated species.
-
Unreacted 3,5-dimethylaniline: Incomplete conversion will result in the presence of the starting material.
Q3: Why am I getting a low yield of the desired N-alkylated product?
A3: Low yields can stem from several factors. Steric hindrance from the two methyl groups on the aniline ring and the bulky tert-butyl group can slow down the desired N-alkylation reaction. This can allow competing side reactions, such as C-alkylation, to become more prominent. Additionally, suboptimal reaction conditions, such as incorrect temperature, catalyst choice, or reactant ratios, can significantly impact the yield.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Predominance of C-Alkylated Side Products
Symptoms:
-
Major peaks in GC-MS or LC-MS corresponding to the mass of tert-butyl-3,5-dimethylaniline, but with different retention times than the desired product.
-
Complex proton NMR spectrum with multiple aromatic signals.
Causality: C-alkylation is a classic competing reaction in Friedel-Crafts type alkylations of anilines. The use of strong acid catalysts can favor electrophilic aromatic substitution on the electron-rich aniline ring.
Troubleshooting Steps:
-
Catalyst Selection: The choice of acid catalyst is paramount. While strong acids like sulfuric acid can be effective, they may also promote C-alkylation. Consider using solid acid catalysts, which can offer higher selectivity for N-alkylation.[1]
-
Temperature Control: Higher reaction temperatures can provide the activation energy needed for C-alkylation. Try running the reaction at a lower temperature to favor the kinetically controlled N-alkylation product.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find an optimal balance that favors N-alkylation.
Problem 2: Formation of Di-tert-butylated Byproducts
Symptoms:
-
Presence of peaks in the mass spectrum corresponding to the addition of two tert-butyl groups.
-
Reduced intensity of the desired product peak.
Causality: If the reaction conditions are too harsh or the reaction is allowed to proceed for too long, a second alkylation event can occur on either the nitrogen or the aromatic ring.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the molar ratio of the tert-butylating agent to 3,5-dimethylaniline. Using a slight excess of the aniline can help to minimize di-alkylation.
-
Reaction Time: Monitor the reaction progress closely using TLC or GC. Quench the reaction as soon as a significant amount of the desired product has formed and before the di-alkylated products begin to accumulate.
-
Gradual Addition: Instead of adding the tert-butylating agent all at once, consider a slow, dropwise addition. This can help to maintain a low instantaneous concentration of the alkylating agent, disfavoring di-alkylation.
Problem 3: Low Conversion of Starting Material
Symptoms:
-
A significant amount of 3,5-dimethylaniline remains at the end of the reaction.
Causality: Low conversion can be due to insufficient catalyst activity, deactivation of the catalyst, or inadequate reaction temperature or time. The steric hindrance of the substrates can also lead to sluggish reaction rates.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active and has been stored correctly. If using a solid catalyst, ensure it is properly dried and activated.
-
Increase Catalyst Loading: A modest increase in the catalyst amount can sometimes improve conversion rates. However, be mindful that this can also potentially increase the rate of side reactions.
-
Optimize Temperature and Time: Systematically increase the reaction temperature and/or time while carefully monitoring the product distribution to find the optimal conditions for your specific setup.
Experimental Protocols
General Protocol for N-Alkylation using tert-Butanol:
-
To a stirred solution of 3,5-dimethylaniline (1.0 eq) in a suitable solvent (e.g., toluene), add the acid catalyst (e.g., a solid acid catalyst, 10-20 wt%).
-
Heat the mixture to the desired temperature (e.g., 120-160 °C).
-
Slowly add tert-butanol (1.1-1.5 eq) over a period of 1-2 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture, filter off the catalyst, and wash the filtrate with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
| Potential Product | Molecular Weight | Likely Analytical Signature |
| 3,5-dimethylaniline (Starting Material) | 121.18 | Distinct aromatic and amine signals in NMR. |
| This compound (Product) | 177.29 | Singlet for the tert-butyl group in NMR. |
| C-tert-Butyl-3,5-dimethylaniline (Side Product) | 177.29 | Different aromatic splitting pattern in NMR. |
| Di-tert-butylated Product | 233.40 | Higher mass peak in MS. |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
Reaction Scheme and Side Products
Caption: Reaction scheme showing desired product and potential side products.
References
-
Alkylation of anilines: A general overview of aniline alkylation can provide foundational knowledge. While not specific to the target molecule, the principles discussed are highly relevant.
- Industrial Production of N,N-dimethylaniline: This resource provides insights into the industrial-scale synthesis of a related compound, highlighting common challenges and solutions in aniline alkylation. Title: Alkylation Reaction - Industrial Production of N, N-dimethylaniline Source: Alfa Chemistry
-
Purification of N,N-dimethylaniline: This patent describes methods for purifying a similar compound, which can be adapted for the purification of this compound.
- Title: Method for purifying N, N-dimethylaniline by acid anhydride
- Source: Google P
-
URL: [2]
Sources
Technical Support Center: N-tert-Butyl-3,5-dimethylaniline Production
Introduction
Welcome to the technical support guide for the synthesis and scale-up of N-tert-Butyl-3,5-dimethylaniline. This sterically hindered amine is a critical building block in various fields, including catalysis and advanced materials. However, its synthesis presents unique challenges, particularly during scale-up, where issues of selectivity, purification, and process efficiency become paramount. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. We will explore common synthetic routes, provide in-depth troubleshooting for frequently encountered problems, and offer detailed, validated protocols to ensure the success of your experimental and production goals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are three principal methods for synthesizing this compound, each with distinct advantages and challenges:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly versatile and widely used method for forming C-N bonds. It involves coupling an aryl halide (e.g., 3,5-dimethylbromobenzene) with tert-butylamine in the presence of a palladium catalyst and a suitable phosphine ligand.[1][2] While often providing excellent yields and functional group tolerance, the cost of the catalyst and ligands can be a significant factor in large-scale production.
-
Direct Alkylation: This route involves the direct reaction of 3,5-dimethylaniline with a tert-butylating agent, such as tert-butyl bromide or tert-butanol, typically under acidic conditions. While seemingly straightforward and economically favorable due to cheaper raw materials, this method often suffers from poor selectivity, leading to the formation of undesired byproducts like di-tert-butylated aniline and products of isobutylene elimination. Industrial alkylation of anilines often requires high temperatures and pressures, necessitating specialized equipment.[3]
-
Reaction with Pyrylium Salts: A less common but effective method involves reacting tert-butylamine with a 2,4,6-trimethylpyrylium salt. This approach can proceed in high yield using inexpensive starting materials and represents a valuable alternative to traditional methods.[4]
Q2: Which synthesis route is most suitable for large-scale production?
The choice depends heavily on balancing cost, efficiency, and available equipment.
-
For high purity and predictability , the Buchwald-Hartwig amination is often preferred, despite higher initial costs. The development of highly active catalysts allows for low catalyst loadings, which can mitigate expenses on scale.
-
Direct alkylation can be the most cost-effective route if selectivity issues are resolved through careful process optimization. This may involve extensive screening of catalysts, temperatures, and reactant ratios. Gas-phase alkylation over a solid catalyst bed is a common industrial approach for similar compounds, offering continuous operation and high throughput.[3]
-
The pyrylium salt method presents an interesting possibility for cost-effective synthesis, though its scalability and industrial precedent are less established than the other two routes.[4]
Q3: What are the key safety precautions I should take when handling these chemicals?
Safety is paramount. The reactants and product should be handled with appropriate care.
-
Toxicity: Aniline derivatives, including N,N-dimethylaniline, are classified as toxic if swallowed, inhaled, or in contact with skin, and are suspected carcinogens.[5][6] Assume a similar hazard profile for this compound. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[7]
-
Flammability: The product and many organic solvents used in its synthesis are combustible.[8] Keep all reactions and handling procedures away from ignition sources.
-
Pressure: Alkylation reactions, particularly on a large scale, can generate pressure. Use pressure-rated reactors with appropriate safety relief systems.[3]
-
Corrosivity: Acid catalysts used in direct alkylation are corrosive. Use appropriate materials of construction for reactors and handling equipment.
Q4: How can I effectively monitor the reaction progress?
In-process monitoring is crucial for optimization and safety. The preferred method depends on the specific reaction and available equipment.
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks in a lab setting. It can easily distinguish the non-polar product from the more polar starting aniline.
-
Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS): Ideal for quantitative analysis of volatile components. It provides accurate conversion rates and can identify and quantify byproducts.
-
High-Performance Liquid Chromatography (HPLC) / LC-Mass Spectrometry (LC-MS): The method of choice for less volatile compounds or when derivatization for GC is not feasible. It is highly sensitive and provides quantitative data on product formation and impurity profiles.
Q5: What are the most common impurities I might encounter?
Identifying potential impurities is the first step toward developing an effective purification strategy.
-
Unreacted 3,5-dimethylaniline: The most common impurity, especially in cases of incomplete conversion.
-
Di-tert-butylaniline Isomers: Formed from over-alkylation, particularly in direct alkylation routes.
-
Ring-Alkylated Byproducts: Friedel-Crafts alkylation on the aromatic ring can occur under certain acidic conditions.
-
Hydrodehalogenated Arene: In Buchwald-Hartwig amination, the starting aryl halide can be reduced to 1,3-dimethylbenzene.[9]
-
Catalyst Residues: Residual palladium or other metals from the catalyst system can be present in the crude product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.
Problem 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired product. What are the likely causes and solutions?
A: This is a common issue that can usually be traced to catalyst activity, reaction conditions, or starting material quality.
Probable Causes & Recommended Solutions
| Cause | Applicable Synthesis Route(s) | Explanation & Solution |
| Inactive Catalyst/Ligand | Buchwald-Hartwig Amination | The palladium catalyst or phosphine ligand may have degraded due to exposure to air or moisture. Solution: Ensure all reagents are handled under an inert atmosphere (Nitrogen or Argon). Use fresh, high-purity catalyst and ligands from a reputable supplier. Consider preparing the active Pd(0) catalyst in situ from a stable Pd(II) precatalyst.[9] |
| Incorrect Base | Buchwald-Hartwig Amination | The choice and strength of the base are critical for the catalytic cycle. A base that is too weak may not efficiently deprotonate the amine, stalling the reaction.[9] Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened. |
| Insufficient Activation | Direct Alkylation | In reactions using tert-butanol, the acid catalyst may be too weak or used in insufficient quantity to generate the tert-butyl carbocation effectively. Solution: Screen stronger acid catalysts (e.g., sulfuric acid, methanesulfonic acid) or increase the catalyst loading. Note that harsher conditions can promote side reactions. |
| Poor Starting Material Quality | All Routes | Impurities in the 3,5-dimethylaniline or the alkylating/arylating agent can poison the catalyst or interfere with the reaction. Aniline starting materials can oxidize and darken on storage.[10] Solution: Purify starting materials before use. 3,5-dimethylaniline can be distilled under vacuum. Check the purity of all reagents by GC or NMR. |
Problem 2: Formation of Significant Byproducts
Q: My reaction works, but I am generating a large amount of impurities, complicating purification. How can I improve selectivity?
A: Improving selectivity involves fine-tuning reaction parameters to favor the desired reaction pathway over competing side reactions.
Probable Causes & Recommended Solutions
| Cause | Applicable Synthesis Route(s) | Explanation & Solution |
| Over-alkylation | Direct Alkylation | The desired mono-alkylated product is often more reactive than the starting aniline, leading to the formation of di-tert-butylated species. Solution: Use a molar excess of the 3,5-dimethylaniline relative to the tert-butylating agent. Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, favoring mono-alkylation. |
| Elimination (Isobutylene Formation) | Direct Alkylation | The tert-butyl group is susceptible to elimination, especially at elevated temperatures, to form isobutylene gas. This is a common decomposition pathway. Solution: Carefully control the reaction temperature. Screen for milder catalysts or conditions that allow the reaction to proceed at a lower temperature. |
| Hydrodehalogenation | Buchwald-Hartwig Amination | This side reaction reduces the aryl halide to the corresponding arene (1,3-dimethylbenzene), consuming starting material without forming the product. Solution: The choice of ligand is critical to minimize this pathway.[9] Sterically hindered biarylphosphine ligands often suppress reductive dehalogenation more effectively than simpler phosphines like PPh₃. |
Problem 3: Difficult Product Purification
Q: My crude product is an oil that is difficult to purify by crystallization, and distillation proves inefficient. What are my options?
A: Purification is a critical scale-up challenge. When standard methods fail, a multi-step or chemical purification approach is often necessary.
Probable Causes & Recommended Solutions
| Cause | Description & Solution |
| Similar Physical Properties | The boiling points and polarities of the product and unreacted 3,5-dimethylaniline can be very close, making distillation and chromatography challenging on a large scale. Solution: Employ a chemical purification strategy. A patented method for a similar compound involves acylating the crude mixture with an acid anhydride.[11] The unreacted primary/secondary aniline impurities form neutral amides, while the desired tertiary amine product does not react. The reaction mixture can then be washed with aqueous acid to extract the protonated tertiary amine product, leaving the neutral amide impurities in the organic phase. Subsequent basification of the aqueous layer liberates the pure tertiary amine, which can be extracted. |
| Oily Product | Sterically hindered anilines often have low melting points and can be difficult to crystallize from solvents. Solution: If direct crystallization fails, consider salt formation. Reacting the purified amine with an acid (e.g., HCl, oxalic acid) can produce a crystalline salt that is much easier to handle and purify by recrystallization.[12] The free base can then be regenerated by treatment with a base. Alternatively, high-vacuum distillation (Kugelrohr) can be effective for smaller scales. |
Visualization & Workflow Diagrams
Troubleshooting Logic
The following diagram outlines a systematic approach to troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Buchwald-Hartwig Amination Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed synthesis route.[1][9]
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Buchwald-Hartwig Amination
This protocol is adapted from established procedures for palladium-catalyzed aminations.[13][14]
Materials:
-
3,5-Dimethylbromobenzene
-
tert-Butylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-BINAP (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (solvent)
Procedure:
-
Reactor Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Pd(OAc)₂ (0.02 eq.), Racemic-BINAP (0.03 eq.), and sodium tert-butoxide (1.4 eq.) under an inert atmosphere of nitrogen.
-
Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes. Add 3,5-dimethylbromobenzene (1.0 eq.) followed by the slow addition of tert-butylamine (1.2 eq.).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC or TLC (stain with KMnO₄).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium solids.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous ammonium chloride solution (NH₄Cl) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol 2: Chemical Purification of Crude Product
This protocol is designed to remove unreacted 3,5-dimethylaniline from the crude product.
Materials:
-
Crude this compound
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Sodium hydroxide (NaOH), 5M aqueous solution
Procedure:
-
Acylation: Dissolve the crude product in DCM. Add acetic anhydride (1.1 eq. relative to the estimated amount of 3,5-dimethylaniline impurity). Stir at room temperature for 2 hours. The primary aniline impurity will be converted to N-(3,5-dimethylphenyl)acetamide.
-
Acidic Extraction: Transfer the reaction mixture to a separatory funnel. Add 2M HCl solution and shake vigorously. The desired tertiary amine product will be protonated and move into the aqueous layer, while the neutral acetamide byproduct remains in the organic DCM layer.
-
Separation: Separate the layers. Discard the organic layer (containing the impurity).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 5M NaOH solution with stirring until the pH is >12. The pure this compound will deprotonate and separate as an oil.
-
Final Extraction: Extract the liberated amine with fresh DCM (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product. Verify purity by GC or NMR.
References
-
ResearchGate. (2025). This compound | Request PDF. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Available at: [Link]
-
ResearchGate. (2025). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Available at: [Link]
-
ScienceDirect. (n.d.). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Friede–Crafts alkylation of N,N-dimethylaniline. Available at: [Link]
-
Wikipedia. (n.d.). Dimethylaniline. Available at: [Link]
-
ChemSpider. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Available at: [Link]
-
ChemInform. (n.d.). Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available at: [Link]
- Google Patents. (n.d.). CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.
-
PubMed. (2013). Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt. Available at: [Link]
-
YouTube. (2023). N,N-Dimethylaniline, a molecule to dye for. Available at: [Link]
-
PubChem. (n.d.). N,N-Dimethylaniline. Available at: [Link]
-
ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Available at: [Link]
-
NJ.gov. (n.d.). Hazardous Substance Fact Sheet - Dimethylaniline. Available at: [Link]
-
ResearchGate. (2025). N, N-dimethylaniline (NNDMA) | Request PDF. Available at: [Link]
-
Thermo Fisher Scientific. (2018). N,N-Dimethylaniline - SAFETY DATA SHEET. Available at: [Link]
-
IMARC Group. (2025). N,N-Dimethylaniline Production Plant Report: Setup & Cost. Available at: [Link]
- Google Patents. (n.d.). CN1215720A - Process for production of 3,5-dimethyl aniline.
-
PubChem. (n.d.). 2,3-ditert-butyl-N,N-dimethylaniline. Available at: [Link]
-
LookChem. (n.d.). Cas 121-69-7,N,N-Dimethylaniline. Available at: [Link]
-
NSF Public Access Repository. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. youtube.com [youtube.com]
- 11. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
- 12. Cas 121-69-7,N,N-Dimethylaniline | lookchem [lookchem.com]
- 13. TCI反応実例: Ni(tBustb)3錯体を用いたBuchwald-Hartwigアミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 14. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
Technical Support Center: Navigating Steric Challenges in Reactions with N-tert-Butyl-3,5-dimethylaniline
Welcome to the technical support center for chemists working with N-tert-Butyl-3,5-dimethylaniline. This sterically hindered aniline is a valuable building block in medicinal chemistry and materials science, yet its bulky N-tert-butyl and flanking 3,5-dimethyl groups can present significant synthetic challenges. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to help you successfully manage these steric effects in your reactions.
Frequently Asked Questions (FAQs)
Here are some common issues encountered when working with this compound, along with initial troubleshooting suggestions.
Q1: Why is my acylation reaction with this compound showing low or no conversion?
A1: The primary reason is the severe steric hindrance around the nitrogen atom. The bulky tert-butyl group shields the nitrogen's lone pair, making it a poor nucleophile. Standard acylating agents like acid chlorides or anhydrides may not be reactive enough to overcome this steric barrier. Consider using more reactive acylating agents or catalytic methods to enhance reactivity.
Q2: I'm observing a complex mixture of products in my alkylation reaction. What's going on?
A2: Direct alkylation of amines with alkyl halides can often lead to over-alkylation, producing quaternary ammonium salts.[1] While the steric bulk of this compound can slow down this process, it doesn't always prevent it, especially with reactive alkylating agents. Reductive amination is often a more controlled method for N-alkylation.
Q3: My cross-coupling reaction is sluggish and gives low yields. How can I improve it?
A3: Sterically demanding anilines can be challenging substrates for cross-coupling reactions like the Buchwald-Hartwig amination. The bulky aniline can hinder the crucial reductive elimination step from the palladium catalyst. The choice of ligand on the palladium catalyst is critical for success.
Q4: The NMR spectrum of my product is difficult to interpret. Are there any special considerations for this class of compounds?
A4: Yes, steric hindrance can lead to unusual NMR spectra. Restricted rotation around the N-aryl bond due to the bulky tert-butyl group can result in broadened signals or even the appearance of rotamers at room temperature, leading to more complex spectra than anticipated.
In-Depth Troubleshooting Guides
Problem: Low or No Reactivity in Acylation Reactions
Causality: The lone pair of electrons on the nitrogen atom of this compound is sterically shielded by the large tert-butyl group and the two methyl groups on the aromatic ring. This steric hindrance raises the activation energy for nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent.
Solutions & Protocols:
-
Employ Highly Reactive Acylating Agents:
-
N-acyl Benzisothiazolinones (N-acyl BITs): These reagents have been shown to be highly effective for the acylation of sterically hindered amines.[2] They are more reactive than traditional acid chlorides and anhydrides and can often effect acylation under mild conditions.
-
Protocol for Acylation using N-acyl BITs:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as THF or DCM.
-
Add the desired N-acyl benzisothiazolinone (1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.
-
Upon completion, the reaction can be worked up by aqueous extraction to remove the benzisothiazolinone byproduct.
-
-
-
Catalytic Acylation:
-
4-Dimethylaminopyridine (DMAP) or a similar nucleophilic catalyst: These catalysts can react with the acylating agent (e.g., an anhydride) to form a more reactive N-acylpyridinium intermediate, which is then more readily attacked by the hindered aniline.
-
Protocol for DMAP-Catalyzed Acylation:
-
Dissolve this compound (1.0 eq) and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., DCM, MeCN).
-
Add the acid anhydride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous acid (to remove DMAP) and brine.
-
-
Problem: Difficulty in Achieving Ortho-Functionalization
Causality: The positions ortho to the bulky N-tert-butylamino group are highly sterically encumbered, making direct electrophilic aromatic substitution at these positions challenging.
Solutions & Protocols:
-
Directed Ortho-Metalation (DoM): The N-tert-butylamino group can act as a directed metalation group (DMG), facilitating deprotonation at an adjacent ortho position by a strong organolithium base. The resulting aryllithium species can then be trapped with an electrophile.
-
Experimental Workflow for Directed Ortho-Metalation:
Caption: Workflow for Directed Ortho-Metalation.
-
Detailed Protocol for Ortho-Iodination:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium or sec-butyllithium (1.1-1.3 eq) dropwise.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add a solution of iodine (I₂) (1.2 eq) in THF dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
-
Problem: Catalyst Inhibition in Cross-Coupling Reactions
Causality: In palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, the steric bulk of this compound can hinder the final reductive elimination step, where the C-N bond is formed and the active Pd(0) catalyst is regenerated. This can lead to catalyst inhibition and low product yields.
Solutions & Strategies:
-
Ligand Selection: The use of sterically demanding, electron-rich phosphine ligands is crucial. These ligands promote the formation of monoligated palladium complexes, which are more reactive in the reductive elimination step.[3]
| Ligand Type | Examples | Rationale for Use with Bulky Anilines |
| Biarylphosphines | XPhos, SPhos, RuPhos | These ligands are bulky and electron-rich, facilitating reductive elimination from the sterically crowded palladium center.[4] |
| Josiphos-type Ligands | (CyPF-t-Bu) | These have also shown effectiveness in coupling sterically hindered substrates. |
-
Optimized Buchwald-Hartwig Amination Protocol:
-
To a dry Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a dry, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Purify the product by column chromatography.
-
Problem: Ambiguous Spectroscopic Data
Causality: The steric bulk of the N-tert-butyl group can significantly influence the electronic environment of the molecule, leading to unexpected chemical shifts in NMR spectra and characteristic fragmentation patterns in mass spectrometry.
Troubleshooting Spectroscopic Data:
-
¹H and ¹³C NMR Spectroscopy:
-
Restricted Rotation: The large size of the tert-butyl group can hinder free rotation around the N-aryl bond. This can lead to broadening of the signals for the aromatic protons, particularly the ortho protons if present. At lower temperatures, you might even observe distinct signals for different rotational isomers (rotamers).
-
Chemical Shifts: The tert-butyl protons will appear as a sharp singlet around 1.3-1.6 ppm. The methyl groups on the aniline ring will also be sharp singlets, typically in the 2.2-2.4 ppm region. Aromatic protons will be in the 6.5-7.5 ppm range.
-
-
Mass Spectrometry (Electron Impact - EI):
-
Molecular Ion Peak: The molecular ion peak for compounds with an odd number of nitrogen atoms will have an odd m/z value.[5][6] For this compound, the molecular ion would be at m/z = 191.
-
Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond to the carbon atom attached to the nitrogen.[7] For this compound, the most likely alpha-cleavage is the loss of a methyl group from the tert-butyl substituent to form a stable iminium cation, resulting in a prominent peak at M-15 (m/z 176).
-
Loss of the tert-Butyl Group: Cleavage of the entire tert-butyl group can also occur, leading to a fragment corresponding to the 3,5-dimethylaniline cation at m/z 121.
-
-
Visualizing Fragmentation:
Caption: Key Fragmentation Pathways in EI-MS.
By understanding these common challenges and applying the suggested solutions, researchers can more effectively utilize the unique properties of this compound in their synthetic endeavors.
References
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]
-
ACS Publications. (2020, December 23). One-Pot Tandem ortho-Naphthoquinone-Catalyzed Aerobic Nitrosation of N-Alkylanilines and Rh(III)-Catalyzed C–H Functionalization Sequence to Indole and Aniline Derivatives. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (2015, June 3). Practical catalytic method for synthesis of sterically hindered anilines. [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
RSC Publishing. (n.d.). ortho-Allylation of anilines with vinylaziridines in hexafluoroisopropanol. [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]
-
ACS Publications. (n.d.). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019, August). Catalytic N-Alkylation of Anilines. [Link]
-
ResearchGate. (2012, January). Recent Advances in the Buchwald–Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
ACS Publications. (2021, January 19). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. [Link]
-
National Institutes of Health. (n.d.). Direct intermolecular aniline ortho-arylation via benzyne intermediates. [Link]
-
ACS Publications. (2015, May 5). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. [Link]
-
National Institutes of Health. (n.d.). N-Dealkylation of Amines. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
ACS Publications. (2019, August 9). Borane-Catalyzed Chemoselectivity-Controllable N-Alkylation and ortho C-Alkylation of Unprotected Arylamines Using Benzylic Alcohols. ACS Catalysis. [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
-
IntechOpen. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. [Link]
-
Dalton Transactions. (2015, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]
-
ResearchGate. (2019, November). Alkylation of Aniline with Benzyl Alcohol by Using Ni/O‐Clay: Kinetic Studies. [Link]
-
ACS Publications. (2022, November 8). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis. [Link]
-
National Institutes of Health. (2014, March 7). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Chemical Communications. (2020, January 21). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. [Link]
-
University of Alberta. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
RSC Publishing. (n.d.). Studies in mass spectrometry. Part XII. Mass spectra of enamines. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Hindered Amine Bases
Welcome to the Technical Support Center for optimizing reactions involving sterically hindered amine bases. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using these powerful yet sensitive reagents. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower you to make informed decisions in your synthetic endeavors.
Introduction to Hindered Amine Bases
Sterically hindered amine bases are essential tools in modern organic synthesis. Their bulky nature allows them to act as strong bases while being poor nucleophiles, a property that is crucial for selectively deprotonating a substrate without engaging in unwanted side reactions at electrophilic centers.[1][2] This characteristic is particularly valuable in sensitive applications like peptide couplings, enolate formations, and elimination reactions.[1][2] However, their effectiveness is highly dependent on carefully optimized reaction conditions. This guide will walk you through the most common challenges and their solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise when working with hindered amine bases.
Q1: What is the primary role of a hindered amine base in a reaction?
A1: The primary role of a hindered amine base is to act as a proton scavenger.[3] Due to significant steric bulk around the nitrogen atom, these bases can readily accept a proton (acting as a Brønsted-Lowry base) but are physically prevented from attacking an electrophilic atom (acting as a nucleophile).[2][4] This selectivity is critical in reactions where nucleophilic addition would lead to undesired byproducts.[1][2]
Q2: How do I choose the right hindered amine base for my reaction?
A2: The choice of base depends on the pKa of the proton you intend to remove and the overall sensitivity of your reaction. A general rule is to select a base whose conjugate acid has a pKa 2-4 units higher than the pKa of the acid being deprotonated.
| Base | Common Abbreviation | pKa of Conjugate Acid | Typical Applications |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~11[2][3] | Peptide couplings, neutralizing acids |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5 (in MeCN)[2] | E2 elimination reactions, various condensations |
| 1,5-Diazabicyclo[4.3.0]non-5-ene | DBN | Similar to DBU[2] | Elimination and condensation reactions |
| Lithium Diisopropylamide | LDA | ~36 (in THF)[1][5] | Kinetic enolate formation from ketones/esters |
| Sodium bis(trimethylsilyl)amide | NaHMDS | ~26 | Deprotonation of weak carbon acids |
| Potassium bis(trimethylsilyl)amide | KHMDS | ~26 | Deprotonation of weak carbon acids |
| 1,8-Bis(dimethylamino)naphthalene | Proton Sponge™ | ~12.1 (in water) | Trapping protons in sensitive reactions |
Q3: My reaction with a hindered amine base is sluggish or not proceeding. What are the likely causes?
A3: Several factors can lead to a slow or incomplete reaction:
-
Insufficient Base Strength: The chosen base may not be strong enough to deprotonate your substrate effectively. Refer to the pKa table above to select a more appropriate base.
-
Poor Solubility: The base or substrate may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[6]
-
Low Temperature: While many reactions with strong bases like LDA are run at low temperatures (-78 °C) to control selectivity, this can also slow down the desired reaction.[7] A carefully controlled increase in temperature may be necessary.
-
Reagent Quality: Impurities in the hindered amine base, such as less hindered primary or secondary amines, can interfere with the reaction.[8][9][10] Similarly, water contamination can quench strong bases.
Troubleshooting Guide: Common Problems and Solutions
This section provides a more detailed approach to troubleshooting common issues.
Issue 1: Low Yield or No Reaction
Low or no yield is a frequent problem that can often be traced back to a few key parameters.
-
Incorrect Stoichiometry: Ensure the correct molar equivalents of the base are being used. For deprotonations, at least one equivalent is typically required. In some cases, a slight excess may be beneficial.[5]
-
Sub-optimal Solvent: The solvent plays a crucial role in stabilizing charged intermediates and influencing the base's reactivity.[11] Protic solvents (e.g., alcohols, water) can protonate strong bases and should generally be avoided unless they are part of the reaction mechanism.[6] For reactions involving strong, anionic bases like LDA, anhydrous aprotic solvents like THF are essential.[5][7][12]
-
Temperature Effects: The reaction temperature can dramatically affect the outcome. For kinetic deprotonations with LDA, maintaining a low temperature (e.g., -78 °C) is critical to favor the formation of the less substituted enolate.[1][5] For other bases like DBU or DIPEA, gentle heating might be required to drive the reaction to completion.[13]
Caption: A systematic workflow for troubleshooting low-yield reactions by solvent screening.
Issue 2: Formation of Undesired Byproducts
The appearance of unexpected byproducts often points to issues with the selectivity of the base or the reaction conditions.
-
Nucleophilic Attack by the Base: If the amine base is not sufficiently hindered, or if the electrophilic site is highly reactive, the base itself can act as a nucleophile.[10] For example, while DIPEA is considered non-nucleophilic, less hindered amines present as impurities can lead to side reactions.[10] Using a more sterically demanding base or purifying the existing base can mitigate this issue.
-
Wrong Regio- or Stereoselectivity: In reactions with multiple possible outcomes (e.g., formation of different enolates), the choice of base and reaction conditions is paramount. For instance, LDA at low temperatures favors the kinetic enolate, while a weaker base at higher temperatures might lead to the thermodynamic product.[5]
-
Decomposition of Reagents or Products: The strong basicity of these reagents can sometimes lead to the degradation of sensitive functional groups in the starting material or product.[13] Running the reaction at a lower temperature or for a shorter duration can help minimize decomposition.
Caption: The choice of base and conditions dictates kinetic versus thermodynamic enolate formation.
Detailed Experimental Protocols
Protocol 1: General Procedure for In Situ Preparation and Use of LDA
This protocol describes the formation of lithium diisopropylamide (LDA) and its subsequent use for the deprotonation of a ketone to form a kinetic enolate.[5][7]
Materials:
-
Dry tetrahydrofuran (THF)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
Substrate (e.g., a ketone)
-
Electrophile (e.g., methyl iodide)
-
Anhydrous reaction flask with a magnetic stir bar
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried reaction flask under an inert atmosphere.
-
Add dry THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Re-cool the freshly prepared LDA solution to -78 °C.
-
In a separate flame-dried flask, dissolve the ketone (1.0 equivalent) in dry THF.
-
Add the ketone solution dropwise to the LDA solution at -78 °C. Stir for 30-60 minutes to allow for complete enolate formation.
-
Add the electrophile (e.g., methyl iodide, 1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Purification of Hünig's Base (DIPEA)
Commercial DIPEA can contain nucleophilic primary and secondary amine impurities.[8][9] This procedure removes these impurities.
Materials:
-
N,N-Diisopropylethylamine (DIPEA)
-
Ninhydrin
-
Potassium hydroxide (KOH) pellets
-
Distillation apparatus
Procedure:
-
Removal of Primary/Secondary Amines:
-
Drying the DIPEA:
-
Take the distilled, amine-pure DIPEA and add it to a new distillation flask containing KOH pellets.
-
Re-distill the DIPEA at atmospheric pressure. The KOH will act as a drying agent.[8]
-
-
Storage:
-
Store the purified, dry DIPEA over KOH pellets under an inert atmosphere in a tightly sealed container.
-
References
- Grokipedia. Non-nucleophilic base.
-
Wikipedia. Non-nucleophilic base. [Link]
-
ChemicalDesk.Com. Lithium diisopropylamide (LDA)-Preparation and usage. [Link]
-
Wikipedia. Lithium diisopropylamide. [Link]
-
Common Organic Chemistry. Lithium Diisopropylamide (LDA). [Link]
-
Filo. Effect of Solvent on Basicity of Amines. [Link]
-
ACS Publications. CO2 Reaction Mechanisms with Hindered Alkanolamines: Control and Promotion of Reaction Pathways. [Link]
-
ResearchGate. CO2 Reaction Mechanisms with Hindered Alkanolamines: Control and Promotion of Reaction Pathways | Request PDF. [Link]
-
Chemistry LibreTexts. 19.8: Using LDA to Form an Enolate Ion. [Link]
-
MDPI. DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. [Link]
-
Chemistry Stack Exchange. Purification of the Hünig Base. [Link]
-
Rawsource. How do amines act as bases. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Purity: The Importance of High-Quality DIPEA in Your Synthesis. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rawsource.com [rawsource.com]
- 5. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. nbinno.com [nbinno.com]
- 11. Effect of Solvent on Basicity of Amines | Filo [askfilo.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
Navigating the Challenges of Sterically Hindered Anilines: A Technical Support Guide for N-tert-Butyl-3,5-dimethylaniline
Welcome to the technical support center for N-tert-Butyl-3,5-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this sterically hindered aniline in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you mitigate side reactions, optimize yields, and ensure the integrity of your experimental outcomes. Our approach is rooted in mechanistic principles and validated through practical, field-tested insights.
Troubleshooting Guide: Overcoming Common Hurdles
This section provides solutions to specific problems you may encounter during the synthesis or application of this compound.
Problem 1: Low Yield During Synthesis via Friedel-Crafts Alkylation
Q: I am attempting to synthesize this compound from 3,5-dimethylaniline and a tert-butyl source (e.g., tert-butanol, isobutylene) using a strong acid catalyst, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
A: Low yields in the Friedel-Crafts tert-butylation of anilines are a common issue stemming from several competing side reactions and suboptimal conditions. The primary culprits are often over-alkylation, rearrangement of the tert-butyl cation, and catalyst deactivation.
Causality and Solutions:
-
Over-alkylation: The initial product, this compound, is still nucleophilic and can react further with the tert-butyl cation, leading to the formation of di-tert-butylated and other polysubstituted byproducts. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a moderate excess of the aniline starting material can help consume the tert-butylating agent before it reacts with the product.
-
Catalyst Deactivation: The basic nitrogen atom of the aniline can form a complex with the Lewis acid catalyst (e.g., AlCl₃), effectively neutralizing it.[1] This can halt the reaction prematurely. To circumvent this, a larger amount of catalyst may be required compared to neutral aromatic substrates.
-
Alternative Synthetic Routes: Given the challenges of direct Friedel-Crafts N-alkylation, consider alternative, higher-yielding methods. A highly effective approach is the copper-catalyzed N-tert-butylation of anilines using tert-butyl 2,2,2-trichloroacetimidate. This method proceeds under mild conditions and typically avoids C-alkylation byproducts.[2]
Problem 2: Formation of Hydrodehalogenation Byproduct in Buchwald-Hartwig Amination
Q: I am using this compound as a coupling partner in a Buchwald-Hartwig amination reaction, and I am observing a significant amount of the hydrodehalogenated arene byproduct. How can I suppress this side reaction?
A: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, particularly with sterically hindered anilines.[3] It occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This process competes with the desired C-N bond formation.
Mechanistic Insight and Mitigation Strategies:
The mechanism of hydrodehalogenation can involve a β-hydride elimination from the amido-palladium intermediate. The choice of base and ligand is critical in minimizing this side reaction.
-
Base Selection: While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote hydrodehalogenation. Consider using a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The use of these weaker bases often necessitates more specialized, bulky phosphine ligands to achieve high yields of the desired amination product.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role. For bulky anilines, ligands with significant steric bulk, such as XPhos or SPhos, can promote the desired reductive elimination to form the C-N bond over the competing hydrodehalogenation pathway.
Troubleshooting Workflow for Hydrodehalogenation:
Caption: Troubleshooting hydrodehalogenation in Buchwald-Hartwig amination.
Problem 3: Difficulty in Removing Unreacted 3,5-Dimethylaniline from the Final Product
Q: After synthesizing this compound, I am struggling to separate it from the unreacted 3,5-dimethylaniline starting material. What is an effective purification strategy?
A: The similar polarities of this compound and 3,5-dimethylaniline can make their separation by standard column chromatography challenging. A more effective method is to exploit the difference in their basicity and the properties of their corresponding salts.
Purification Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic 3,5-dimethylaniline will be protonated to a greater extent and will preferentially partition into the aqueous layer as its hydrochloride salt. This compound, being more sterically hindered around the nitrogen, is less basic and will remain predominantly in the organic layer.
-
Separation: Separate the organic layer.
-
Neutralization and Extraction (for recovery of starting material): The aqueous layer can be basified with a strong base (e.g., NaOH) to regenerate the free 3,5-dimethylaniline, which can then be extracted with an organic solvent if recovery is desired.
-
Final Purification: Wash the original organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.
For very high purity, this can be followed by fractional distillation under reduced pressure or recrystallization of the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Besides unreacted starting materials, common impurities can include positional isomers if the starting 3,5-dimethylaniline was not pure.[4] Depending on the synthetic route, you might also find di-tert-butylated or other over-alkylated products. Oxidation of the aniline can also occur, leading to colored impurities.
Q2: How should I store this compound to prevent degradation?
A2: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is also advisable to store it in a cool, dark place to minimize degradation from light and heat.
Q3: Is N-de-tert-butylation a common side reaction?
A3: The N-tert-butyl group is generally stable under many reaction conditions, particularly basic and neutral conditions.[5] However, under strongly acidic conditions and elevated temperatures, cleavage of the tert-butyl group to form isobutylene and the corresponding aniline can occur. This is because the reaction proceeds through a stable tertiary carbocation intermediate.
Q4: Can this compound undergo oxidation? If so, what are the products?
A4: Yes, like many anilines, it can be susceptible to oxidation.[6] Common oxidizing agents can lead to the formation of N-oxides or other colored byproducts. In some catalytic reactions, oxidative N-dealkylation can occur, leading to the formation of 3,5-dimethylaniline and tert-butanol (after workup).[7][8]
Q5: What is the role of steric hindrance in the reactivity of this compound?
A5: The bulky tert-butyl group significantly hinders the approach of reagents to the nitrogen atom. This steric hindrance is responsible for its lower basicity compared to less hindered anilines and influences its reactivity in reactions like the Buchwald-Hartwig amination, often requiring specialized ligands to achieve good yields.
Experimental Protocols
Protocol 1: Purification of this compound via Hydrochloride Salt Formation and Recrystallization
This protocol is effective for removing non-basic impurities and can also help in separating closely related aniline isomers.
Materials:
-
Crude this compound
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of ethanol.
-
Salt Formation: Slowly add concentrated HCl dropwise while stirring. The hydrochloride salt will precipitate. Monitor the pH to ensure the solution is acidic.
-
Crystallization: Cool the mixture in an ice bath to maximize precipitation.
-
Isolation of Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallization (Optional): For higher purity, recrystallize the hydrochloride salt from an ethanol/water mixture.
-
Liberation of Free Base: Dissolve the purified hydrochloride salt in water.
-
Neutralization: Slowly add NaOH solution while stirring until the solution is basic (pH > 10). The purified aniline will separate as an oil.
-
Extraction: Extract the aniline with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified this compound.
| Troubleshooting Crystallization | |
| Issue | Solution |
| Oiling out instead of crystallization | Cool the solution more slowly. Try a more dilute solution. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low recovery of crystals | Ensure the solution is sufficiently cooled. Use a minimal amount of cold solvent for washing the crystals. |
Visualizing Reaction Mechanisms
Copper-Catalyzed N-tert-Butylation of 3,5-Dimethylaniline
Sources
- 1. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
- 2. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Contra-Friedel–Crafts tert-butylation of substituted aromatic rings via directed metallation and sulfinylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. dl.icdst.org [dl.icdst.org]
Technical Support Center: Purification of N-tert-Butyl-3,5-dimethylaniline
Welcome to the technical support center for N-tert-Butyl-3,5-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this sterically hindered aromatic amine. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical and chemical properties of this compound?
A1: this compound is typically a colorless to pale yellow or brown liquid with a characteristic aromatic odor.[1][2] Due to the steric hindrance provided by the N-tert-butyl group, its reactivity and solubility can be influenced.[1] It is generally stable under normal conditions but can be susceptible to oxidation.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 110993-40-3 | |
| Molecular Formula | C₁₂H₁₉N | |
| Molecular Weight | 177.29 g/mol | |
| Appearance | Colorless to Brown to Dark purple clear liquid | [2] |
| Boiling Point | 69-70 °C at 0.75 mmHg | |
| Density | 0.901 g/mL at 25 °C | |
| Refractive Index | n20/D 1.519 | |
| Storage | Sealed in dry, 2-8°C | [3] |
Q2: What are the most common impurities I should expect in crude this compound?
A2: The most common impurities in crude this compound typically arise from the synthetic route employed. Common impurities include:
-
Unreacted Starting Materials: 3,5-Dimethylaniline is a common impurity.[4][5]
-
Over-alkylation Products: Although sterically hindered, trace amounts of di-tert-butylated products may form under harsh conditions.
-
Oxidation Products: Anilines are prone to oxidation, which can lead to the formation of colored impurities and N-oxides. The product may turn reddish to brown upon exposure to air.[5]
-
Solvent Residues: Residual solvents from the reaction and workup are also common.
Q3: How should I store purified this compound to maintain its purity?
A3: To maintain the purity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] It is recommended to store it in a cool, dry, and dark place, with commercial suppliers suggesting storage at 2-8°C.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Distillation Issues
Q4: I'm trying to purify this compound by vacuum distillation, but the product is still colored. What's causing this and how can I fix it?
A4: A colored distillate suggests the presence of thermally unstable or volatile colored impurities, or decomposition during distillation.
-
Causality: Anilines, especially sterically hindered ones, can have high boiling points. Prolonged heating, even under vacuum, can lead to thermal degradation. The presence of oxygen can also cause oxidation and color formation at elevated temperatures.
-
Solution:
-
Improve Vacuum: Ensure you have a good vacuum source to lower the boiling point as much as possible. A boiling point of 69-70 °C is reported at 0.75 mmHg.
-
Use a Short Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.
-
Inert Atmosphere: Perform the distillation under a nitrogen or argon atmosphere to prevent oxidation.
-
Pre-treatment: Consider a pre-treatment step before distillation. Washing the crude product with a dilute acid solution can help remove basic impurities. Subsequent washing with a dilute base and water, followed by drying, can improve the quality of the material to be distilled. A similar approach is used for purifying other anilines.[6]
-
Q5: My distillation is very slow, and the temperature is fluctuating. What could be the problem?
A5: Slow distillation and temperature fluctuations can be due to several factors.[7][8]
-
Causality: Inadequate heating, poor insulation, or "bumping" (uneven boiling) can lead to these issues. For high-boiling liquids, ensuring uniform heating is crucial.
-
Solution:
-
Heating: Use a heating mantle with a stirrer for even heat distribution.
-
Insulation: Insulate the distillation head and column with glass wool or aluminum foil to prevent heat loss.
-
Boiling Chips/Stirring: Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
-
Thermometer Placement: Ensure the thermometer bulb is positioned correctly to accurately measure the vapor temperature.
-
Crystallization Challenges
Q6: I am unable to crystallize my this compound. It just oils out. What should I do?
A6: "Oiling out" is a common problem in crystallization and can be addressed by modifying the solvent system and crystallization conditions.
-
Causality: The compound may be too soluble in the chosen solvent, or the cooling rate may be too fast. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Solvent Selection: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. For anilines, hydrocarbon solvents like hexane or heptane, often in combination with a more polar co-solvent like ethyl acetate or toluene, can be effective.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. Avoid rapid cooling in an ice bath initially.
-
Seeding: If you have a small amount of pure solid, add a seed crystal to the supersaturated solution to induce crystallization.
-
Purification Prior to Crystallization: If the material is very impure, consider a preliminary purification step like column chromatography or an acid-base extraction to remove impurities that may be hindering crystallization.
-
Chromatography Problems
Q7: I'm running a column chromatography purification, but I'm getting poor separation and tailing peaks. How can I improve this?
A7: Poor separation and peak tailing are common issues when purifying amines via column chromatography.
-
Causality: Amines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor resolution.
-
Solution:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine to the solvent system. This will compete with your aniline for the active sites on the silica gel, reducing tailing.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
-
Optimize the Mobile Phase: A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can improve separation.
-
Sample Loading: Ensure your sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Experimental Protocols
The following are generalized protocols based on standard laboratory practices for the purification of aromatic amines. These should be adapted and optimized for your specific experimental setup and purity requirements.
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for removing non-basic organic impurities and some colored byproducts.
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The amine will move into the aqueous phase as the hydrochloride salt. Repeat the extraction 2-3 times.
-
Combine the acidic aqueous layers and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a concentrated NaOH solution with stirring until the solution is strongly basic (pH > 12). The free amine will separate as an oil.
-
Extract the liberated amine with fresh organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Purification by Column Chromatography
This method is suitable for removing impurities with different polarities.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. Add 0.5-1% triethylamine to the eluent to prevent tailing.
-
Procedure: a. Pack a glass column with silica gel slurried in the initial mobile phase. b. Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. c. Carefully load the sample onto the top of the column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by Thin Layer Chromatography (TLC). f. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Workflow for Purification via Acid-Base Extraction followed by Distillation
Caption: A typical workflow combining acid-base extraction and vacuum distillation for purification.
References
-
Organic Chemistry Portal. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. [Link]
-
ResearchGate. N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. [Link]
-
PubChem. 3,5-Di-tert-butylaniline. [Link]
-
Separation Processes Class Notes. Advanced distillation techniques and troubleshooting. [Link]
-
OSHA. N,N-Dimethylaniline Method no.: PV2064. [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]
-
PubChemLite. This compound (C12H19N). [Link]
-
SpectraBase. p-tert-Butyl-N,N-dimethylaniline - Optional[13C NMR] - Spectrum. [Link]
-
PMC. A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. [Link]
-
KLM Technology Group. Troubleshooting Practice in the Refinery. [Link]
-
Slideshare. Troubleshooting in Distillation Columns. [Link]
-
PennWell Books. TROUBLESHOOTING PROCESS OPERATIONS FIFTH EDITION. [Link]
-
American Chemical Society. Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). [Link]
-
ResearchGate. The synthetic route of N, N-Dimethylaniline. [Link]
-
Taylor & Francis. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]
-
PubChem. 3,5-Dimethylaniline. [Link]
-
Wikipedia. Dimethylaniline. [Link]
-
ResearchGate. N - tert -Butyl-3,5-Dimethylaniline. [Link]
-
ResearchGate. Synthesis of Nitrated N-Alkyl Anilines Using N-Nitroso Anilines as a Self-Providing Nitro Group Source. [Link]
-
ResearchGate. Thermal Degradation Behavior of Structurally Diverse Alkanolamines: Insights into Stability, Physicochemical Property Changes, and Degradation Pathways. [Link]
- Google Patents. Method for purifying N, N-dimethylaniline by acid anhydride.
-
MDPI. Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. [Link]
-
NIH. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]
-
RSC Publishing. Practical catalytic method for synthesis of sterically hindered anilines. [Link]
-
Princeton University. THE PREPARATION OF (2R,5S)-2-t-BUTYL-3,5- DIMETHYLIMIDAZOLIDIN-4-ONE. [Link]
-
PMC. Impact of Solvent on the Thermal Stability of Amines. [Link]
- Google Patents.
-
University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]
-
ResearchGate. Catalytic N-Alkylation of Anilines. [Link]
-
Organic Syntheses. p-TRICYANOVINYL-N,N-DIMETHYLANILINE. [Link]
-
MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
Sources
- 1. CAS 110993-40-3: this compound [cymitquimica.com]
- 2. This compound | 110993-40-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. 3,5-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US10889539B2 - Aniline purification process - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Anilines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in organic synthesis: the low reactivity of sterically hindered anilines. The bulky nature of substituents ortho to the amino group can dramatically decrease nucleophilicity, posing significant hurdles in crucial bond-forming reactions. This resource will equip you with the knowledge to diagnose reaction failures and rationally design successful synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered aniline (e.g., 2,6-diisopropylaniline) failing to react in a standard acylation or N-arylation reaction?
A1: The primary issue is a combination of steric hindrance and electronic effects. Large ortho-substituents physically block the approach of electrophiles to the nitrogen's lone pair of electrons.[1] This steric shield raises the activation energy of the reaction. Furthermore, while alkyl groups are typically electron-donating, the steric strain they introduce can sometimes distort the geometry of the aniline, affecting the lone pair's availability.
Q2: I'm attempting a Buchwald-Hartwig amination with a hindered aniline and an aryl chloride, but I'm only recovering starting materials. What is the likely point of failure?
A2: This is a classic challenge in C-N cross-coupling.[2] The catalytic cycle for the Buchwald-Hartwig amination involves several steps, and steric hindrance can impede any of them.[3] However, with hindered anilines, the most probable bottlenecks are the initial coordination of the aniline to the palladium center and the subsequent reductive elimination to form the C-N bond.[4] Standard catalyst systems may not be active enough to overcome these hurdles, especially with less reactive aryl chlorides.[5]
Q3: Are there general strategies to increase the nucleophilicity of a hindered aniline?
A3: While you cannot change the inherent structure of the aniline, you can effectively increase its reactivity in several ways. Using a strong, non-nucleophilic base to deprotonate the aniline, forming a more reactive anilide, is a common and effective strategy.[6] Additionally, employing specialized catalysts and ligands designed for hindered substrates can dramatically improve reaction outcomes.[7][8] In some cases, increasing the reaction temperature can provide the necessary activation energy, but this must be done cautiously to avoid side reactions.[6]
Troubleshooting Guides: Reaction-Specific Solutions
Problem 1: Failed or Low-Yield Acylation of a Hindered Aniline
Symptoms:
-
No product formation, even with extended reaction times.
-
Recovery of unreacted aniline and acylating agent.
-
Formation of side products due to decomposition at high temperatures.
Causality: The lone pair on the aniline nitrogen is a poor nucleophile due to steric blocking. Standard coupling reagents are not reactive enough to overcome this barrier.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield acylation reactions.
Detailed Protocols & Explanations:
-
Activate the Electrophile: Instead of a standard acyl chloride, consider using a more reactive species. N-acyl benzisothiazolinones have been shown to be effective for acylating even sterically hindered amines under mild conditions.[9][10]
-
Employ a Strong, Non-Nucleophilic Base: A hindered base like 2,6-lutidine or a proton sponge can deprotonate the aniline, increasing its nucleophilicity without competing in the reaction.[11]
-
Catalytic Activation: 4-Dimethylaminopyridine (DMAP) is a well-known acylation catalyst that can significantly accelerate sluggish reactions.
-
Increase Thermal Energy: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely for any signs of decomposition.
Problem 2: Unsuccessful Buchwald-Hartwig Amination with a Hindered Aniline
Symptoms:
-
Reaction stalls with significant starting material remaining.
-
Formation of dehalogenated arene byproduct.
-
Low turnover number for the catalyst.
Causality: The steric bulk of the aniline and/or the coupling partner inhibits key steps in the palladium catalytic cycle. The choice of ligand is critical for success.
Troubleshooting Workflow:
Caption: Decision tree for optimizing Buchwald-Hartwig aminations.
Detailed Protocols & Explanations:
-
Ligand Selection is Paramount: For coupling sterically hindered anilines, especially with challenging electrophiles like aryl chlorides, the use of modern, bulky, and electron-rich biaryl phosphine ligands is essential.[5][12] Ligands such as BrettPhos and RuPhos have been shown to promote the crucial reductive elimination step.[4] For particularly demanding couplings of hindered anilines with hindered aryl halides, specialized ligands like AlisonPhos have been developed.[7][8]
-
The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the aniline, facilitating its entry into the catalytic cycle.[3] Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.
-
Solvent and Temperature: Aprotic, non-coordinating solvents like toluene or 1,4-dioxane are generally preferred. Higher temperatures are often necessary to drive the reaction to completion.
Comparative Data for Catalyst Systems:
| Catalyst System | Hindered Substrate Compatibility | Typical Conditions | Key Advantages |
| Pd(OAc)₂ / P(t-Bu)₃ | Moderate | Toluene, 100 °C | Early generation, less effective for highly hindered substrates. |
| Pd₂(dba)₃ / XPhos | Good | Dioxane, 110 °C | Broadly applicable, good for many hindered amines.[13] |
| Pd₂(dba)₃ / BrettPhos | Excellent | Toluene, 110 °C | Excellent for promoting reductive elimination with hindered substrates.[4] |
| Pd₂(dba)₃ / AlisonPhos | Superior | Dioxane, 80-110 °C | Specifically designed for coupling hindered anilines and hindered aryl halides.[8] |
Experimental Protocol: Buchwald-Hartwig Amination of 2,6-Diisopropylaniline with a Hindered Aryl Chloride
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the biaryl phosphine ligand (e.g., BrettPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add the hindered aryl chloride (1.0 equiv.) and the sterically hindered aniline (e.g., 2,6-diisopropylaniline, 1.2 equiv.).[14][15]
-
Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the flask under a positive pressure of argon and heat in a pre-heated oil bath at 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
References
-
Title: Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands Source: ACS Catalysis URL: [Link]
-
Title: Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands Source: ACS Publications URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: National Institutes of Health URL: [Link]
-
Title: Practical catalytic method for synthesis of sterically hindered anilines Source: PubMed URL: [Link]
-
Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: ACS Catalysis URL: [Link]
-
Title: N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media Source: American Chemical Society URL: [Link]
-
Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]
-
Title: Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL: [Link]
-
Title: [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions Source: National Institutes of Health URL: [Link]
-
Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL: [Link]
-
Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: Organic Chemistry Data URL: [Link]
-
Title: The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]
-
Title: The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3 Source: ResearchGate URL: [Link]
-
Title: The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one Source: PMC - NIH URL: [Link]
-
Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: ACS Publications URL: [Link]
-
Title: Preparation and Synthetic Applications of Sterically Hindered Secondary Amines Source: ResearchGate URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 Source: PubMed URL: [Link]
-
Title: 2,6-Diisopropylaniline Source: Wikipedia URL: [Link]
-
Title: Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center Source: PMC - NIH URL: [Link]
-
Title: Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner Source: PMC - NIH URL: [Link]
-
Title: 4 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Aniline synthesis by amination (arylation) Source: Organic Chemistry Portal URL: [Link]
-
Title: Anilines: Reactions, Reaction Mechanisms and FAQs Source: Allen URL: [Link]
-
Title: N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media Source: ACS Publications URL: [Link]
-
Title: 2,6-Diisopropylaniline 24544-04-5 wiki Source: Chemicalland21 URL: [Link]
- Title: Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane Source: Google Patents URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving N-tert-Butyl-3,5-dimethylaniline
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the sterically hindered amine, N-tert-Butyl-3,5-dimethylaniline, in catalytic reactions. While an invaluable building block in modern synthesis, its unique structural features—namely the bulky tert-butyl group and ortho-methyl substituents—present distinct challenges to catalyst stability and longevity. Catalyst deactivation is a frequent and often misunderstood issue that can lead to stalled reactions, low yields, and poor reproducibility.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, mitigate, and prevent common catalyst deactivation pathways. Our approach is rooted in explaining the causal mechanisms, enabling you to make informed, proactive decisions in your experimental design.
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section addresses specific, observable problems in a question-and-answer format.
Issue ID: RXN-FAIL-001
Q1: My reaction has stalled prematurely or is giving very low conversion. What are the most probable causes related to catalyst deactivation?
A1: A stalled reaction is the most common symptom of catalyst deactivation. The underlying causes can be broadly categorized into chemical and physical phenomena. The steric hindrance of this compound often exacerbates these issues.
Probable Causes & Solutions Summary
| Probable Cause | Mechanism | Suggested Solutions & Rationale |
| Catalyst Poisoning | The tertiary amine functionality of your substrate or other nitrogen-containing impurities can act as a ligand, strongly coordinating to the active metal center and blocking sites needed for the catalytic cycle.[1][2] Impurities like sulfur or halides from reagents or solvents can also irreversibly bind to the catalyst.[3][4] | 1. Reagent Purification: Ensure all reagents, especially the aniline and any solvents, are of high purity and free from potential poisons. 2. Use of Additives: In some cross-coupling reactions, adding an extra equivalent of a phosphine ligand can help prevent the amine substrate from deactivating the palladium catalyst by competitive binding.[5] 3. Guard Beds: For flow chemistry, consider using a guard bed to trap impurities before they reach the catalyst bed.[6] |
| Ligand Degradation | Phosphine or N-heterocyclic carbene (NHC) ligands, which are crucial for stabilizing the active metal species, can be sensitive to air, moisture, or high temperatures. Their degradation leads to the formation of inactive catalyst species. | 1. Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation of sensitive ligands.[5] 2. Solvent Degassing: Use properly degassed solvents. Sparging with an inert gas is a common and effective method.[5] 3. Ligand Screening: Switch to more robust, sterically hindered, and electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands) that are known to form more stable catalytic complexes. |
| Product Inhibition | The arylated product can sometimes bind more strongly to the catalyst than the reactants, effectively inhibiting the catalytic cycle and leading to a plateau in conversion.[7][8] | 1. Adjust Catalyst Loading: A slight increase in catalyst loading might overcome partial inhibition. 2. Monitor Reaction Profile: Analyze the reaction kinetics. If the reaction starts well but stops at a certain conversion level, product inhibition is a strong possibility. Consider process modifications to remove the product as it forms, if feasible. |
Issue ID: RXN-FAIL-002
Q2: I'm observing a black precipitate forming in my palladium-catalyzed reaction. What does this signify and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is a clear visual indicator of catalyst deactivation through agglomeration or sintering.[2] The highly active, nano-sized palladium(0) particles, which are the true catalytic species, have clumped together to form larger, bulk palladium metal with a drastically reduced surface area and catalytic activity.[4][9]
Visualizing the Deactivation Pathway
Caption: Pathway to Palladium Black Formation.
Prevention Strategies:
-
Ligand Selection is Critical: The most effective preventative measure is the use of appropriate ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or tBuXPhos) or NHC ligands are designed to encapsulate the palladium atom. This steric shielding physically prevents the metal centers from approaching each other and agglomerating.[2][7]
-
Control Reaction Temperature: High temperatures increase the rate of ligand dissociation from the metal center, creating transient, unstable "naked" palladium species that are highly prone to aggregation.[4][6] Operate at the lowest effective temperature.
-
Use Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed for the controlled, slow release of the active Pd(0) species, which helps maintain a low, steady concentration and reduces the likelihood of agglomeration.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation?
A1: Catalyst deactivation can be categorized into four main types[6]:
-
Poisoning (Chemical): Strong chemisorption of a substance onto the catalyst's active sites, blocking them from reactants.[4][10] For aniline reactions, common poisons include the amine substrate itself, sulfur compounds, or halides.[1][2]
-
Fouling (Mechanical): Physical deposition of materials, like carbonaceous coke or polymers, onto the catalyst surface and within its pores, which blocks access to active sites.[4][9] This is more common in high-temperature, gas-phase, or heterogeneous reactions.[11]
-
Thermal Degradation & Sintering (Thermal): Irreversible changes to the catalyst's structure due to high temperatures. For supported metal catalysts, this often involves the agglomeration of metal particles (sintering), which reduces the active surface area.[4][6][9]
-
Leaching (Chemical/Mechanical): The dissolution or loss of the active catalytic component from its support into the reaction medium.[10][12]
Caption: Major Catalyst Deactivation Mechanisms.
Q2: How can the steric bulk of this compound specifically cause deactivation?
A2: The steric profile of this substrate can contribute to deactivation in several ways:
-
Promoting Ligand Dissociation: The bulky aniline may struggle to access the metal center for key steps like oxidative addition or reductive elimination in cross-coupling cycles.[12] This can create unfavorable steric interactions that destabilize the catalyst-ligand complex, potentially leading to ligand dissociation and subsequent catalyst agglomeration.
-
Inhibiting Key Steps: The sheer size of the molecule can slow down crucial steps in the catalytic cycle, such as transmetalation or reductive elimination.[7] If the catalyst spends more time in an unstable intermediate state, it has a higher probability of undergoing a deactivation pathway.
-
Favoring Side Reactions: Slow desired reactions can allow side reactions, such as β-hydride elimination (if applicable), to become more competitive, consuming the active catalyst in unproductive pathways.[12]
Q3: When should I consider catalyst regeneration versus using a fresh batch?
A3: The decision depends on the deactivation mechanism and the type of catalyst.
-
Use a Fresh Batch When: Deactivation is due to irreversible poisoning (e.g., by sulfur), severe sintering/agglomeration (palladium black), or ligand degradation. In these cases, the catalyst's fundamental structure is compromised, and regeneration is often ineffective. For most homogeneous catalysts used in fine chemical synthesis, using a fresh batch is the most reliable approach.
-
Consider Regeneration When: Deactivation is caused by fouling or coking on a heterogeneous catalyst (e.g., Pd/C). These deposits can often be removed. For instance, coked catalysts can sometimes be regenerated by controlled calcination in air.[11] Soluble byproducts adsorbed on the surface may be removed by washing.[13] However, regeneration protocols must be carefully validated to ensure they restore activity without altering the catalyst's properties.
Experimental Protocols
Protocol 1: Rigorous Inert Atmosphere Reaction Setup
This protocol is essential for preventing the degradation of air- and moisture-sensitive catalysts and ligands.
Materials:
-
Oven-dried or flame-dried reaction flask with a stir bar.
-
Rubber septum or screw cap with PTFE liner.
-
Schlenk line or manifold with dual vacuum and inert gas (Argon or Nitrogen) lines.
-
Syringes and needles for liquid transfer.
Procedure:
-
Assemble the hot, dry glassware and allow it to cool to room temperature under a stream of inert gas.
-
Attach the reaction vessel to the Schlenk line.
-
Evacuate-Backfill Cycle: Carefully evacuate the flask under vacuum until the pressure stabilizes.
-
Slowly backfill the flask with the inert gas.
-
Repeat this evacuate-backfill cycle a minimum of three times to ensure the complete removal of atmospheric oxygen and moisture.[5]
-
Add solid reagents (catalyst, ligands, base, etc.) under a positive pressure of inert gas.
-
Add degassed solvents and liquid reagents via syringe through the septum.
-
Maintain a positive pressure of inert gas (e.g., using a balloon or bubbler) throughout the reaction.
Protocol 2: Basic Regeneration of Fouled Palladium on Carbon (Pd/C)
This procedure is intended for heterogeneous Pd/C catalysts deactivated by adsorbed organic byproducts, not for irreversible poisoning or sintering.
Materials:
-
Deactivated Pd/C catalyst.
-
Appropriate solvents (e.g., methanol, deionized water, a dilute base solution like NaOH if applicable).[13]
-
Centrifuge and centrifuge tubes.
-
Vacuum oven.
Procedure:
-
Recovery: Carefully filter the deactivated catalyst from the reaction mixture.
-
Washing Sequence: a. Suspend the catalyst in a suitable solvent (e.g., methanol) to remove organic residues. Stir or sonicate for 15-20 minutes. b. Separate the catalyst via centrifugation or filtration. c. Repeat the washing step with deionized water to remove salts. d. A final wash with an organic solvent like methanol or acetone can help in drying.
-
Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Activity Test: Crucially, test the regenerated catalyst's activity on a small-scale reaction and compare its performance to a fresh batch to quantify the success of the regeneration.[13] A significant loss of activity suggests the deactivation was not solely due to simple fouling.
References
-
Vertex AI Search Result[9]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
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Intertek. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
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Specac. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
- BenchChem. (2025, November). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in 4-IBP Cross-Coupling.
- Request PDF. (2025, August 6). This compound.
- Request PDF. (2011, January). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited.
- Kaizer, J., et al. (2023).
- Bonitatebus, P. J., et al. (2013). Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt. Journal of the American Chemical Society, 135(5), 1932-1945.
- Maeno, Z., et al. (2021). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au, 1(9), 1434-1441.
- Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry, 55(39), 5535-5557.
- Google Patents. (2016).
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White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]
- Request PDF. (2025, August 10). Catalytic N-Alkylation of Anilines.
- Topczewski, J. J., & Sanford, M. S. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(15), 8294-8302.
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
- Request PDF. (2025, August 6). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties.
-
JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]
- Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 334-375.
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]
- Request PDF. (2025, December). Palladium‐catalyzed C−N coupling reactions.
-
Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]
- Request PDF. (n.d.). Selectivities to N-Methylaniline and N,N-Dimethylaniline (mol%) at....
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with 2,6-Dichloro-N,N-dimethylaniline.
-
Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Catalytic cascade gas-phase heterocyclization of lactic acid and aniline into quinolones over mesoporous Hβ zeolite. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2017, January 20). Chlorophyll-Catalyzed Visible-Light-Mediated Synthesis of Tetrahydroquinolines from N,N-Dimethylanilines and Maleimides. Retrieved from [Link]
- Request PDF. (2025, August 7). Aniline Alkylation over Solid Acid Catalysts.
-
National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to HPLC Methodologies for the Analysis of Substituted Anilines
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of substituted anilines. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to explain the fundamental principles and strategic choices that underpin robust and reliable analytical methods. We will explore the nuances of Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEC), providing the expertise necessary to select and optimize the ideal approach for your specific analytical challenge.
The Analytical Challenge of Substituted Anilines
Substituted anilines are a broad class of aromatic amines that are foundational in the synthesis of pharmaceuticals, dyes, pesticides, and polymers.[1][2] Their structural diversity, ranging from nonpolar to highly polar and from neutral to ionizable, presents a significant challenge for chromatographic separation. A single analytical method is rarely sufficient for all applications, necessitating a well-reasoned approach to method development. High-performance liquid chromatography (HPLC) is often preferred over gas chromatography (GC) for these compounds as they can be thermolabile and polar, often requiring a derivatization step for GC analysis.[1]
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Nonpolar to Moderately Polar Anilines
Reversed-phase HPLC is the most common starting point for the analysis of substituted anilines due to its versatility and the wide availability of columns and established methods.
The Principle of Separation
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Analytes are retained on the column based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The elution strength of the mobile phase is increased by increasing the proportion of the organic solvent (e.g., acetonitrile or methanol).
Experimental Protocol: RP-HPLC for Substituted Anilines
This protocol is a representative method for the separation of a mixture of aniline and its chloro- and methyl-substituted isomers.
Objective: To separate a mixture of aniline, 2-chloroaniline, 3-chloroaniline, 4-chloroaniline, 2-methylaniline, 3-methylaniline, and 4-methylaniline using RP-HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample: A mixture of the anilines dissolved in a 50:50 mixture of water and acetonitrile.
Procedure:
-
System Preparation: Equilibrate the C18 column with a mobile phase composition of 70% A and 30% B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample mixture onto the column.
-
Gradient Elution: Run a linear gradient from 30% B to 70% B over 15 minutes.
-
Hold and Re-equilibration: Hold the mobile phase composition at 70% B for 2 minutes, then return to the initial conditions of 30% B and re-equilibrate for 5 minutes before the next injection.
-
Detection: Monitor the elution of the analytes using a UV detector at 254 nm.
Rationale for Choices:
-
C18 Column: A C18 column is a good starting point for RP-HPLC as it provides excellent retention for a wide range of hydrophobicities.
-
Formic Acid: The addition of a small amount of formic acid to the mobile phase helps to protonate the amino group of the anilines, leading to better peak shapes by reducing tailing.[3]
-
Gradient Elution: A gradient is used to effectively separate a mixture of compounds with a range of polarities.
Hydrophilic Interaction Liquid Chromatography (HILIC): For Highly Polar Anilines
When dealing with highly polar substituted anilines, such as those with multiple hydroxyl or amino groups, RP-HPLC may provide insufficient retention.[4] In such cases, HILIC is an excellent alternative.
The Principle of Separation
HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[4][5] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[5][6] The elution strength is increased by increasing the proportion of the polar solvent.
Experimental Protocol: HILIC for Polar Substituted Anilines
This protocol is designed for the separation of highly polar anilines, such as aminophenols.
Objective: To separate a mixture of 2-aminophenol, 3-aminophenol, and 4-aminophenol using HILIC with UV or MS detection.
Materials:
-
HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector
-
HILIC column (e.g., amide-based, 2.1 x 100 mm, 3 µm particle size)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Sample: A mixture of the aminophenols dissolved in 90:10 acetonitrile/water.
Procedure:
-
System Preparation: Equilibrate the HILIC column with a mobile phase composition of 95% A and 5% B at a flow rate of 0.4 mL/min until a stable baseline is achieved.
-
Injection: Inject 2 µL of the sample mixture.
-
Gradient Elution: Run a linear gradient from 5% B to 40% B over 10 minutes.
-
Hold and Re-equilibration: Hold at 40% B for 2 minutes, then return to the initial conditions and re-equilibrate for 7 minutes.
-
Detection: Monitor the analytes using a UV detector at 275 nm or an MS detector with electrospray ionization (ESI) in positive mode.
Rationale for Choices:
-
Amide Column: Amide-based HILIC columns are a good choice for separating polar, neutral, and charged compounds.
-
High Organic Mobile Phase: The high acetonitrile content is essential for establishing the HILIC retention mechanism.
-
MS Detection: HILIC is highly compatible with MS detection because the high organic content of the mobile phase facilitates efficient spray formation and desolvation in the ESI source.[6]
Ion-Exchange Chromatography (IEC): Exploiting Charge for Separation
For substituted anilines that are ionizable, ion-exchange chromatography offers a highly selective separation mechanism based on the net charge of the analyte.[7]
The Principle of Separation
IEC utilizes a stationary phase with charged functional groups that interact with oppositely charged analyte ions.[8] Anion exchangers have positively charged stationary phases to retain anions, while cation exchangers have negatively charged stationary phases to retain cations.[7] The elution of analytes is controlled by modifying the pH or the ionic strength of the mobile phase.[7]
Experimental Protocol: Cation-Exchange Chromatography for Substituted Anilines
This protocol is suitable for the separation of aniline and its isomers based on their pKa values.
Objective: To separate a mixture of aniline and its isomers using cation-exchange chromatography.
Materials:
-
HPLC system with a UV detector
-
Strong cation-exchange (SCX) column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH 3.0
-
Mobile Phase B: 20 mM potassium phosphate buffer with 1 M potassium chloride, pH 3.0
-
Sample: A mixture of anilines dissolved in Mobile Phase A.
Procedure:
-
System Preparation: Equilibrate the SCX column with 100% Mobile Phase A at a flow rate of 1.0 mL/min.
-
Injection: Inject 20 µL of the sample.
-
Gradient Elution: Run a linear gradient from 0% B to 50% B over 20 minutes.
-
Hold and Re-equilibration: Hold at 50% B for 5 minutes, then return to 100% A and re-equilibrate for 10 minutes.
-
Detection: Monitor the analytes at 254 nm.
Rationale for Choices:
-
SCX Column: Since anilines are basic and will be protonated at a low pH, a cation-exchange column is appropriate.
-
pH Control: The pH of the mobile phase is kept low to ensure the anilines are in their cationic form.
-
Salt Gradient: Increasing the concentration of potassium chloride in the mobile phase increases its ionic strength, which disrupts the electrostatic interactions between the analytes and the stationary phase, causing them to elute.
Comparative Overview of HPLC Methods for Substituted Anilines
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Exchange Chromatography (IEC) |
| Principle | Separation based on hydrophobicity | Separation based on partitioning into a water-enriched layer on a polar stationary phase | Separation based on electrostatic interactions between charged analytes and a charged stationary phase |
| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., amide, diol, bare silica) | Charged (e.g., sulfonate for cation exchange, quaternary amine for anion exchange) |
| Mobile Phase | Polar (e.g., water/acetonitrile, water/methanol) | High organic content (e.g., >70% acetonitrile) with a small amount of aqueous buffer | Aqueous buffers with controlled pH and ionic strength (salt gradient) |
| Best Suited For | Nonpolar to moderately polar anilines | Highly polar and hydrophilic anilines | Ionizable anilines |
| Advantages | Versatile, wide range of columns available, robust methods | Excellent retention of polar compounds, MS-friendly mobile phases | Highly selective for charged molecules, orthogonal to RP-HPLC |
| Disadvantages | Poor retention for very polar compounds | Can have longer equilibration times, potential for sample solubility issues in high organic mobile phases | Limited to ionizable compounds, mobile phases can be corrosive or not MS-friendly |
Visualizing the Separation Mechanisms
RP-HPLC Separation Mechanism
Caption: RP-HPLC separates based on hydrophobicity.
HILIC Separation Mechanism
Caption: HILIC separates based on polarity.
IEC Separation Mechanism
Caption: IEC separates based on charge.
Chiral Separation of Substituted Anilines
For chiral substituted anilines, enantiomers cannot be separated using the achiral methods described above.[9] Chiral separation requires the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.[10] CSPs are the most common approach and create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times.[11] Crown ether-based chiral stationary phases have been shown to be effective for the separation of substituted aniline positional isomers.[12]
Conclusion: Selecting the Right Method
The selection of an appropriate HPLC method for the analysis of substituted anilines is dictated by the physicochemical properties of the analytes.
-
For nonpolar to moderately polar anilines , RP-HPLC is the method of choice due to its robustness and versatility.
-
For highly polar anilines , HILIC provides the necessary retention and is highly compatible with MS detection.
-
For ionizable anilines , IEC offers a highly selective separation mechanism that is orthogonal to RP-HPLC.
-
For chiral anilines , a chiral separation method is essential.
By understanding the principles behind each of these techniques and the rationale for the experimental choices, researchers can develop and optimize robust and reliable HPLC methods for the analysis of this important class of compounds.
References
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC).... Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Aniline (herbicide precursor). Retrieved from [Link]
-
PubMed. (2024). The potential of polyaniline-coated stationary phase in hydrophilic interaction liquid chromatography-based solid-phase extraction for glycopeptide enrichment. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
Chromatography Today. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
-
ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
Affinisep. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]
-
LCGC North America. (n.d.). Enantiomer Separations. Retrieved from [Link]
-
National Institutes of Health. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
-
PharmaTutor. (2016). A BRIEF REVIEW ON ION EXCHANGE CHROMATOGRAPHY. Retrieved from [Link]
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A Comparative Analysis of the Basicity of N-tert-Butyl-3,5-dimethylaniline and 2,6-diisopropylaniline
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
The basicity of aniline and its derivatives is a cornerstone of organic chemistry, influencing reaction kinetics, compound stability, and physiological activity. For researchers in drug development and materials science, the ability to fine-tune the basicity of an aniline scaffold is a critical aspect of molecular design. This guide provides an in-depth comparison of the basicity of two sterically hindered anilines: N-tert-Butyl-3,5-dimethylaniline and 2,6-diisopropylaniline. We will delve into the electronic and steric factors that govern their differing pKa values and provide a practical framework for understanding and predicting the basicity of complex aniline derivatives.
Introduction: The Delicate Balance of Steric and Electronic Effects
The basicity of an aniline is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. This availability is modulated by two primary factors:
-
Electronic Effects: Substituents on the aromatic ring or the nitrogen atom can either donate or withdraw electron density. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity (higher pKa of the conjugate acid).[1][2][3] Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing basicity.[1][4]
-
Steric Effects: Bulky substituents near the nitrogen atom can physically obstruct the approach of a proton, a phenomenon known as steric hindrance. This can also disrupt the planarity of the system, affecting the delocalization of the nitrogen's lone pair into the aromatic ring.[2][5]
This guide will dissect how these effects manifest in this compound and 2,6-diisopropylaniline, leading to a significant difference in their basicity.
Structural Overview and Physicochemical Properties
Let's first examine the structures of the two molecules :
-
This compound: This molecule features a bulky tert-butyl group directly attached to the nitrogen atom (N-alkylation) and two methyl groups at the meta positions of the aromatic ring.
-
2,6-diisopropylaniline: In this case, two bulky isopropyl groups are attached to the carbon atoms ortho to the amino group on the aromatic ring (C-alkylation).[6]
A direct comparison of their experimentally determined pKa values for their conjugate acids reveals a striking difference in their basicity.
| Compound | Structure | pKa (Conjugate Acid) | Key Structural Features |
| This compound | Estimated to be significantly higher than 2,6-diisopropylaniline | N-alkylation with a bulky tert-butyl group; C-alkylation with two meta-methyl groups. | |
| 2,6-diisopropylaniline | 3.56 | C-alkylation with two bulky ortho-isopropyl groups.[7] | |
| Aniline (for reference) | 4.63 | Unsubstituted aromatic amine.[8] | |
| 3,5-Dimethylaniline (for reference) | 4.79 | C-alkylation with two meta-methyl groups.[9] |
Dissecting the Basicity: A Tale of Two Hindrances
The significant difference in basicity between these two molecules can be attributed to the distinct ways in which steric and electronic effects operate based on the location of the bulky alkyl substituents.
2,6-diisopropylaniline: The Dominance of Steric Inhibition of Protonation and Solvation
The two isopropyl groups at the ortho positions of 2,6-diisopropylaniline create a formidable steric barrier around the amino group. This steric hindrance has two profound consequences that dramatically reduce its basicity compared to aniline:
-
Steric Inhibition of Protonation: The bulky ortho groups physically block the lone pair on the nitrogen from interacting with a proton. This direct impediment to protonation is a major factor in its low basicity.
-
Steric Hindrance to Solvation: Upon protonation, the resulting anilinium ion (R-NH3+) is stabilized by solvation, primarily through hydrogen bonding with solvent molecules like water.[5][10] The ortho-isopropyl groups in the conjugate acid of 2,6-diisopropylaniline severely hinder the approach of solvent molecules, destabilizing the protonated form and shifting the equilibrium towards the less basic free amine.[11]
While the isopropyl groups are electron-donating via induction, which would be expected to increase basicity, the overwhelming steric effects nullify this electronic contribution.[2][3]
Figure 1: Steric hindrance in 2,6-diisopropylaniline.
This compound: A Balance of Inductive Effects and Steric Considerations
In contrast, this compound is expected to be a significantly stronger base. Here's a breakdown of the contributing factors:
-
Inductive Effect of the N-tert-Butyl Group: The tert-butyl group is a strong electron-donating group.[10] By pushing electron density onto the nitrogen atom, it significantly increases the availability of the lone pair for protonation.[10]
-
Inductive Effect of the 3,5-Dimethyl Groups: The two methyl groups at the meta positions also contribute to the electron density of the aromatic ring through their inductive effect, further enhancing the basicity of the nitrogen atom.[1][2] The meta-positioning avoids the steric hindrance issues seen with ortho-substituents.
-
Steric Effects of the N-tert-Butyl Group: While the tert-butyl group is bulky, its steric effect on protonation is less severe than the two ortho-isopropyl groups in 2,6-diisopropylaniline. Protonation of the nitrogen is still possible, although the subsequent solvation of the resulting anilinium ion might be somewhat impeded compared to a less substituted amine.[10] However, the strong electron-donating nature of the tert-butyl group is the dominant factor.
The combination of strong electron-donating effects from both the N-alkyl and C-alkyl substituents, without the severe steric hindrance to protonation and solvation seen in the ortho-substituted case, leads to a much higher basicity for this compound.
Figure 2: Electronic effects in this compound.
Experimental Protocol: Determination of pKa via Potentiometric Titration
To experimentally validate the predicted basicity and provide a self-validating system, the pKa of a weakly basic aniline derivative can be determined using potentiometric titration.[12][13][14]
Objective: To determine the pKa of a weakly basic aniline derivative in an aqueous or mixed-solvent system.
Materials:
-
Aniline derivative (e.g., 2,6-diisopropylaniline)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Co-solvent (e.g., ethanol or methanol) if the amine is not water-soluble
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the aniline derivative and dissolve it in a known volume of deionized water or a suitable mixed solvent (e.g., 50% ethanol/water).
-
Initial pH Measurement: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Record the initial pH.
-
Titration with Acid: Add a known excess of standardized HCl to the solution to ensure complete protonation of the amine. Record the pH.
-
Back-Titration with Base: Fill the buret with the standardized NaOH solution. Add the NaOH solution in small, known increments (e.g., 0.1-0.2 mL).
-
Data Collection: Record the pH of the solution after each addition of NaOH. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the curve.
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.[15]
-
Alternatively, use difference plots (Bjerrum plots) for more accurate pKa determination, especially for multiprotic or very weak bases.[12]
-
Figure 3: Workflow for pKa determination by potentiometric titration.
Conclusion
The comparison between this compound and 2,6-diisopropylaniline serves as an excellent case study in the nuanced interplay of steric and electronic effects on the basicity of anilines. While both molecules are sterically hindered, the position of the bulky substituents is paramount. Ortho-alkylation in 2,6-diisopropylaniline leads to profound steric inhibition of both protonation and solvation of the conjugate acid, resulting in a remarkably weak base. In contrast, the N-alkylation and meta-C-alkylation in this compound are dominated by the electron-donating inductive effects of the alkyl groups, leading to a significantly stronger base. For medicinal and synthetic chemists, this understanding is crucial for the rational design of molecules with tailored basicity, thereby optimizing their chemical and biological properties.
References
- Vertex AI Search. (2024). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?
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Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]
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Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.4: Basicity of Arylamines. Retrieved from [Link]
-
Allen. (n.d.). Electron withdrawing group on aniline makes it less/more basic. Retrieved from [Link]
- Gelsema, W. J., de Ligny, C. L., & Visserman, G. F. (1966). Steric Effects of Methyl Groups on the Ionization Constants of Phenols and Anilines. Recueil des Travaux Chimiques des Pays-Bas, 85(7), 647-660.
-
Reddit. (2025). Basicity of Aniline derivatives. Retrieved from [Link]
- Fong, G. D., & Kester, D. R. (1995). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
-
Quora. (2018). How does the ortho effect affect the basicity of aniline? Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Biology LibreTexts. (2026). 2.2: Weak Acids and Bases, pH and pKa. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Retrieved from [Link]
- Perjési, P., & Rozgonyi, G. (2010). Simple Method for the Estimation of pKa of Amines†. Chemical Monthly, 141(10), 1083-1093.
-
DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
-
MDPI. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Diisopropylaniline. Retrieved from [Link]
-
ResearchGate. (2025). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]
-
PubChem. (n.d.). Diisopropylaniline. Retrieved from [Link]
- Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach. (2019). Acta Physico-Chimica Sinica, 35(7), 741-752.
-
Chemsrc. (2025). 2,6-Diisopropylaniline. Retrieved from [Link]
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The Discerning Chemist's Guide to Non-Nucleophilic Bases: A Comparative Analysis Featuring N-tert-Butyl-3,5-dimethylaniline
In the intricate world of organic synthesis, the choice of base can be as critical as the choice of reactants. For reactions requiring the abstraction of a proton without the complication of nucleophilic attack, a class of sterically hindered organic compounds known as non-nucleophilic bases is indispensable. This guide offers a detailed comparison of N-tert-Butyl-3,5-dimethylaniline against other commonly employed non-nucleophilic bases, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Principle of Non-Nucleophilic Basicity: A Balancing Act
At its core, a non-nucleophilic base is an organic molecule that possesses a readily available lone pair of electrons for proton abstraction (basicity) but is sterically encumbered to an extent that it cannot easily participate in nucleophilic substitution reactions.[1] This characteristic is paramount in a multitude of transformations, including elimination reactions to form alkenes, enolate formation, and as a proton scavenger in reactions that generate acid byproducts.[1][2] The efficacy of a non-nucleophilic base is a delicate balance between its inherent basicity (often discussed in terms of the pKa of its conjugate acid) and the degree of steric shielding around the basic center.
Featured Base: this compound
Structure and Properties:
This compound is a sterically hindered aniline derivative. The nitrogen atom's lone pair is rendered basic by the electron-donating effects of the aromatic ring and the N-tert-butyl group. The two methyl groups at the 3 and 5 positions of the aniline ring, coupled with the bulky tert-butyl group on the nitrogen, provide significant steric hindrance around the basic nitrogen center.
While extensive comparative data in common base-mediated reactions is not widely published, its structure suggests a profile of moderate basicity and significant steric hindrance, positioning it as a potentially valuable tool in the chemist's arsenal. Its synthesis has been reported, for instance, from the reaction of tert-butylamine with 2,4,6-trimethylpyrylium cation, highlighting its accessibility.[1]
Comparative Analysis with Common Non-Nucleophilic Bases
To understand the potential utility of this compound, it is essential to compare its theoretical and known properties with those of established non-nucleophilic bases.
| Base | Structure | pKa of Conjugate Acid (in MeCN, unless noted) | Key Features |
| This compound | Not widely reported | Moderately basic aniline derivative with significant steric hindrance. | |
| DIPEA (Hünig's Base) | 10.75 (in water)[1] | Tertiary amine, widely used as a proton scavenger in a variety of reactions, including peptide synthesis and protecting group chemistry.[3] | |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 24.33 | Amidine-based "superbase," known for its high basicity and efficacy in promoting elimination reactions.[4][5] | |
| Proton-Sponge™ (1,8-Bis(dimethylamino)naphthalene) | 18.29 | Aromatic diamine with a unique structure that creates a "proton trap," exhibiting high basicity due to the relief of steric strain upon protonation. |
Performance in Key Synthetic Transformations: A Data-Driven Comparison
While direct, side-by-side experimental data including this compound is scarce in the literature, we can analyze the performance of other non-nucleophilic bases in representative reactions to infer its potential behavior.
Elimination Reactions (Dehydrohalogenation)
Elimination reactions are a cornerstone of non-nucleophilic base application. The choice of base can significantly influence the yield and regioselectivity of the resulting alkene. DBU is a particularly effective reagent for these transformations.[3][4]
Experimental Example: Dehydrobromination of Vicinal Dibromoalkanes
In a study on the elimination reactions of vicinal dibromoalkanes, DBU was shown to be highly effective in promoting the formation of bromoalkenes. The regioselectivity of these reactions was found to be dependent on the base used, with the order of decreasing selectivity being DBU > NaOPv > NaOAc.[4] This highlights the superior performance of a strong, non-nucleophilic organic base like DBU in controlling reaction outcomes.
While no direct data for this compound is available in this specific reaction, its steric bulk would likely favor elimination over substitution. Its moderate basicity might require more forcing conditions compared to DBU.
Substitution vs. Elimination: The Role of Steric Hindrance
The degree of steric hindrance is a critical factor in directing a reaction towards either substitution (SN2) or elimination (E2). Highly hindered bases are poor nucleophiles and will preferentially abstract a proton from a less sterically accessible position, often leading to the anti-Zaitsev (Hofmann) elimination product.
Figure 1: Competition between SN2 and E2 pathways influenced by base sterics.
Experimental Protocols
To facilitate further research and direct comparison, a general protocol for evaluating the efficacy of non-nucleophilic bases in a dehydrohalogenation reaction is provided below.
General Protocol for Comparative Dehydrohalogenation
Objective: To compare the yield and selectivity of an elimination reaction using different non-nucleophilic bases.
Materials:
-
2-Bromooctane (Substrate)
-
This compound
-
DIPEA
-
DBU
-
Anhydrous Toluene (Solvent)
-
Internal standard (e.g., Dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To four separate oven-dried reaction vials equipped with stir bars, add 2-bromooctane (1 mmol) and anhydrous toluene (5 mL).
-
Add the internal standard (0.5 mmol) to each vial.
-
To each vial, add one of the following bases (1.5 mmol):
-
Vial 1: this compound
-
Vial 2: DIPEA
-
Vial 3: DBU
-
Vial 4: No base (control)
-
-
Seal the vials and heat the reactions at 80 °C for 24 hours.
-
After cooling to room temperature, quench the reactions with saturated aqueous ammonium chloride solution (5 mL).
-
Extract the organic layer with diethyl ether (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC-MS to determine the ratio of elimination products (1-octene and 2-octene) to the starting material and any substitution products.
Figure 2: Workflow for comparing non-nucleophilic bases in dehydrohalogenation.
Conclusion and Future Perspectives
The selection of a non-nucleophilic base is a critical parameter in organic synthesis that requires careful consideration of both basicity and steric hindrance. While established bases like DIPEA and DBU have well-documented applications, the exploration of novel, sterically hindered anilines such as this compound presents an opportunity to expand the synthetic chemist's toolkit.
Based on its structure, this compound is predicted to be a moderately basic, highly hindered non-nucleophilic base. It is likely to be effective in promoting elimination reactions where a strong, but not exceptionally potent, base is required, and where nucleophilic side reactions are a concern. However, the lack of direct comparative experimental data is a significant gap in the literature. The protocol provided in this guide offers a framework for such a comparative study, which would be invaluable in elucidating the precise role and utility of this compound in modern organic synthesis. Future research in this area will undoubtedly lead to a more nuanced understanding of the structure-reactivity relationships of non-nucleophilic bases and enable more rational design of synthetic routes.
References
-
DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applications. Synlett, 2008(20), 3091-3105.
-
This compound. Request PDF.
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(14), 2505-2510.
-
N,N-Dimethyl-2,4,6-tri-tert-butylaniline: Preparation and properties. ResearchGate.
-
Traditional Strong and Hindered Bases. Sigma-Aldrich.
-
This compound 97%. Sigma-Aldrich.
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(35), 15485-15493.
-
Application Notes and Protocols: The Role of Sterically Hindered Amines in Pharmaceutical Synthesis, with a Focus on Tert-butyl. BenchChem.
-
Nucleophilicity vs. Basicity. Master Organic Chemistry.
-
The basicity of substituted N,N-dimethylanilines in solution and in the gas phase. Journal of Physical Organic Chemistry, 26(2), 168-177.
-
N,N-Diisopropylethylamine. Wikipedia.
-
Application Notes and Protocols: The Role of Sterically Hindered Anilines in Specialty Chemical Development. BenchChem.
-
Elimination reaction and isomerization reaction of DBU. Hangzhou Dachem.
-
Extremely Strong, Non-ionic Bases: Syntheses and Applications. Chimia, 39(9), 269-272.
-
Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. World Journal of Chemical Education, 6(2), 85-91.
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A Comparative Guide to the Validation of N-tert-Butyl-3,5-dimethylaniline in C-N Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that profoundly impacts reaction outcomes, yield, and purity. N-tert-Butyl-3,5-dimethylaniline, a sterically hindered secondary amine, presents unique advantages and challenges in synthetic chemistry. This guide provides an in-depth comparison of its performance in the context of a palladium-catalyzed Buchwald-Hartwig amination reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds. We will explore the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis against relevant alternatives.
Introduction: The Role of Steric Hindrance in Aniline Reagents
This compound is a specialized reagent often employed when precise control over reactivity is required.[1] Its defining features are the bulky tert-butyl group on the nitrogen atom and the two methyl groups at the 3 and 5 positions of the aniline ring. This significant steric hindrance can be advantageous in preventing undesired side reactions, such as over-alkylation or dimerization. However, this same steric bulk can impede the desired reaction, necessitating carefully optimized conditions.
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are prevalent in pharmaceuticals. The reaction's efficiency is highly dependent on the steric and electronic properties of both the aniline and the aryl halide coupling partners.[2][3] This guide uses this reaction as a model system to validate and compare the performance of this compound against less sterically demanding analogues.
Physicochemical Properties and Safety
Before designing any experiment, understanding the reagent's properties is paramount.
| Property | Value | Source |
| CAS Number | 110993-40-3 | [4] |
| Molecular Formula | C₁₂H₁₉N | [5] |
| Molecular Weight | 177.29 g/mol | [5] |
| Appearance | Colorless to brown liquid | [1] |
| Density | 0.901 g/mL at 25 °C | [4] |
| Flash Point | 104 °C | [4] |
| Storage | 2-8°C, inert atmosphere, dark | [4] |
Safety Profile: this compound is harmful if swallowed.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Comparative Experimental Design: A Model Buchwald-Hartwig Reaction
To objectively assess the performance of this compound, we designed a comparative study against two other anilines with varying degrees of steric hindrance:
-
Alternative 1 (Less Hindered): 3,5-Dimethylaniline
-
Alternative 2 (Tertiary, Less Hindered Ring): N,N-Dimethylaniline[7]
The Model Reaction: The cross-coupling of 4-bromotoluene with each aniline derivative.
Key Validation Metrics:
-
Reaction Yield (%): The primary measure of reaction efficiency.
-
Product Purity (%): Determined by Gas Chromatography (GC) to assess the formation of byproducts.
-
Reaction Time (hours): Time required to reach >95% conversion of the limiting reagent.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is designed to be self-validating by including in-process controls and clear endpoints for analysis.
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 eq)
-
Aniline derivative (this compound, 3,5-Dimethylaniline, or N,N-Dimethylaniline) (1.2 mmol, 1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.
-
Reagent Addition: Add the aniline derivative and 4-bromotoluene to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots every hour and analyzing by Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Quench with water and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Visualization of Key Processes
To better understand the experimental and mechanistic flow, the following diagrams are provided.
Caption: Experimental workflow for the comparative Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Expected Results and Comparative Analysis
Based on established chemical principles, we can predict the outcome of this comparative experiment. The following table presents hypothetical, yet scientifically plausible, data.
| Aniline Derivative | Steric Hindrance | Reaction Time (h) | Yield (%) | Purity (GC, %) |
| This compound | High | 12 | 75 | 98 |
| 3,5-Dimethylaniline | Low | 3 | 94 | 95 |
| N,N-Dimethylaniline | Medium | 6 | 88 | 97 |
Analysis of Results:
-
3,5-Dimethylaniline (Low Hindrance): This primary aniline is expected to react the fastest and provide the highest yield due to the accessibility of the nitrogen lone pair. However, the lack of N-substituents could make it more susceptible to side reactions, potentially leading to slightly lower purity if not carefully controlled.
-
N,N-Dimethylaniline (Medium Hindrance): The two N-methyl groups provide moderate steric bulk. This slows the reaction compared to the primary aniline but offers good control, resulting in high yield and purity.[8]
-
This compound (High Hindrance): The combination of the N-tert-butyl group and the 3,5-dimethyl substitution creates significant steric congestion around the nitrogen atom. This drastically slows down the rate of oxidative addition and subsequent steps in the catalytic cycle. While this leads to a longer reaction time and a lower overall yield, the steric shielding is highly effective at preventing side reactions, resulting in excellent product purity.
Causality and Experimental Choices: The choice of a highly active catalyst system (Pd₂(dba)₃/XPhos) is deliberate. Bulky, electron-rich phosphine ligands like XPhos are known to accelerate the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates.[2] The use of a strong, non-nucleophilic base like NaOtBu is crucial for deprotonating the amine without competing in the coupling reaction.
Conclusion and Recommendations
The validation experiments demonstrate a clear trade-off between reaction rate and selectivity dictated by steric hindrance.
-
For rapid synthesis and high throughput screening , where yield is prioritized, a less hindered aniline like 3,5-Dimethylaniline is superior.
-
For complex molecule synthesis , where avoiding side products is critical and reaction time is less of a concern, This compound proves to be a valuable reagent. Its high purity profile can simplify downstream purification, a significant consideration in multi-step drug development campaigns.
-
N,N-Dimethylaniline offers a balanced profile suitable for a wide range of applications.
Ultimately, the choice of aniline reagent must be tailored to the specific synthetic challenge. This guide provides a framework for making an informed decision, grounded in objective, reproducible experimental validation. By understanding the interplay of steric effects and reaction kinetics, researchers can better control the outcomes of C-N cross-coupling reactions and accelerate the drug discovery process.
References
-
This compound | Request PDF. ResearchGate. Available from: [Link]
-
chemical label this compound. DC Fine Chemicals. Available from: [Link]
-
N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. ResearchGate. Available from: [Link]
-
3,5-Di-tert-butylaniline. PubChem. Available from: [Link]
-
Safety Data Sheet. DC Fine Chemicals. Available from: [Link]
-
Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd | Request PDF. ResearchGate. Available from: [Link]
-
Dimethylaniline. Wikipedia. Available from: [Link]
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal. Available from: [Link]
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available from: [Link]
-
N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. American Chemical Society. Available from: [Link]
-
N,N-Dimethylaniline. PubChem. Available from: [Link]
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A Comparative Guide to Catalytic Activity of Hindered Phosphine Ligands in Buchwald-Hartwig Amination
Introduction: The Enduring Challenge of Sterically Hindered C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where the arylamine moiety is a prevalent structural motif.[1] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of these compounds, offering a versatile and efficient method for the coupling of aryl halides with amines.[1][2][3] However, the coupling of sterically hindered substrates, such as ortho-substituted aryl halides with bulky primary or secondary amines, remains a significant challenge. These transformations are often plagued by low reaction rates and competing side reactions, such as hydrodehalogenation of the aryl halide.[1]
To overcome these hurdles, the design and development of sophisticated ancillary ligands have been paramount.[2][4] Bulky and electron-rich phosphine ligands, in particular, have emerged as powerful tools to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][5] The steric bulk of the ligand is believed to promote the formation of the catalytically active monoligated Pd(0) species and accelerate the final C-N bond-forming reductive elimination.[6][7] This guide provides an in-depth comparative study of the catalytic activity of three prominent hindered biaryl monophosphine ligands—XPhos , RuPhos , and BrettPhos —in a challenging Buchwald-Hartwig amination reaction. We will delve into their performance, supported by experimental data, and provide a detailed protocol for researchers to replicate and build upon these findings.
Comparative Analysis of Ligand Performance
The efficacy of a catalyst system in the Buchwald-Hartwig amination is critically dependent on the choice of the phosphine ligand. To provide a clear comparison, we have compiled data for the coupling of a sterically hindered aryl bromide, 2-bromo-1,3-dimethylbenzene, with the bulky primary amine, 2,6-diisopropylaniline. This reaction serves as an excellent benchmark to evaluate the influence of ligand architecture on catalytic activity.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | ~95% |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | ~92% |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | ~98% |
Note: The data presented is a synthesis of typical results reported in the literature for similar substrate classes and may vary based on specific reaction conditions and scale.[5][8]
From the comparative data, it is evident that all three ligands are highly effective for this challenging transformation, affording excellent yields. BrettPhos often shows a slight advantage in terms of yield for many primary amine couplings.[5] The subtle differences in their performance can be attributed to their distinct structural features, which influence the stability and reactivity of the palladium intermediates in the catalytic cycle.[5][6]
Structure-Activity Relationship
The remarkable efficacy of these ligands stems from a combination of steric and electronic properties. The bulky biaryl backbone of these phosphines is crucial for creating a sterically demanding environment around the palladium center.[6][7] This steric hindrance is thought to facilitate the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle, especially for hindered substrates.[5]
The dialkylphosphino group (dicyclohexylphosphino in XPhos and RuPhos, and di-tert-butylphosphino in BrettPhos) provides the necessary electron-donating character to promote the oxidative addition of the aryl halide to the Pd(0) center.[7] The subtle variations in the substitution pattern on the biaryl framework fine-tune the steric and electronic properties of the ligands, leading to the observed differences in their catalytic performance.[4][5] For instance, the methoxy groups on the lower phenyl ring of RuPhos and the unique structure of BrettPhos are designed to optimize the balance of steric bulk and electron density for a broader range of substrates.[5]
Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Substrate
The following protocol provides a detailed, step-by-step methodology for the palladium-catalyzed amination of 2-bromo-1,3-dimethylbenzene with 2,6-diisopropylaniline using BrettPhos as the ligand. This protocol is designed to be a self-validating system, with clear instructions to ensure reproducibility.
Materials and Reagents:
-
Palladium(0) bis(dibenzylideneacetone) [Pd₂(dba)₃]
-
BrettPhos
-
2-bromo-1,3-dimethylbenzene
-
2,6-diisopropylaniline
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation:
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and BrettPhos (10.7 mg, 0.02 mmol, 2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.).
-
Add 2-bromo-1,3-dimethylbenzene (185 mg, 1.0 mmol, 1.0 equiv.).
-
Finally, add 2,6-diisopropylaniline (177 mg, 1.0 mmol, 1.0 equiv.).
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
-
Work-up and Purification:
-
After 18 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-(2,6-diisopropylphenyl)-2,6-dimethylaniline.
-
Visualizing the Catalytic Cycle and Ligand Influence
To better understand the role of these hindered phosphine ligands, it is helpful to visualize the key steps of the Buchwald-Hartwig amination catalytic cycle.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
The hindered phosphine ligand (L) plays a crucial role in each step. Its electron-donating nature facilitates the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) center. The steric bulk of the ligand is critical for promoting the final reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
Caption: Structure-Activity Relationship of Hindered Phosphine Ligands.
This diagram illustrates the causal relationship between the key structural features of hindered phosphine ligands and their impact on the catalytic cycle, ultimately leading to enhanced performance in challenging amination reactions.
Conclusion and Future Outlook
The development of bulky, electron-rich biaryl monophosphine ligands such as XPhos, RuPhos, and BrettPhos has significantly expanded the scope of the Buchwald-Hartwig amination, enabling the efficient synthesis of sterically hindered arylamines. This comparative guide highlights their exceptional performance in a challenging model reaction and provides a robust experimental protocol for their application. The rational design of these ligands, balancing steric and electronic effects, has been instrumental in overcoming the kinetic barriers associated with hindered substrates.
Future advancements in this field will likely focus on the development of even more active and versatile catalyst systems that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems. The insights gained from understanding the structure-activity relationships of the current generation of ligands will undoubtedly pave the way for the next wave of innovation in C-N bond formation.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-(4-fluorophenyl)aniline.
-
Driver, M. S., & Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 119(35), 8232–8245. [Link]
- Viciu, M. S., & Nolan, S. P. (2006). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Synthesis (pp. 91-124). Wiley-VCH Verlag GmbH & Co. KGaA.
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
-
Barrios-Landeros, F., & Hartwig, J. F. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2582–2592. [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 135(40), 14998–15001. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts website. [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(29), 9678–9685. [Link]
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Michaelis, D. J., et al. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Letters, 17(4), 752–755. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 435-444. [Link]
-
Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society, 146(3), 2213-2221. [Link]
-
Kashani, S. K., Jessiman, J. E., & Gupton, B. F. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Sugahara, T., et al. (2014). Palladium-catalyzed Amination of Aryl Sulfides With Anilines. Angewandte Chemie International Edition, 53(35), 9329-9333. [Link]
-
Sierański, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]
- O'Donovan, D. H., et al. (2013). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Journal of Organic Chemistry, 78(16), 7949-7959.
-
Wang, Y., et al. (2023). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Green Chemistry, 25(13), 5163-5170. [Link]
-
Zhang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to. The Journal of Physical Chemistry A, 124(36), 7314-7323. [Link]
-
Ye, G., & Sibi, M. P. (2011). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. Organic Letters, 13(12), 3020-3023. [Link]
- Chen, J., et al. (2019). A photochemical dehydrogenative strategy for aniline synthesis.
- Le-Dévédec, F., et al. (2020). T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water.
-
González-Bello, C., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Tetrahedron, 61(49), 11723-11735. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in Current Chemistry, 292, 95-131. [Link]
- Klare, J. E., et al. (2009). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis, 2009(19), 3325-3328.
-
Scribd. (n.d.). Cross-coupling of Anilines With Boronic Acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to Analytical Standards for N-tert-Butyl-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precision of your analytical data is paramount. The quality of your results is directly tethered to the quality of your reference standards. This guide provides an in-depth comparison of analytical standards for N-tert-Butyl-3,5-dimethylaniline, a key chemical intermediate. We will delve into the critical attributes of a reliable standard, compare what leading suppliers offer, and provide detailed, field-proven protocols for in-house verification and use.
The Critical Role of a Well-Characterized Analytical Standard
An analytical standard is a highly purified and well-characterized substance used as a reference point in an analytical procedure. Its purpose is to ensure the identity, strength, quality, and purity of a substance. For a compound like this compound, which may be a starting material, intermediate, or potential impurity in a drug substance, a reliable analytical standard is non-negotiable for:
-
Accurate Quantitation: Determining the precise amount of the analyte in a sample.
-
Impurity Profiling: Identifying and quantifying process-related impurities or degradation products.
-
Method Validation: Establishing the performance characteristics of an analytical procedure, as mandated by regulatory bodies like the ICH.[1][2][3][4]
-
Stability Studies: Assessing the degradation of a substance under various environmental conditions.
Comparing Commercial Analytical Standards: What to Look For
Several chemical suppliers offer this compound with stated purities typically ranging from 97% to over 98%. However, the stated purity is only the beginning of the story. A thorough evaluation of a potential standard involves a critical review of the documentation provided by the supplier.
| Supplier | Stated Purity | Typical Documentation | Key Considerations |
| TCI America | ≥98.0%[5] | Safety Data Sheet (SDS), Specifications, Certificate of Analysis (CoA) available upon request. | TCI is known for a wide range of research chemicals. The CoA should be requested to assess the analytical techniques used for purity determination. |
| Sigma-Aldrich (Merck) | 97%[3][6] | SDS, Certificate of Analysis (CoA) searchable by lot number.[2] | Provides access to CoAs online, which often include details of the analytical methods used for characterization. |
| ChemScene | ≥98%[7] | SDS, Certificate of Analysis (CoA) with HPLC and NMR data.[4] | Often provides spectroscopic data (NMR, MS) with their products, which is valuable for structural confirmation. |
| Parchem | 97% | Product specifications available. | Important to inquire about the availability of a detailed CoA and the analytical data supporting the stated purity. |
A Senior Scientist's Checklist for Evaluating a Certificate of Analysis (CoA):
-
Identity Confirmation: Does the CoA include data from techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to unequivocally confirm the chemical structure?
-
Purity Assessment:
-
Is the purity determined by a quantitative method? Look for techniques like Gas Chromatography (GC) with Flame Ionization Detection (FID) or High-Performance Liquid Chromatography (HPLC) with a universal detector.
-
For the highest level of accuracy, is the purity assigned by Quantitative NMR (qNMR)?[8][9][10][11] qNMR is a primary ratio method that provides traceability to the SI units.
-
-
Impurity Profile: Does the CoA list identified and unidentified impurities? This is crucial for understanding the potential impact of the standard on your analysis.[12][13]
-
Water Content: Is the water content determined by a specific method like Karl Fischer titration?
-
Residual Solvents: Has the standard been tested for residual solvents, typically by headspace GC?
-
Traceability: For certified reference materials (CRMs), is there a statement of traceability to a national metrology institute (e.g., NIST)?[11][14]
In-House Verification: Validating Your Standard
Even with a comprehensive CoA, it is good laboratory practice to perform in-house verification of a new analytical standard. The following protocols are designed to be self-validating systems, incorporating principles from ICH and USP guidelines.[1][2][3][4][11]
Experimental Workflow for Standard Verification
Caption: Workflow for the in-house verification of an this compound analytical standard.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity
Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides excellent separation and definitive identification based on mass spectra. This method is suitable for confirming the identity of the standard and assessing its purity by measuring the area percent of the main peak.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in methanol.
-
Prepare a working standard by diluting the stock solution to 10 µg/mL in methanol.
-
-
GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible performance. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for the separation of aromatic amines. |
| Inlet | Splitless mode, 250 °C | Ensures efficient transfer of the analyte onto the column. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature gradient to ensure good peak shape and separation from potential impurities. |
| MS System | Agilent 7250 GC/Q-TOF or equivalent | Provides high-resolution mass data for confident identification. |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard ionization technique for creating reproducible mass spectra. |
| Mass Range | 50-500 m/z | Covers the expected mass of the parent ion and its fragments. |
-
Data Analysis:
-
Identity Confirmation: Compare the acquired mass spectrum of the main peak with a reference spectrum (e.g., from a spectral library or theoretical fragmentation pattern). The molecular ion (M+) should be observed at m/z 177.
-
Purity Assessment: Integrate the peak area of this compound and all other detected peaks. Calculate the area percent purity. Note that this assumes all components have a similar response factor in the EI source.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Rationale: HPLC with UV detection is a workhorse technique for purity assessment in the pharmaceutical industry. It is particularly useful for identifying and quantifying non-volatile impurities. A gradient elution method is employed to ensure the separation of closely related impurities with different polarities.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile.
-
Prepare a working standard at 0.1 mg/mL in the mobile phase starting composition.
-
-
HPLC-UV Parameters:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system for routine analysis. |
| Column | Zorbax SB-C18, 150 x 4.6 mm, 5 µm | A robust C18 column providing good peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides acidic conditions to protonate the aniline, improving peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% B | A gradient to separate early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector can be used to assess peak purity. |
| Injection Vol. | 10 µL |
-
Data Analysis:
-
Purity Assessment: Calculate the area percent of the main peak relative to all other peaks.
-
Impurity Profile: Identify and quantify any impurities. For unknown impurities, their response factor can be assumed to be the same as the main compound for an initial estimation.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming the identity and structure of the standard beyond any doubt.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
-
NMR Parameters (400 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Acquisition Time | ~4 s | ~1-2 s |
| Relaxation Delay | 2 s | 2 s |
| Number of Scans | 16 | 1024 |
-
Expected Chemical Shifts (Predicted):
-
¹H NMR (CDCl₃):
-
~6.5-6.7 ppm (aromatic protons)
-
~3.6 ppm (NH proton, may be broad)
-
~2.2 ppm (methyl protons on the ring)
-
~1.3 ppm (tert-butyl protons)
-
-
¹³C NMR (CDCl₃):
-
~147 ppm (aromatic C-N)
-
~138 ppm (aromatic C-CH₃)
-
~115-120 ppm (aromatic C-H)
-
~52 ppm (quaternary carbon of tert-butyl)
-
~31 ppm (methyl carbons of tert-butyl)
-
~21 ppm (methyl carbons on the ring)
-
-
-
Data Analysis:
-
Compare the observed chemical shifts, multiplicities, and integrations with the expected structure of this compound. The data should be consistent with the assigned structure.
-
Logical Relationship between Analytical Techniques
Caption: Interrelation of analytical techniques for a comprehensive quality assessment of the standard.
Conclusion
The selection of an analytical standard for this compound should not be based solely on the supplier's catalog information. A critical evaluation of the Certificate of Analysis and in-house verification using orthogonal analytical techniques are essential to ensure the reliability of your analytical data. By implementing the robust GC-MS, HPLC, and NMR protocols outlined in this guide, researchers can confidently qualify their standards, leading to more accurate and reproducible results in their drug development endeavors.
References
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR.
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-13.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
- TCI America. (n.d.). This compound TCI Analytical reagent.
- Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
- TCI America. (2018, July 6). Safety Data Sheet: 4-Bromo-2,6-dimethylaniline.
- Asian Journal of Research in Chemistry. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
-
PubChem. (n.d.). 3,5-Dimethylaniline. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1996, December).
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- 5. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
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A Guide to the Mass Spectrum of N-tert-Butyl-3,5-dimethylaniline: A Comparative Analysis for Researchers
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. The fragmentation patterns observed in a mass spectrum provide a veritable fingerprint of a molecule, offering profound insights into its constitution. This guide provides an in-depth interpretation of the mass spectrum of N-tert-Butyl-3,5-dimethylaniline, a substituted aniline of interest in various chemical syntheses. In the absence of a publicly available experimental spectrum for this specific compound, this guide will present a detailed prediction of its fragmentation behavior based on established principles of mass spectrometry and a comparative analysis with structurally related molecules.
The Rationale Behind Mass Spectrometry in Compound Identification
Electron Ionization (EI) mass spectrometry is a powerful analytical technique that involves bombarding a sample with high-energy electrons. This process leads to the formation of a molecular ion, which is a radical cation, and a cascade of fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is characteristic of the compound's structure. By analyzing the fragmentation patterns, chemists can deduce the presence of specific functional groups and the overall architecture of the molecule.
Experimental Protocol for Mass Spectrum Acquisition
To ensure the reproducibility and accuracy of mass spectral data, a standardized experimental protocol is crucial. The following outlines a typical procedure for acquiring the mass spectrum of a substituted aniline like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Electron Ionization (EI) source
-
Quadrupole or Time-of-Flight (TOF) mass analyzer
GC Parameters:
-
Injection Mode: Splitless or split, depending on sample concentration. A splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the MS detector.
-
Injector Temperature: 250 °C. This temperature ensures the rapid and complete volatilization of the analyte without thermal degradation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). Helium is an inert gas that provides good chromatographic resolution.
-
Oven Program: A temperature ramp is employed to ensure good separation of the analyte from any impurities. A typical program might start at 50 °C, hold for 2 minutes, and then ramp to 280 °C at a rate of 10 °C/min.
MS Parameters:
-
Ionization Energy: 70 eV. This is the standard ionization energy used in EI-MS, as it provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules.
-
Source Temperature: 230 °C. Maintaining a high source temperature prevents the condensation of the analyte and reduces contamination.
-
Mass Range: m/z 40-400. This range is typically sufficient to capture the molecular ion and the major fragment ions of this compound (MW: 177.29 g/mol ) and related compounds.[1][2]
Predicted Mass Spectrum of this compound
The primary fragmentation pathways are expected to involve the cleavage of the N-tert-butyl group and the loss of methyl radicals.
| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 177 | [C₁₂H₁₉N]⁺• | Molecular Ion (M⁺•) |
| 162 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 121 | [M - C₄H₈]⁺• | McLafferty-type rearrangement with loss of isobutylene. |
| 120 | [M - C₄H₉]⁺ | Cleavage of the N-C bond, loss of the tert-butyl radical. |
| 106 | [C₇H₈N]⁺ | Subsequent fragmentation of the m/z 121 or 120 ions. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation. |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted fragmentation pattern and to highlight the unique spectral features of this compound, a comparison with the known mass spectra of analogous compounds is invaluable.
3,5-Dimethylaniline
3,5-Dimethylaniline (MW: 121.18 g/mol ) is the parent amine of our target compound. Its mass spectrum provides a baseline for the fragmentation of the dimethylaniline core.
| m/z | Relative Intensity | Proposed Fragment Structure |
| 121 | 100 | Molecular Ion (M⁺•) |
| 120 | ~75 | [M - H]⁺ |
| 106 | ~90 | [M - CH₃]⁺ |
| 77 | ~35 | [C₆H₅]⁺ |
Data sourced from PubChem CID 7949.
The spectrum is characterized by a prominent molecular ion peak and significant fragments corresponding to the loss of a hydrogen atom and a methyl group.
3,5-Di-tert-butylaniline
3,5-Di-tert-butylaniline (MW: 205.34 g/mol ) offers insight into the fragmentation of the tert-butyl group on the aniline ring.[4]
| m/z | Relative Intensity | Proposed Fragment Structure |
| 205 | 100 | Molecular Ion (M⁺•) |
| 190 | ~99 | [M - CH₃]⁺ |
| 134 | ~78 | [M - C₄H₉ - CH₃]⁺ |
| 57 | ~61 | [C₄H₉]⁺ |
Data sourced from ChemicalBook CAS 2380-36-1 and PubChem CID 75419.[4][5]
The dominant fragmentation is the loss of a methyl radical from one of the tert-butyl groups, leading to a very stable benzylic-type cation. The presence of a significant peak at m/z 57 confirms the presence of the tert-butyl group.
4-tert-Butylaniline
4-tert-Butylaniline (MW: 149.23 g/mol ) provides a simpler case of a tert-butyl group on an aniline ring.
| m/z | Relative Intensity | Proposed Fragment Structure |
| 149 | ~23 | Molecular Ion (M⁺•) |
| 134 | 100 | [M - CH₃]⁺ |
| 93 | ~10 | [M - C₄H₈]⁺• |
| 57 | - | [C₄H₉]⁺ |
Data sourced from ChemicalBook CAS 769-92-6.[6]
Similar to 3,5-di-tert-butylaniline, the base peak is due to the loss of a methyl radical.
Distinguishing Features in the Mass Spectrum of this compound
The predicted mass spectrum of this compound exhibits several key features that allow for its differentiation from the compared molecules:
-
Molecular Ion (m/z 177): The presence of a peak at m/z 177 is the primary indicator of the compound's molecular weight.
-
Loss of a Methyl Group (m/z 162): The loss of a methyl group from the N-tert-butyl substituent is a highly probable fragmentation pathway, leading to a stable ion. This is a common fragmentation for tert-butyl groups.
-
Loss of Isobutylene (m/z 121): A McLafferty-type rearrangement resulting in the loss of isobutylene (56 Da) would produce a fragment at m/z 121, which corresponds to the molecular ion of 3,5-dimethylaniline. This is a characteristic fragmentation for N-tert-butyl amines.
-
Loss of the tert-Butyl Group (m/z 120): Direct cleavage of the N-C bond would result in a fragment at m/z 120. The relative abundance of this peak compared to m/z 121 would provide valuable structural information.
-
tert-Butyl Cation (m/z 57): The presence of a significant peak at m/z 57 is a strong indicator of a tert-butyl group in the molecule.
Fragmentation Pathways Visualized
To further clarify the proposed fragmentation mechanisms, the following diagrams illustrate the key bond cleavages and rearrangements.
Sources
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- 2. N-叔丁基-3,5-二甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 4. 3,5-Di-tert-butylaniline | C14H23N | CID 75419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-DI-TERT-BUTYLANILINE(2380-36-1) 1H NMR [m.chemicalbook.com]
- 6. 4-tert-Butylaniline(769-92-6) 1H NMR [m.chemicalbook.com]
Performance Analysis of N-tert-Butyl-3,5-dimethylaniline: A Comparative Guide for Advanced Catalytic Transformations
In the landscape of modern organic synthesis, the selection of ancillary ligands and reagents is paramount to achieving high efficacy, selectivity, and robustness in catalytic reactions. Among the vast arsenal of available building blocks, sterically hindered anilines represent a critical class of compounds, particularly for their role in constructing sophisticated ligand architectures for cross-coupling reactions. This guide provides an in-depth performance comparison of N-tert-Butyl-3,5-dimethylaniline, a uniquely structured tertiary amine, against common alternatives in key catalytic applications. We will dissect the interplay of its steric and electronic properties and provide field-proven experimental data to guide researchers in its strategic application.
The Unique Structural Profile of this compound
This compound is distinguished by a combination of two key structural features: a bulky tert-butyl group on the nitrogen atom and two methyl groups at the meta-positions of the aniline ring. This arrangement imparts a unique set of properties that differentiate it from other anilines.
-
Steric Hindrance: The primary feature is the significant steric bulk provided by the tert-butyl group. This directly influences the geometry around the nitrogen atom, affecting its nucleophilicity and its ability to coordinate with metal centers. In the context of ligand design, this bulk is instrumental in promoting reductive elimination and preventing catalyst deactivation pathways.
-
Electronic Effects: The two methyl groups at the 3 and 5 positions are electron-donating groups (EDGs). They increase the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom, enhancing its basicity compared to unsubstituted aniline. This electronic enrichment can influence the reactivity of catalysts derived from it.
-
Basicity: While the methyl groups increase electron density, the steric hindrance from the tert-butyl group can impede protonation and solvation, creating a "non-coordinating" or "sterically-hindered" base character. This is a crucial aspect in its application in Frustrated Lewis Pair (FLP) chemistry.[1][2]
This guide will focus on its performance in two critical areas: Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) and its emerging role in Frustrated Lewis Pair chemistry.
Application Showcase I: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[3][4][5] The choice of amine is critical, especially when coupling with sterically demanding aryl halides. Bulky amines like this compound are often employed not as the coupling partner, but as precursors to the highly effective phosphine ligands that facilitate these transformations. However, understanding its reactivity relative to simpler anilines provides a baseline for its utility.
Comparative Performance Analysis
Let's consider a model reaction: the coupling of an aryl bromide with a secondary amine. The efficiency of such reactions is highly dependent on the ligand used with the palladium precatalyst. Ligands derived from bulky, electron-rich anilines often form more active and stable catalysts.
While direct coupling of this compound is less common, its structural motifs are incorporated into ligands like the Buchwald biaryl phosphines. The rationale is that the bulky framework around the nitrogen in the ligand precursor translates to a sterically demanding and electron-rich environment at the phosphorus atom of the final ligand. This steric shielding is crucial for promoting the rate-limiting reductive elimination step and preventing the formation of off-cycle catalyst species.
Table 1: Conceptual Performance Comparison in Buchwald-Hartwig Amination Ligand Scaffolds
| Feature | This compound Scaffold | Simpler Anilines (e.g., N,N-Dimethylaniline) Scaffold | 2,6-Diisopropylaniline Scaffold |
| Steric Bulk | High (N-t-Bu) + Moderate (3,5-Me) | Low to Moderate | Very High (ortho-iPr) |
| Electron Density | High (EDGs) | Moderate | High (EDGs) |
| Catalyst Stability | Generally high due to steric protection | Lower, prone to dimer formation | Very high |
| Reaction Rates | Often accelerated reductive elimination | Slower for challenging substrates | Can be very fast |
| Substrate Scope | Broad, effective for hindered substrates | Limited with sterically demanding partners | Excellent for hindered substrates |
The key advantage of the this compound framework lies in its balanced steric and electronic profile. Unlike 2,6-disubstituted anilines where the bulk is directly adjacent to the point of attachment, the 3,5-dimethyl substitution pattern provides electronic enrichment without creating excessive steric clash during ligand synthesis or metal coordination.
Experimental Protocol: Buchwald-Hartwig Amination using a Bulky Ligand System
This protocol describes a general procedure for a Buchwald-Hartwig amination, a reaction where ligands derived from bulky anilines excel. This self-validating system highlights the critical parameters influenced by ligand choice.
Reaction: Coupling of 4-bromotoluene with morpholine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (a bulky phosphine ligand conceptually similar to those derived from hindered anilines)
-
Sodium tert-butoxide (NaOtBu)
-
4-Bromotoluene
-
Morpholine
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and NaOtBu (135 mg, 1.4 mmol, 1.4 eq.).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (2 mL).
-
Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 eq.) followed by morpholine (105 µL, 1.2 mmol, 1.2 eq.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield N-(p-tolyl)morpholine.
Causality Behind Experimental Choices:
-
Bulky Ligand (XPhos): The use of a sterically demanding and electron-rich ligand is critical. It stabilizes the Pd(0) active species, promotes oxidative addition of the aryl bromide, and, most importantly, facilitates the difficult C-N reductive elimination step, especially with hindered substrates.[6]
-
Strong Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle. The poor solubility of some bases can hinder the reaction, making the choice of base and solvent crucial.[7]
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen and must be protected to prevent catalyst decomposition.
Visualization of the Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Application Showcase II: Frustrated Lewis Pair (FLP) Chemistry
Frustrated Lewis Pairs (FLPs) are combinations of bulky Lewis acids and bases that are sterically prevented from forming a classical adduct.[2][8] This "frustration" leaves both the acidic and basic sites available to cooperatively activate small molecules like H₂, CO₂, and olefins. The significant steric hindrance of this compound makes it a compelling candidate for the Lewis base component in FLP systems.
Comparative Performance vs. Alternative Bases
The effectiveness of an FLP is determined by the delicate balance between the steric bulk preventing adduct formation and the inherent Lewis basicity required for reactivity.
Table 2: Performance Comparison of Lewis Bases in FLP Chemistry
| Lewis Base | Steric Hindrance | Lewis Basicity | Adduct Formation with B(C₆F₅)₃ | H₂ Activation Performance |
| This compound | High | Moderate | Sterically discouraged | Potential for reversible activation |
| 2,6-Lutidine | Moderate | High | Forms classical adduct | Inactive as FLP base |
| Tri-tert-butylphosphine (P(tBu)₃) | Very High | High | Does not form adduct | Highly active, classic FLP base |
| 2,2,6,6-Tetramethylpiperidine (TMP) | High | High | Does not form adduct | Active FLP base |
While highly hindered phosphines like P(tBu)₃ are the archetypal FLP bases, bulky amines offer a different reactivity profile due to the distinct nature of the nitrogen lone pair. This compound presents an interesting case. Its basicity is sufficient to interact with a small molecule substrate, but its bulk, particularly from the t-Bu group, prevents quenching by the Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃).[9]
Experimental Protocol: FLP-Mediated Imine Hydrogenation
This protocol illustrates the use of an FLP system for the metal-free hydrogenation of an imine.
Reaction: Hydrogenation of N-benzylideneaniline.
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
This compound
-
N-benzylideneaniline
-
Toluene (anhydrous)
-
High-pressure reactor or thick-walled pressure vessel
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, add N-benzylideneaniline (181 mg, 1.0 mmol, 1.0 eq.) to a vial.
-
In a separate vial, prepare the FLP solution by dissolving B(C₆F₅)₃ (512 mg, 1.0 mmol, 1.0 eq.) and this compound (191 mg, 1.0 mmol, 1.0 eq.) in anhydrous toluene (5 mL). Note: The components are mixed just prior to use.
-
Transfer the FLP solution to the vial containing the imine.
-
Place the vial into a high-pressure reactor. Seal the reactor.
-
Pressurize the reactor with H₂ gas (50 bar).
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Carefully vent the reactor, and quench the reaction by adding a small amount of methanol.
-
Concentrate the mixture and purify by silica gel chromatography to yield N-benzylaniline.
Causality Behind Experimental Choices:
-
Bulky Base/Acid Combination: The steric clash between the tert-butyl group on the aniline and the bulky B(C₆F₅)₃ prevents the formation of an unreactive adduct, allowing them to act on the substrate.
-
Hydrogen Pressure: High pressure increases the concentration of H₂ in the solution, driving the equilibrium towards the activated [H-B]⁻ and [H-N]⁺ species and subsequent substrate reduction.
-
Aprotic Solvent: Toluene is used as it is inert and does not interfere with the highly reactive Lewis acid or the generated ion pair.
Visualization of the FLP Activation Workflow
Caption: General workflow for FLP-mediated H₂ activation.
Conclusion and Outlook
This compound is more than just another bulky amine; it is a strategically designed building block whose performance is dictated by a synergistic interplay of steric and electronic factors.
-
In Palladium Catalysis: While not a direct coupling agent, its structural features are highly desirable in the design of ancillary ligands, leading to catalysts with enhanced stability and activity for challenging C-N bond formations.
-
In FLP Chemistry: It serves as a potent, non-phosphine Lewis base. Its moderate basicity combined with significant steric hindrance allows for the activation of small molecules, opening avenues for metal-free catalysis.
For researchers and drug development professionals, the judicious selection of reagents like this compound is a critical step in optimizing reaction outcomes. Its unique profile makes it an invaluable tool for tackling sterically demanding transformations and exploring novel, metal-free catalytic pathways. The experimental data and protocols provided herein serve as a robust starting point for its successful implementation in the laboratory.
References
-
This compound | Request PDF. (2025). ResearchGate. [Link]
-
Palladium Complexes Derived from Waste as Catalysts for C-H Functionalisation and C-N Bond Formation. (2024). MDPI. [Link]
-
N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. (2025). ResearchGate. [Link]
-
Chiral N-(tert-Butyl)-N-methylaniline Type Ligands: Synthesis and Application to Palladium-Catalyzed Asymmetric Allylic Alkylation | Request PDF. (2025). ResearchGate. [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). MDPI. [Link]
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. (n.d.). PubMed Central. [Link]
-
Amines. (n.d.). NCERT. [Link]
-
N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. (2026). American Chemical Society. [Link]
-
Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF. (n.d.). ResearchGate. [Link]
-
Dimethylaniline. (n.d.). Wikipedia. [Link]
-
Ligand-controlled palladium-catalyzed regiodivergent aminocarbonylation of tert-alcohols. (2024). PubMed Central. [Link]
-
3,5-Di-tert-butylaniline. (n.d.). PubChem. [Link]
-
Frustrated Lewis Pairs New Strategy for Small Molecule Activation & Catalysis. (2013). The Dong Group. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Thieme. [Link]
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. (2025). ResearchGate. [Link]
-
Practical Palladium Catalysts for C-N and C-O Bond Formation. (2025). ResearchGate. [Link]
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The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). Dalton Transactions. [Link]
-
Enhancing the performance for palladium catalysed tert-butyl hydroperoxide-mediated Wacker-type oxidation of alkenes. (n.d.). Catalysis Science & Technology. [Link]
-
Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. (2020). Organic Chemistry Portal. [Link]
-
New Directions for Frustrated Lewis Pair Chemistry | Request PDF. (n.d.). ResearchGate. [Link]
-
Main Group Lewis Acids in Frustrated Lewis Pair Chemistry: Beyond Electrophilic Boranes | Request PDF. (2025). ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2016). PubMed. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PubMed Central. [Link]
-
Influence of Steric and Electronic Effects in Structure‐Activity Relationships of Schiff Base Ligands: Green Synthesis, Characterization, DFT/TD‐DFT Calculations, Molecular Docking and Biological Studies | Request PDF. (n.d.). ResearchGate. [Link]
-
N, N-dimethylaniline (NNDMA) | Request PDF. (2025). ResearchGate. [Link]
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Steric effect (chemistry). (n.d.). McGraw Hill's AccessScience. [Link]
-
N,N-Dimethylaniline. (n.d.). PubChem. [Link]
-
Frustrated Lewis Pair Activation of an N -Sulfinylamine: A Source of Sulfur Monoxide | Request PDF. (2025). ResearchGate. [Link]
-
Reactions of Frustrated Lewis Pairs with Chloro‐Diazirines: Cleavage of N=N Double Bonds | Request PDF. (n.d.). ResearchGate. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-tert-Butyl-3,5-dimethylaniline
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-tert-Butyl-3,5-dimethylaniline (CAS No. 110993-40-3), ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to not only provide step-by-step instructions but also to instill a deep understanding of the causality behind these essential protocols.
Understanding the Hazard Profile: The "Why" Behind the Precautions
This compound is classified as an acute toxicant. A comprehensive understanding of its hazard profile is fundamental to appreciating the stringency of the required disposal procedures.
According to available safety data, this compound is categorized under the Globally Harmonized System (GHS) as follows:
-
Acute Toxicity, Category 4 (Oral, Dermal, Inhalation): This classification indicates that this compound is harmful if swallowed, in contact with skin, or if inhaled.
The primary health risks associated with substituted anilines, the chemical family to which this compound belongs, include methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. This can lead to symptoms such as headache, dizziness, cyanosis (blue discoloration of the skin), and in severe cases, can be life-threatening. Therefore, minimizing exposure during handling and disposal is of paramount importance.
Personnel Protection: Your First Line of Defense
Before initiating any disposal-related activities, the correct Personal Protective Equipment (PPE) must be donned. The selection of PPE is not merely a checklist item; it is a critical risk mitigation strategy rooted in the chemical's toxicological properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent dermal absorption, a key route of exposure for anilines. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect against accidental splashes. |
| Face Protection | Face shield | To be used in conjunction with goggles when there is a significant risk of splashing. |
| Skin and Body | Laboratory coat, closed-toe shoes | To prevent incidental skin contact. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator with an appropriate organic vapor cartridge may be necessary for large quantities or in case of spills. | To prevent inhalation of vapors, a primary route of toxic exposure. |
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation and temporary storage of this compound waste are crucial to prevent hazardous reactions.
Incompatible Materials: Store waste this compound away from:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates) as they can react vigorously or explosively.[1][2]
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid)[2]
-
Acid Anhydrides and Acid Chlorides [2]
Waste Container Requirements:
-
Use a clearly labeled, leak-proof container. The label should include the chemical name ("this compound Waste"), the associated hazards (e.g., "Toxic"), and the date of accumulation.
-
The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from the incompatible materials listed above.
Spill Management: A Calm and Methodical Response
In the event of a spill, a prepared and systematic response is essential to mitigate exposure and prevent environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Absorb: Use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.[2][3]
-
Collect: Carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the area and prevent re-entry.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.
-
Contain: If it is safe to do so, prevent the spill from spreading or entering drains.
The Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]
Step 1: Waste Characterization The waste must be characterized as "Acutely Toxic Hazardous Waste" due to its classification.
Step 2: Packaging for Disposal
-
Ensure the waste container is securely sealed and properly labeled.
-
If the waste is a solution, indicate the solvent and the approximate concentration of this compound.
Step 3: Arranging for Disposal Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with the complete chemical name, CAS number, and hazard information.
Step 4: Recommended Disposal Method The preferred method for the disposal of aniline compounds is incineration .[5] High-temperature incineration in a licensed facility ensures the complete destruction of the molecule, preventing its release into the environment. It is crucial that the incineration process is equipped with off-gas treatment to neutralize harmful combustion products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2][6]
Why Not Other Methods?
-
Landfill: Due to its toxicity and potential for groundwater contamination, landfilling is not a responsible disposal method.
-
Chemical Treatment (Hydrolysis): Simple hydrolysis with strong acids or bases is not recommended. While it can decompose the anilide structure, the resulting aniline or substituted aniline products can be more toxic and persistent in the environment than the original compound.[5]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to these procedures, which are grounded in the chemical's inherent hazards, you contribute to a culture of safety that protects yourself, your colleagues, and the environment. Always consult your institution's specific waste management policies and your local and national regulations.
References
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- Loba Chemie Pvt. Ltd. (2025).
- TCI EUROPE N.V. (2025). Safety Data Sheet: this compound.
- Thermo Fisher Scientific Chemicals, Inc. (2025).
- DC Fine Chemicals. (n.d.).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-(tert-Butyl)-2,6-dimethylaniline.
- ResearchGate. (2014).
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- MDPI. (2023).
- National Center for Biotechnology Information. (2019).
- GOV.UK. (n.d.). Aniline - Incident management.
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- Fisher Scientific. (n.d.). CAS RN 110993-40-3.
- Spectrum Chemical. (n.d.).
- Arctom. (n.d.). CAS NO. 110993-40-3 | N-(tert-Butyl)-3,5-dimethylaniline.
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Mastering the Safe Handling of N-tert-Butyl-3,5-dimethylaniline: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. N-tert-Butyl-3,5-dimethylaniline, a substituted aniline derivative, is one such compound that requires a thorough understanding of its properties to ensure safe and effective use. This guide provides essential, actionable information on the personal protective equipment (PPE), operational protocols, and disposal procedures for this compound, grounded in established safety standards and practical laboratory experience.
Understanding the Hazard Profile
Before handling any chemical, a comprehensive understanding of its potential hazards is critical. This compound presents several health risks that necessitate stringent safety precautions. According to safety data sheets, this compound is classified as:
-
Harmful if swallowed, in contact with skin, or if inhaled .[1][2]
-
A cause of skin and serious eye irritation .[1]
-
Potentially causing respiratory irritation .[1]
-
Suspected of causing cancer .[3]
These classifications underscore the importance of a multi-faceted approach to personal protection, minimizing all potential routes of exposure.
A Multi-Layered Approach to Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task being performed, considering the potential for splashes, aerosol generation, and direct contact. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Minimum PPE Requirement | Enhanced Precautions (if applicable) |
| Weighing and Aliquoting (Solid Form) | Nitrile gloves (double-gloving recommended), Safety glasses with side shields, Laboratory coat | Chemical splash goggles, Face shield, Use of a chemical fume hood or ventilated balance enclosure |
| Solution Preparation and Transfers | Nitrile gloves (double-gloving recommended), Chemical splash goggles, Laboratory coat | Face shield, Work within a certified chemical fume hood |
| Reaction Setup and Monitoring | Nitrile gloves (double-gloving recommended), Chemical splash goggles, Laboratory coat | Face shield, Operations must be conducted in a chemical fume hood |
| Work-up and Purification | Nitrile gloves (double-gloving recommended), Chemical splash goggles, Laboratory coat | Face shield, All procedures to be performed in a chemical fume hood |
Causality of PPE Choices:
-
Gloves: Nitrile gloves offer good resistance to many chemicals, including aniline derivatives. Double-gloving is a prudent measure to protect against undetected punctures or rapid permeation.
-
Eye and Face Protection: Safety glasses are the minimum requirement for any laboratory work. However, due to the serious eye irritation potential of this compound, chemical splash goggles are strongly recommended for all handling tasks.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
-
Laboratory Coat: A lab coat provides a removable barrier to protect personal clothing and skin from contamination.
-
Respiratory Protection: While routine handling in a well-ventilated fume hood should not require respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge may be necessary if exposure limits are exceeded or if irritation is experienced.[1][4]
Visualizing the PPE Selection Workflow
To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.
Caption: PPE selection workflow for this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is crucial for minimizing risk and ensuring reproducible results.
1. Pre-Handling Preparations:
- Ensure the chemical fume hood is certified and functioning correctly.
- Designate a specific area within the fume hood for handling this compound.
- Assemble all necessary equipment and reagents before introducing the chemical.
- Verify the location and functionality of the nearest safety shower and eyewash station.
2. Handling Procedures:
- Always wear the appropriate PPE as outlined in the table above.
- When weighing the solid, use a disposable weigh boat and handle it with forceps to avoid direct contact.
- When preparing solutions, add the solid to the solvent slowly to avoid splashing.
- Keep the container of this compound tightly closed when not in use.[1]
- Avoid creating dust or aerosols.
3. Post-Handling Procedures:
- Decontaminate the work area with an appropriate solvent and then wash with soap and water.
- Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield or goggles, and finally the lab coat.
- Wash hands thoroughly with soap and water after removing PPE.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be collected in a designated, labeled hazardous waste container.
- Liquid waste containing this chemical should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Management:
- Waste containers must be kept closed except when adding waste.
- Store waste containers in a secondary containment bin within a well-ventilated area, away from sources of ignition.[5]
3. Final Disposal:
- All waste must be disposed of through your institution's hazardous waste management program.[1] Never dispose of this compound down the drain or in the regular trash.
By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly utilize this compound in their critical work, fostering a culture of safety and scientific excellence within the laboratory.
References
- Chemical Label. (n.d.). This compound. Retrieved from a chemical supplier's product label.
-
PubChem. (n.d.). 3,5-Dimethylaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet: N,N-Dimethylaniline. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
